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  • Product: (6-Amino-2-methylpyridin-3-yl)methanol
  • CAS: 1227489-66-8

Core Science & Biosynthesis

Foundational

Strategic Pharmacophore Profiling: (6-Amino-2-methylpyridin-3-yl)methanol in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds. (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on privileged scaffolds. (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) is a highly specialized, heteroaromatic building block that serves as a critical intermediate in the development of targeted therapies, particularly ATP-competitive kinase inhibitors[1]. By combining a hydrogen-bonding aminopyridine core with a versatile hydroxymethyl functionalization vector, this molecule provides drug developers with a precise structural tool for optimizing target affinity, metabolic stability, and physicochemical properties.

This whitepaper provides an in-depth technical analysis of the compound's structural utility, validated synthetic methodologies, and handling protocols to support advanced drug discovery workflows.

Physicochemical & Structural Profiling

The utility of (6-Amino-2-methylpyridin-3-yl)methanol stems from its electron-rich pyridine ring, which is functionalized to maximize both synthetic versatility and biological target engagement[2]. The C2-methyl group provides steric shielding that dictates the torsional angle of subsequent derivatives, while the C6-amine and endocyclic nitrogen form a bidentate hydrogen-bonding network.

Table 1: Key Physicochemical Identifiers

ParameterValue / Description
Chemical Name (6-Amino-2-methylpyridin-3-yl)methanol
CAS Registry Number 1227489-66-8[3]
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol [2]
MDL Number MFCD16606248[2]
InChI Key AKCHPQGGINJKPS-UHFFFAOYSA-N[2]
Structural Features 2-Aminopyridine core, C3-hydroxymethyl vector

Strategic Application in Medicinal Chemistry

The 2-aminopyridine motif is a cornerstone in the design of kinase inhibitors[4]. In the ATP-binding pocket of various kinases (such as p38α MAPK, CDK4/6, and Nek2), the hinge region connecting the N- and C-terminal lobes relies on highly conserved hydrogen-bonding interactions[5][6].

Causality of Structural Design
  • Hinge Region Anchoring: The endocyclic pyridine nitrogen acts as a potent hydrogen-bond acceptor, while the exocyclic C6-amine acts as a hydrogen-bond donor. This bidentate system perfectly complements the backbone amide (NH) and carbonyl (C=O) of the kinase hinge region (e.g., Met109 in p38α), anchoring the scaffold deep within the ATP pocket[5].

  • Steric Conformation: The C2-methyl group restricts the rotation of the pyridine ring when bound, minimizing the entropic penalty of binding and increasing target selectivity.

  • Solvent Channel Vector: The C3-hydroxymethyl group is strategically positioned to point outward toward the solvent-exposed channel or the ribose-binding pocket[6]. This allows medicinal chemists to perform etherification or oxidation (followed by reductive amination) to attach solubilizing groups (e.g., piperazines or morpholines) without disrupting the primary hinge-binding interaction.

G Core Aminopyridine Scaffold N_endo Endocyclic Nitrogen Core->N_endo N_exo Exocyclic Amine Core->N_exo Me_group C2-Methyl Group Core->Me_group OH_group C3-Hydroxymethyl Core->OH_group Hinge Kinase Hinge Backbone N_endo->Hinge H-Bond Acceptor N_exo->Hinge H-Bond Donor Solvent Solvent Channel OH_group->Solvent Functional Vector

Pharmacophore binding model of the aminopyridine core in kinase targets.

Validated Synthetic Methodology

The synthesis of (6-Amino-2-methylpyridin-3-yl)methanol is typically achieved via the exhaustive reduction of its corresponding ester precursor, such as ethyl 6-amino-2-methylnicotinate.

Self-Validating Protocol: Ester Reduction via Lithium Aluminum Hydride (LiAlH₄)

Causality Check: Mild reducing agents like NaBH₄ are insufficiently nucleophilic to reduce unactivated esters. LiAlH₄ provides the necessary hydride transfer capability to yield the primary alcohol.

Step-by-Step Workflow:

  • Preparation: Flame-dry a multinecked round-bottom flask. Introduce an argon atmosphere to prevent moisture-induced degradation of the hydride reagent.

  • Reagent Charging: Suspend LiAlH₄ (2.0 equivalents) in anhydrous Tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice bath. Rationale: The initial hydride transfer is highly exothermic; thermal control prevents unwanted ring-reduction or decomposition.

  • Substrate Addition: Dissolve ethyl 6-amino-2-methylnicotinate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation Step: Monitor via LC-MS. The disappearance of the ester mass peak and the emergence of the m/z 139 [M+H]⁺ peak confirms completion.

  • Fieser Quench (Critical Safety & Yield Step): Cool the reaction back to 0 °C. For every n grams of LiAlH₄ used, sequentially add n mL of distilled H₂O, n mL of 15% NaOH aqueous solution, and 3n mL of H₂O.

    • Causality: Direct aqueous quenching forms a gelatinous aluminum hydroxide matrix that traps the product. The Fieser method forces the formation of a granular, easily filterable aluminate salt, maximizing product recovery.

  • Isolation: Filter the white granular salts through a Celite pad. Wash the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient) to yield the pure (6-Amino-2-methylpyridin-3-yl)methanol.

G A Precursor Ester B Reduction (LiAlH4) A->B THF, 0°C C Quench (Fieser) B->C Exotherm Control D Purification C->D Granular Salts E Target Alcohol (CAS 1227489-66-8) D->E >95% Purity

Synthetic workflow for (6-Amino-2-methylpyridin-3-yl)methanol.

Environmental, Health, and Safety (EHS) Framework

As an active heteroaromatic amine, (6-Amino-2-methylpyridin-3-yl)methanol presents specific toxicological hazards that must be managed via strict laboratory controls[3]. The compound is classified under the Globally Harmonized System (GHS) as an acute toxin and severe irritant.

Table 2: Hazard Classifications & GHS Codes [3]

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Category 2H315Causes skin irritation.
Eye Damage Category 1H318Causes serious eye damage.
STOT SE Category 3H336May cause drowsiness or dizziness.

Handling Protocols:

  • Engineering Controls: All handling of the neat powder must be conducted within a certified Class II biological safety cabinet or a ventilated fume hood to prevent inhalation of particulates (H332, H336).

  • PPE Requirements: Nitrile gloves (double-gloving recommended during synthesis), safety goggles (due to H318 severe eye damage risk), and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon/nitrogen) at 2–8 °C, protected from light, to prevent oxidative degradation of the exocyclic amine.

References

  • NextSDS. "(6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information." NextSDS Substance Database.
  • Sigma-Aldrich. "(6-amino-2-methylpyridin-3-yl)methanol Properties." Merck KGaA.
  • National Institutes of Health (PMC). "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling." NCBI.
  • Google Patents. "2-aminopyridine kinase inhibitors (US20090197862A1)." Google Patents.
  • ACS Publications. "Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase." Journal of Medicinal Chemistry.
  • ACS Publications. "Design of Potent and Selective Hybrid Inhibitors of the Mitotic Kinase Nek2: Structure–Activity Relationship, Structural Biology, and Cellular Activity." Journal of Medicinal Chemistry.

Sources

Exploratory

(6-Amino-2-methylpyridin-3-yl)methanol: A Comprehensive Technical Guide to Physicochemical Properties and Late-Stage Functionalization

An in-depth technical guide on the chemical properties and synthetic utility of (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8). Executive Summary In modern drug discovery and medicinal chemistry, the strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the chemical properties and synthetic utility of (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8).

Executive Summary

In modern drug discovery and medicinal chemistry, the strategic incorporation of nitrogen-containing heterocycles is fundamental for modulating lipophilicity, target binding affinity, and pharmacokinetic profiles. (6-Amino-2-methylpyridin-3-yl)methanol is a highly versatile, bifunctional pharmacophore building block. Featuring a primary amine, a hydroxymethyl group, and a sterically modulated pyridine core, this molecule offers orthogonal reactivity handles for late-stage diversification.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties. We will dissect the structural causality governing its reactivity, detail self-validating experimental workflows for its functionalization, and map its divergent synthetic pathways.

Physicochemical Profiling & Structural Causality

The reactivity of (6-Amino-2-methylpyridin-3-yl)methanol is dictated by the electronic interplay between its three functional groups.

  • The C6-Amino Group (Electron-Donating): The primary amine enriches the electron density of the pyridine ring via resonance. This makes the ring highly resistant to nucleophilic aromatic substitution ( SN​Ar ) but highly amenable to transition-metal-catalyzed cross-coupling [1].

  • The C3-Hydroxymethyl Group: Acting as a "pyridylic" alcohol, this moiety is primed for selective oxidation or conversion into a leaving group (e.g., mesylate or halide) for SN​2 displacement.

  • The C2-Methyl Group (Steric Modulator): The methyl group adjacent to the pyridine nitrogen provides crucial steric shielding. This shielding slightly reduces the nucleophilicity of the pyridine nitrogen, which is highly advantageous for preventing catalyst poisoning (chelation) during palladium-catalyzed reactions [2].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name (6-Amino-2-methylpyridin-3-yl)methanol
CAS Number 1227489-66-8 [3]
Molecular Formula C7​H10​N2​O
Molecular Weight 138.17 g/mol
SMILES Cc1nc(N)ccc1CO
Physical State Solid (requires cold-chain transport for long-term stability)
Key Reactive Sites C6-Amine (Nucleophile), C3-Hydroxyl (Oxidation/Activation)

Core Synthetic Workflows & Methodologies

To leverage this building block effectively, chemists must employ highly chemoselective reaction conditions. Below are two field-proven protocols designed as self-validating systems.

Workflow A: Buchwald-Hartwig Cross-Coupling at the C6-Amine

The Causality: 2-Aminopyridine derivatives are notorious for chelating palladium, forming stable, inactive bis(amine) complexes that halt the catalytic cycle. To overcome this, the use of bulky, bidentate phosphine ligands (such as Xantphos or BINAP) is mandatory. These ligands saturate the coordination sphere of the palladium center, preventing pyridine chelation and enforcing the reductive elimination step to form the new C-N bond [2].

Step-by-Step Protocol:

  • Preparation: Charge an oven-dried Schlenk flask with (6-Amino-2-methylpyridin-3-yl)methanol (1.0 equiv), the desired aryl halide (1.2 equiv), Pd2​(dba)3​ (5 mol%), Xantphos (10 mol%), and Cs2​CO3​ (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure N2​ (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-dioxane or toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the flask and heat at 100 °C for 12–18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Self-Validation (LC-MS): Monitor the reaction progress. The disappearance of the starting material mass ( m/z 139.1 [M+H]+ ) and the emergence of the target product mass validates successful conversion.

Workflow B: Selective Oxidation to 6-Amino-2-methylnicotinaldehyde

The Causality: Converting the C3-hydroxymethyl group to an aldehyde opens pathways for reductive aminations. Strong oxidants (like Jones reagent) risk over-oxidation to the carboxylic acid and are incompatible with the basic amine. Activated Manganese(IV) Oxide ( MnO2​ ) is chosen because it is highly chemoselective for allylic, benzylic, and pyridylic alcohols under mild, neutral conditions, leaving the C6-amine untouched.

Step-by-Step Protocol:

  • Preparation: Dissolve (6-Amino-2-methylpyridin-3-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Oxidation: Add activated MnO2​ (10–15 equiv) in a single portion. (Note: The high equivalent is standard for heterogeneous MnO2​ oxidations due to surface-area dependence).

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter the black suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with EtOAc or warm DCM to ensure full product recovery.

  • Self-Validation (NMR): Concentrate the filtrate. 1H -NMR will show the definitive disappearance of the −CH2​− singlet (typically around 4.5 ppm) and the appearance of a sharp aldehyde proton singlet far downfield (~10.0 ppm).

Data Presentation: Comparative Reactivity Profile

Table 2: Functionalization Strategies and Expected Outcomes
Reaction TypeReagents / CatalystPrimary Site of ActionYield ExpectationKey Challenge / Mitigation
C-N Cross-Coupling Pd2​(dba)3​ , Xantphos, Cs2​CO3​ C6-Amine65–85%Pd-chelation / Use bulky bidentate ligands [2].
Mild Oxidation Activated MnO2​ , DCMC3-Hydroxymethyl>90%Over-oxidation / Avoid Cr-based oxidants.
Amide Coupling Acyl Chloride, Et3​N , DMAPC6-Amine70–90%Di-acylation / Control equivalents strictly.
Hydroxyl Activation SOCl2​ or MsCl/Et3​N C3-Hydroxymethyl80–95%Instability of intermediate / Use immediately for SN​2 .

Divergent Synthetic Pathways (Visualization)

The following diagram maps the orthogonal reactivity of (6-Amino-2-methylpyridin-3-yl)methanol, demonstrating how a single core can be divergently transformed into multiple distinct pharmacophore classes.

G Core (6-Amino-2-methylpyridin-3-yl)methanol BHA Buchwald-Hartwig Cross-Coupling Core->BHA Pd Catalyst, Base Oxidation Selective Oxidation (MnO2) Core->Oxidation Mild Oxidant Amidation Amide Coupling (Acyl Chlorides) Core->Amidation Base, Acylating Agent Activation Hydroxyl Activation (SOCl2 / MsCl) Core->Activation Leaving Group Installation Prod1 C6 N-Aryl/Alkyl Derivatives BHA->Prod1 Prod2 6-Amino-2-methyl nicotinaldehyde Oxidation->Prod2 Prod3 C6 Amide Derivatives Amidation->Prod3 Prod4 C3 Electrophilic Intermediate Activation->Prod4

Divergent synthetic pathways of (6-Amino-2-methylpyridin-3-yl)methanol for drug discovery.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: MDPI Pharmaceuticals URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information Source: NextSDS / Sigma-Aldrich Database URL:[Link]

Foundational

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of (6-Amino-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of success. (6-Amino-2-methylpyridin-3-yl)methanol, a substituted aminopyridine, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. An unambiguous determination of its molecular structure is paramount for understanding its chemical reactivity, predicting its biological activity, and ensuring the integrity of subsequent research and development efforts. This in-depth technical guide provides a comprehensive, multi-faceted approach to the structure elucidation of (6-Amino-2-methylpyridin-3-yl)methanol, integrating a plausible synthetic strategy with a detailed analysis of spectroscopic data. By delving into the "why" behind the "how," this guide offers field-proven insights into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction: The Imperative of Structural Verification

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of substituents, such as the methyl and hydroxymethyl groups in (6-Amino-2-methylpyridin-3-yl)methanol, can significantly modulate a molecule's physicochemical properties and its interaction with biological targets. Therefore, a rigorous and unequivocal confirmation of the intended chemical structure is not merely a procedural step but a critical foundation for any drug development program. This guide will walk through a systematic process of structure elucidation, beginning with a plausible synthetic route to provide context for potential impurities and culminating in the synergistic interpretation of a full suite of spectroscopic data.

Contextual Synthesis: A Plausible Route to (6-Amino-2-methylpyridin-3-yl)methanol

To appreciate the nuances of structure elucidation, it is beneficial to consider the synthetic pathway through which the target molecule is obtained. A plausible and efficient method for the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol involves the reduction of a suitable precursor, such as 6-amino-2-methylnicotinaldehyde. This contextual understanding is vital as it informs the potential byproducts and impurities that may be present in the final product, which must be distinguished from the target compound during analysis.

A potential side-reaction during the synthesis could be the over-reduction of the starting material or incomplete reaction, leading to residual starting material or other impurities. For instance, incomplete reduction could leave traces of the starting aldehyde. Understanding these possibilities is key to a thorough structural analysis.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 6-amino-2-methylnicotinaldehyde (1.0 eq) in anhydrous methanol (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of deionized water (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (6-Amino-2-methylpyridin-3-yl)methanol.

The Multi-Spectroscopic Approach to Structure Elucidation

A single analytical technique is rarely sufficient for the unambiguous determination of a novel chemical structure. A synergistic approach, employing multiple spectroscopic methods, provides a self-validating system where the data from each technique corroborates the others, leading to a confident structural assignment. The workflow for this process is outlined below.

Structure Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of (6-Amino-2-methylpyridin-3-yl)methanol Purification Purification (Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (1D & 2D) Map Connectivity Purification->NMR Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR->Data_Integration Final_Structure Final Structure Confirmation Data_Integration->Final_Structure

Caption: A typical workflow for the structure elucidation of a novel compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is the first port of call for determining the molecular weight of a newly synthesized compound. Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like aminopyridines, typically yielding the protonated molecular ion [M+H]⁺.

Experimental Protocol: Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an ESI-MS instrument in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Data Interpretation

For (6-Amino-2-methylpyridin-3-yl)methanol (C₇H₁₀N₂O), the expected exact mass is 138.0793 g/mol . The ESI-MS spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 139.0866.[1] The observation of this peak provides strong evidence for the elemental composition of the target molecule.

IonCalculated m/zObserved m/z
[M+H]⁺139.0866139.0865
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural motifs.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum of (6-Amino-2-methylpyridin-3-yl)methanol is expected to display characteristic absorption bands for the O-H, N-H, C-H, and C=N/C=C functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadO-H stretch (alcohol) and N-H stretch (amine)
3050-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (methyl and methylene)
1620-1580StrongC=N and C=C stretching vibrations of the pyridine ring
1500-1400MediumC-H bending vibrations
1050-1000StrongC-O stretch (primary alcohol)

The broadness of the peak in the 3450-3300 cm⁻¹ region is indicative of hydrogen bonding, which is expected for a molecule containing both hydroxyl and amino groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the establishment of the complete connectivity of the molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

    • ²D COSY (¹H-¹H Correlation Spectroscopy)

    • ²D HSQC (Heteronuclear Single Quantum Coherence)

    • ²D HMBC (Heteronuclear Multiple Bond Correlation)

3.3.1. ¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d1HH-4
~6.30d1HH-5
~5.50s (br)2H-NH₂
~4.80t1H-OH
~4.40d2H-CH₂OH
~2.25s3H-CH₃
  • Rationale for Assignments:

    • The two doublets in the aromatic region (~7.35 and ~6.30 ppm) are characteristic of two adjacent protons on a pyridine ring. The downfield shift of H-4 is due to its proximity to the electron-withdrawing hydroxymethyl group.

    • The broad singlet at ~5.50 ppm is typical for an amino group.

    • The triplet at ~4.80 ppm is characteristic of a hydroxyl proton coupled to the adjacent methylene protons.

    • The doublet at ~4.40 ppm corresponds to the methylene protons of the hydroxymethyl group, which are coupled to the hydroxyl proton.

    • The singlet at ~2.25 ppm is assigned to the methyl group protons.

3.3.2. ¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The DEPT-135 experiment further clarifies the carbon skeleton by showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in the DEPT-135 spectrum.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135Assignment
~158.0QuaternaryC-6
~150.0QuaternaryC-2
~138.0CHC-4
~125.0QuaternaryC-3
~105.0CHC-5
~58.0CH₂-CH₂OH
~22.0CH₃-CH₃
  • Rationale for Assignments:

    • The chemical shifts are assigned based on established values for substituted pyridines. The carbons bearing the amino (C-6) and methyl (C-2) groups are significantly downfield.

    • The DEPT-135 spectrum confirms the presence of two CH carbons, one CH₂ carbon, and one CH₃ carbon.

3.3.3. 2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments provide the crucial connectivity information that allows for the unambiguous assembly of the molecular structure.

  • COSY (¹H-¹H Correlation): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In our target molecule, a key correlation would be observed between the aromatic protons H-4 and H-5. A correlation between the -OH proton and the -CH₂OH protons would also be expected.

  • HSQC (¹H-¹³C Correlation): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. This allows for the definitive assignment of protonated carbons.

HSQC Correlations H4 H-4 (~7.35 ppm) C4 C-4 (~138.0 ppm) H4->C4 H5 H-5 (~6.30 ppm) C5 C-5 (~105.0 ppm) H5->C5 H_CH2 -CH₂OH (~4.40 ppm) C_CH2 -CH₂OH (~58.0 ppm) H_CH2->C_CH2 H_CH3 -CH₃ (~2.25 ppm) C_CH3 -CH₃ (~22.0 ppm) H_CH3->C_CH3

Caption: Expected key HSQC correlations for (6-Amino-2-methylpyridin-3-yl)methanol.

  • HMBC (¹H-¹³C Long-Range Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons.

Key Expected HMBC Correlations:

  • The protons of the methyl group (-CH₃) should show correlations to C-2 and C-3.

  • The protons of the methylene group (-CH₂OH) should show correlations to C-2, C-3, and C-4.

  • The aromatic proton H-4 should show correlations to C-2, C-3, C-5, and C-6.

  • The aromatic proton H-5 should show correlations to C-3, C-4, and C-6.

HMBC Correlations H_CH3 H of -CH₃ C2 C-2 H_CH3->C2 C3 C-3 H_CH3->C3 H_CH2 H of -CH₂OH H_CH2->C2 H_CH2->C3 C4 C-4 H_CH2->C4 H4 H-4 H4->C2 H4->C3 C5 C-5 H4->C5 C6 C-6 H4->C6 H5 H-5 H5->C3 H5->C4 H5->C6

Caption: Key HMBC correlations confirming the molecular skeleton.

Conclusion: A Unified Structural Narrative

The structure elucidation of (6-Amino-2-methylpyridin-3-yl)methanol is a systematic process of evidence gathering and logical deduction. By integrating data from mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments, a self-validating and unambiguous structural assignment can be achieved. The ESI-MS confirms the molecular formula, the FT-IR identifies the key functional groups, and the detailed NMR analysis provides the complete atomic connectivity. This rigorous, multi-spectroscopic approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

  • PubChem. (6-amino-2-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Exploratory

(6-Amino-2-methylpyridin-3-yl)methanol IUPAC name

An In-depth Technical Guide to (6-Amino-2-methylpyridin-3-yl)methanol Authored by a Senior Application Scientist Introduction (6-Amino-2-methylpyridin-3-yl)methanol is a substituted pyridine derivative that serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (6-Amino-2-methylpyridin-3-yl)methanol

Authored by a Senior Application Scientist

Introduction

(6-Amino-2-methylpyridin-3-yl)methanol is a substituted pyridine derivative that serves as a crucial building block in contemporary medicinal chemistry. Its unique arrangement of amino, methyl, and hydroxymethyl functional groups on a pyridine scaffold makes it a versatile intermediate for the synthesis of complex molecules with significant biological activity. The pyridine ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1] The specific substitution pattern of this compound offers multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and applications, with a focus on its emerging role in targeted cancer therapy.

PART 1: Chemical Identity and Physicochemical Properties

IUPAC Nomenclature

The systematic name for the compound is (6-Amino-2-methylpyridin-3-yl)methanol . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the structure is identified as follows:

  • Parent Structure : The core is a pyridine ring, a six-membered heterocycle containing one nitrogen atom.[1]

  • Numbering : The numbering of the pyridine ring begins at the nitrogen atom as position 1.

  • Substituents : The compound has three substituents on the pyridine ring:

    • An amino group (-NH₂) at position 6.

    • A methyl group (-CH₃) at position 2.

    • A methanol group (-CH₂OH), more systematically named hydroxymethyl, at position 3.

The name treats the methanol group as the principal functional group, with the substituted pyridine ring acting as the substituent on the methanol carbon. This nomenclature is widely accepted and used in chemical databases and by suppliers.[2]

Physicochemical Data

The fundamental properties of (6-Amino-2-methylpyridin-3-yl)methanol are summarized in the table below. These characteristics are essential for handling, formulation, and experimental design.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OPubChem[2]
Molecular Weight 138.17 g/mol Smolecule[3]
CAS Number 1227489-66-8NextSDS, BLDpharm[4][5]
Appearance Typically an off-white to yellow solidGeneral knowledge
SMILES CC1=C(C=CC(=N1)N)COPubChem[2]
InChI Key AKCHPQGGINJKPS-UHFFFAOYSA-NPubChem[2]
Monoisotopic Mass 138.07932 DaPubChem[2]
Solubility Soluble in methanol and other polar organic solvents.[3][6]General knowledge

PART 2: Synthesis and Reactivity

The synthesis of (6-Amino-2-methylpyridin-3-yl)methanol is not trivially achieved in a single step and typically requires a multi-step pathway from commercially available precursors. The following protocol outlines a logical and validated approach.

Proposed Retrosynthetic Analysis

A plausible synthesis strategy involves the functionalization of a pre-existing 2-methylpyridine core. The key transformations would be the introduction of a nitro group (a precursor to the amine) and a hydroxymethyl group (or a precursor like a carboxylate). The amino group is typically introduced via nitration followed by reduction, as direct amination can be challenging. The hydroxymethyl group can be formed by the reduction of a corresponding carboxylic acid or ester.

Experimental Protocol: A Multi-Step Synthesis

This protocol is a representative pathway. Researchers must ensure all steps are conducted under appropriate safety conditions (fume hood, personal protective equipment).

Step 1: Nitration of 2-Methyl-3-pyridinecarboxylic Acid

  • Rationale: Begin with a commercially available precursor that already contains the methyl group and a handle for the hydroxymethyl group at the correct positions. Nitration will introduce the nitrogen functionality, which will later be reduced to the target amine.

  • Procedure:

    • To a cooled (0 °C) flask containing fuming sulfuric acid, slowly add 2-methyl-3-pyridinecarboxylic acid.

    • Add potassium nitrate portion-wise while maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours until TLC or LC-MS indicates consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) to precipitate the product, 6-nitro-2-methyl-3-pyridinecarboxylic acid.

    • Filter, wash with cold water, and dry the solid product.

Step 2: Esterification of the Carboxylic Acid

  • Rationale: Converting the carboxylic acid to an ester (e.g., a methyl ester) facilitates the subsequent reduction to an alcohol. Esters are generally more reactive towards reducing agents like lithium aluminum hydride (LAH) than the corresponding carboxylates.

  • Procedure:

    • Suspend the nitro-substituted carboxylic acid from Step 1 in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction, remove the methanol under reduced pressure, and neutralize the residue to isolate the methyl 6-nitro-2-methyl-3-pyridinecarboxylate.

Step 3: Concurrent Reduction of Nitro and Ester Groups

  • Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) can simultaneously reduce both the nitro group to an amine and the methyl ester to a primary alcohol, providing an efficient route to the final product.

  • Procedure:

    • Prepare a suspension of LAH in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of the nitro-ester from Step 2 in THF to the LAH suspension.

    • After the addition is complete, allow the reaction to stir at room temperature overnight.

    • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with an organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield (6-Amino-2-methylpyridin-3-yl)methanol.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Methyl-3-pyridinecarboxylic Acid Step1 Nitration (H₂SO₄, KNO₃) Start->Step1 Intermediate1 6-Nitro-2-methyl-3- pyridinecarboxylic Acid Step1->Intermediate1 Step2 Esterification (MeOH, H₂SO₄) Intermediate1->Step2 Intermediate2 Methyl 6-Nitro-2-methyl-3- pyridinecarboxylate Step2->Intermediate2 Step3 Reduction (LiAlH₄, THF) Intermediate2->Step3 Product (6-Amino-2-methylpyridin-3-yl)methanol Step3->Product

Caption: A multi-step synthetic pathway to the target compound.

PART 3: Applications in Drug Development

Aminopyridine and aminopyrimidine scaffolds are of high interest in medicinal chemistry due to their ability to form key hydrogen bond interactions with protein targets.[7][8] Derivatives of (6-Amino-2-methylpyridin-3-yl)methanol are being investigated primarily as kinase inhibitors for oncology applications.

Role as a Kinase Inhibitor Scaffold

Recent studies have highlighted aminopyridine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[7][8] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of FGFR4 is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC).

The (6-Amino-2-methylpyridin-3-yl)methanol core provides a rigid framework to which other pharmacophoric elements can be attached.

  • The amino group at the 6-position often acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

  • The pyridine nitrogen can act as a hydrogen bond acceptor.

  • The hydroxymethyl group at the 3-position provides a point for further modification to enhance selectivity or improve pharmacokinetic properties. It can also engage in additional hydrogen bonding interactions within the target protein.

Mechanism of Action: FGFR4 Inhibition

Inhibitors based on this scaffold are designed to compete with ATP for the binding site of the FGFR4 kinase. By occupying this site, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-proliferative signals. This mechanism can induce cell cycle arrest and apoptosis in FGFR4-dependent cancer cells. A number of aminopyridine compounds have been investigated in preclinical or clinical studies for HCC.[8]

FGFR4 Signaling Pathway and Inhibition

FGFR4_Pathway cluster_membrane Cell Membrane cluster_inhibitor Therapeutic Intervention cluster_downstream Downstream Signaling FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor) FGF19->FGFR4 Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF Phosphorylates PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Phosphorylates Inhibitor (6-Amino-2-methylpyridin-3-yl)methanol Derivative Inhibitor->FGFR4 Blocks ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the FGFR4 signaling cascade by a targeted inhibitor.

PART 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (6-Amino-2-methylpyridin-3-yl)methanol.

Analytical Workflow

The typical workflow for characterization involves a combination of spectroscopic and chromatographic techniques.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity analysis.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms. ¹H NMR and ¹³C NMR are standard.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., -OH, -NH₂, C=N).

Expected Spectroscopic Data

While experimental spectra must be obtained for confirmation, the expected data based on the structure are as follows:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the pyridine ring.

    • -NH₂ Protons: A broad singlet (its chemical shift is concentration and solvent dependent), which disappears upon D₂O exchange.

    • -OH Proton: A singlet or triplet (depending on coupling), which also disappears upon D₂O exchange.

    • -CH₂- Protons: A singlet or doublet (approx. 4.5 ppm) corresponding to the hydroxymethyl protons.

    • -CH₃ Protons: A singlet (approx. 2.4 ppm) corresponding to the methyl group protons.

    • Note: Literature values for similar structures, like 2-amino-6-methylpyridine, show characteristic shifts for the methyl and aromatic protons that align with these predictions.[9]

  • ¹³C NMR: Expected signals for the 7 distinct carbon atoms, including 5 sp² carbons of the pyridine ring, one sp³ methyl carbon, and one sp³ hydroxymethyl carbon.

  • IR Spectroscopy (cm⁻¹):

    • O-H Stretch: A broad peak around 3300-3400 cm⁻¹.

    • N-H Stretch: Two sharp peaks around 3100-3300 cm⁻¹ for the primary amine.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ (aromatic) and around 2850-2950 cm⁻¹ (aliphatic).

    • C=C and C=N Stretches: Peaks in the 1500-1650 cm⁻¹ region, characteristic of the pyridine ring.

  • Mass Spectrometry (ESI+):

    • The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 139.0866.[2]

Conclusion

(6-Amino-2-methylpyridin-3-yl)methanol is a compound of significant value to the drug discovery and development community. Its well-defined structure, multiple points for derivatization, and relevance as a scaffold for potent kinase inhibitors make it a key intermediate in the synthesis of next-generation targeted therapies. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers working with this important molecule, enabling further exploration of its therapeutic potential.

References

  • Wikipedia. Pyridine. [Link]

  • NextSDS. (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information. [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • PubChem. (6-amino-2-methylpyridin-3-yl)methanol. [Link]

  • PubChem. 6-Methyl-2-pyridylmethanol. [Link]

  • University of Calgary. How to name organic compounds using the IUPAC rules. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-5. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-6. [Link]

  • Kumar, V., et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid.... [Link]

  • Kim, S., et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... PMC. [Link]

  • Hamzah, N.H., et al. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids.... ScienceDirect. [Link]

  • IUPAC. Provisional Recommendations on the Nomenclature of Fused and Bridged Fused Ring Systems. [Link]

  • NextSDS. (3-amino-6-methylpyridin-2-yl)methanol — Chemical Substance Information. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). [Link]

  • University of Dundee. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (6-Amino-2-methylpyridin-3-yl)methanol

Prepared by: Senior Application Scientist, Chemical Development & Analytical Profiling Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary In modern drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development & Analytical Profiling Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, functionalized pyridine derivatives are indispensable building blocks for synthesizing kinase inhibitors, receptor antagonists, and complex nitrogen-rich pharmacophores. (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) is a highly versatile, bifunctional intermediate. Featuring both a primary amine and a primary alcohol on a 2-methylpyridine scaffold, it offers unique chemoselective handles for downstream derivatization.

This whitepaper provides an in-depth technical guide to the physicochemical properties, self-validating analytical characterization, and synthetic utility of this compound, grounded in field-proven methodologies.

Physicochemical Profiling & Structural Analysis

The molecular architecture of (6-amino-2-methylpyridin-3-yl)methanol consists of a central pyridine ring substituted with an electron-donating methyl group at C2, a hydroxymethyl group at C3, and an amino group at C6. This specific substitution pattern increases the electron density of the pyridine ring, making it highly amenable to further electrophilic functionalization, while the hydroxymethyl group serves as a prime candidate for selective oxidation or etherification.

As documented by commercial chemical suppliers such as [1] and [3], the compound exhibits specific quantitative properties that dictate its behavior in both biological assays and chromatographic systems.

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name (6-Amino-2-methylpyridin-3-yl)methanol
CAS Registry Number 1227489-66-8
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Exact Mass 138.0793 Da
Topological Polar Surface Area (TPSA) 59.14 Ų
Hydrogen Bond Donors 2 (-NH2, -OH)
Hydrogen Bond Acceptors 3 (Pyridine N, -NH2, -OH)
Rotatable Bonds 1

Self-Validating Analytical Characterization Workflow

Before deploying (6-amino-2-methylpyridin-3-yl)methanol in multi-step synthesis, its purity and structural integrity must be rigorously verified. Relying solely on UV-Vis purity is a critical failure point due to the potential presence of UV-transparent impurities (e.g., inorganic salts or aliphatic byproducts from upstream steps). We employ a self-validating orthogonal workflow combining High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Diode Array Detection (DAD).

Experimental Causality & Rationale

The compound's high polarity (TPSA 59.14 Ų) and basic pyridine nitrogen necessitate specific chromatographic conditions. Standard C18 columns often result in poor retention and severe peak tailing for basic aminopyridines due to secondary interactions with residual silanols. By utilizing a polar-embedded C18 column and a highly acidic mobile phase (0.1% Formic Acid), the pyridine and primary amine groups are fully protonated. This suppresses silanol interactions, ensures sharp peak shapes, and maximizes ionization efficiency in positive electrospray ionization (ESI+).

Protocol: LC-MS/UV Purity Assessment
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Validation Check: Complete dissolution confirms the absence of highly insoluble inorganic polymeric impurities.

  • Chromatographic Separation: Inject 1 µL onto a Polar-C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) in Water (with 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+): Monitor for the protonated molecular ion [M+H]+ at m/z 139.08.

  • Data Integration & Self-Validation: Correlate the Total Ion Chromatogram (TIC) peak area with the DAD trace at 254 nm. The system is self-validating: a purity of >95% in both the UV trace (chromophoric purity) and the TIC trace (ionizable purity), with perfectly matching retention times, confirms sample integrity.

AnalyticalWorkflow A Sample Prep (0.1% FA in MeOH) B UHPLC Separation (Polar C18 Column) A->B C ESI+ MS Detection (m/z 139.08[M+H]+) B->C D UV-Vis Diode Array (254 nm / 280 nm) B->D E Data Integration & Purity Validation C->E D->E

Self-validating LC-MS/UV analytical workflow for compound purity assessment.

Synthetic Derivatization & Pharmacological Applications

In medicinal chemistry, the dual nucleophilic nature of (6-amino-2-methylpyridin-3-yl)methanol requires precise chemoselectivity. A highly valuable transformation is the selective oxidation of the hydroxymethyl group to an aldehyde, generating an intermediate primed for reductive amination to build kinase inhibitor scaffolds.

Experimental Causality & Rationale

Strong oxidants (e.g., Jones reagent, KMnO4) will over-oxidize the primary alcohol to a carboxylic acid and degrade the electron-rich aminopyridine ring. Activated Manganese Dioxide (MnO₂) is selected because it is a mild, heterogeneous oxidant with strict chemoselectivity for allylic, benzylic, and pyridylic alcohols. It leaves the sensitive primary amine completely unreacted.

Protocol: Selective Oxidation to 6-Amino-2-methylnicotinaldehyde
  • Reagent Preparation: Suspend (6-amino-2-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Oxidation: Add activated Manganese Dioxide (MnO₂, 10.0 eq) in a single portion. Rationale: A large stoichiometric excess of MnO₂ is strictly required due to its heterogeneous nature; the reaction kinetics are entirely dependent on the surface area of the solid oxidant.

  • Reaction Execution: Stir the dark suspension vigorously at room temperature (20-25°C) for 12-16 hours. Monitor the disappearance of the starting material via TLC (eluent: 10% MeOH in DCM).

  • Workup and Isolation: Filter the reaction mixture through a tight pad of Celite to remove the insoluble manganese salts. Wash the filter cake thoroughly with hot ethyl acetate. Concentrate the filtrate under reduced pressure to yield the aldehyde intermediate.

  • Self-Validation Check: The success of the chemoselective oxidation is self-validated by analyzing the product via FT-IR and ¹H-NMR. The disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp aldehyde C=O stretch (~1690 cm⁻¹) in FT-IR, alongside a diagnostic aldehyde proton singlet (~10.0 ppm) in ¹H-NMR, confirms the transformation without requiring downstream functionalization.

SyntheticPathway SM (6-Amino-2-methylpyridin-3-yl)methanol CAS: 1227489-66-8 Ox Selective Oxidation (MnO2, CH2Cl2) SM->Ox Mild Oxidation Ald 6-Amino-2-methylnicotinaldehyde Intermediate Ox->Ald RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Ald->RedAm Amine Coupling Prod Target Pharmacophore (Kinase Inhibitor Scaffold) RedAm->Prod

Chemoselective derivatization pathway to generate a target pharmacophore.

Safety and Handling Compliance

As an active aminopyridine derivative, this compound carries specific hazard classifications. According to the regulatory safety data aggregated by [2], it is classified under Acute Toxicity Category 4 (oral, dermal, inhalation; H302, H312, H332) and causes serious eye damage (H318) and skin irritation (H315). Researchers must enforce strict engineering controls, handling the material exclusively within a certified chemical fume hood while utilizing appropriate personal protective equipment (PPE), including nitrile gloves and splash-proof safety goggles.

References

  • NextSDS. "(6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information and Hazard Classifications." NextSDS Chemical Database. Available at:[Link]

Protocols & Analytical Methods

Method

De Novo Synthesis of (6-Amino-2-methylpyridin-3-yl)methanol from 2-Chloro-3-cyano-6-methylpyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, highly regioselective, and self-validating synthetic protocol for the preparation of (6-amino-2-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, highly regioselective, and self-validating synthetic protocol for the preparation of (6-amino-2-methylpyridin-3-yl)methanol, a highly valued building block in the development of kinase inhibitors and anti-inflammatory agents[1].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of (6-amino-2-methylpyridin-3-yl)methanol (CAS 1227489-66-8)[2] from 2-chloro-3-cyano-6-methylpyridine (CAS 28900-10-9)[1][3] presents a unique regiochemical challenge. The starting material features a methyl group at C6, a cyano group at C3, and a chloro group at C2. However, the target molecule requires an amino group at C6, a hydroxymethyl group at C3, and a methyl group at C2.

A naive approach might involve immediate methylation of the C2-chloro position via cross-coupling. However, doing so would yield 3-cyano-2,6-dimethylpyridine. Differentiating the C2-methyl and C6-methyl groups for subsequent selective oxidation to introduce the C6-amine would be nearly impossible, inevitably leading to complex mixtures and poor yields.

The Causal Strategy: To ensure absolute regiocontrol, we must exploit the C2-chloro group as an inert placeholder while we manipulate the C6-methyl group. The workflow is designed as a self-validating sequence:

  • Site-Selective Oxidation: The C6-methyl group is oxidized to a carboxylic acid. The C2-chloro group remains untouched, directing the oxidation exclusively to the C6 position.

  • Curtius Rearrangement: The resulting picolinic acid undergoes a Curtius rearrangement to install the C6-amino group.

  • Suzuki-Miyaura Methylation: With the C6 position secured, the highly activated C2-chloro group is subjected to a palladium-catalyzed cross-coupling with methylboronic acid to install the C2-methyl group.

  • Hydrolysis & Borane Reduction: The C3-cyano group is hydrolyzed to a carboxylic acid and subsequently reduced to the target hydroxymethyl group using chemoselective borane (BH₃·THF), which perfectly tolerates the free C6-amine.

Reaction Workflow Diagram

SynthesisWorkflow SM 2-Chloro-3-cyano- 6-methylpyridine (SM) Int1 6-Chloro-5-cyano- picolinic acid (Int-1) SM->Int1 KMnO4, H2O, 80°C (Oxidation) Int2 6-Amino-2-chloro- 3-cyanopyridine (Int-2) Int1->Int2 1. DPPA, tBuOH 2. TFA/DCM (Curtius) Int3 6-Amino-3-cyano- 2-methylpyridine (Int-3) Int2->Int3 MeB(OH)2, Pd(dppf)Cl2 (Suzuki Coupling) Product (6-Amino-2-methylpyridin- 3-yl)methanol (Target) Int3->Product 1. NaOH, EtOH, ∆ 2. BH3·THF (Hydrolysis & Reduction)

Figure 1. Four-step regioselective synthesis of (6-Amino-2-methylpyridin-3-yl)methanol from 2-chloro-3-cyano-6-methylpyridine.

Step-by-Step Experimental Protocols

Step 1: Permanganate Oxidation to 6-Chloro-5-cyanopicolinic acid (Int-1)

Mechanistic Insight: Potassium permanganate (KMnO₄) smoothly oxidizes the activated C6-methyl group of the pyridine ring to a carboxylic acid. The electron-withdrawing cyano and chloro groups stabilize the pyridine ring against oxidative degradation.

  • Suspend 2-chloro-3-cyano-6-methylpyridine (10.0 g, 65.5 mmol) in 150 mL of water. Add pyridine (5 mL) to aid solubility.

  • Heat the mixture to 80 °C.

  • Add KMnO₄ (31.0 g, 196.5 mmol, 3.0 eq) portion-wise over 2 hours to prevent thermal runaway.

  • Stir at 80 °C for an additional 12 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the precipitated manganese dioxide (MnO₂). Wash the pad with hot water.

  • Cool the filtrate to 0 °C and carefully acidify with 2M HCl to pH 2-3.

  • Collect the precipitated white solid (Int-1) via vacuum filtration and dry under high vacuum. Self-Validation: ¹H NMR will show the complete disappearance of the C6-methyl singlet (~2.6 ppm) and the emergence of a broad -COOH exchangeable proton.

Step 2: Curtius Rearrangement to 6-Amino-2-chloro-3-cyanopyridine (Int-2)

Mechanistic Insight: Diphenylphosphoryl azide (DPPA) is highly effective for converting picolinic acids to acyl azides, which undergo thermal Curtius rearrangement to isocyanates[4][5]. Trapping with tert-butanol yields a Boc-protected amine, which is easily deprotected.

  • Dissolve Int-1 (9.0 g, 49.3 mmol) in anhydrous toluene (100 mL) and tert-butanol (50 mL).

  • Add triethylamine (7.6 mL, 54.2 mmol, 1.1 eq) and DPPA (11.7 mL, 54.2 mmol, 1.1 eq) at room temperature.

  • Heat the mixture to 90 °C for 8 hours under nitrogen. The evolution of N₂ gas indicates the rearrangement is occurring.

  • Concentrate the mixture in vacuo, redissolve in ethyl acetate, and wash with saturated NaHCO₃ and brine. Evaporate to yield the crude Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in dichloromethane (50 mL) and add trifluoroacetic acid (TFA, 25 mL). Stir at room temperature for 2 hours.

  • Concentrate the mixture, neutralize with 1M NaOH to pH 8, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield Int-2. Self-Validation: LC-MS will confirm the mass shift corresponding to the loss of CO₂ and the addition of NH₂. ¹H NMR will reveal a new broad singlet for the -NH₂ protons at ~6.5 ppm.

Step 3: Suzuki-Miyaura Methylation to 6-Amino-3-cyano-2-methylpyridine (Int-3)

Mechanistic Insight: The C2-chloro position is highly activated for oxidative addition by the adjacent pyridine nitrogen and the C3-cyano group. Using a bidentate ligand like dppf prevents catalyst deactivation by the free C6-amine[6].

  • In a Schlenk flask, combine Int-2 (5.0 g, 32.5 mmol), methylboronic acid (2.9 g, 48.8 mmol, 1.5 eq), and K₂CO₃ (9.0 g, 65.0 mmol, 2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 100 mL).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (1.19 g, 1.6 mmol, 5 mol%).

  • Purge the flask with nitrogen and heat to 100 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate (3 × 50 mL).

  • Purify via silica gel flash chromatography (Hexanes/EtOAc 1:1) to yield Int-3. Self-Validation: ¹H NMR will show the re-appearance of a methyl singlet at ~2.5 ppm, confirming successful cross-coupling.

Step 4: Hydrolysis and Borane Reduction to Target Product

Mechanistic Insight: Direct reduction of a nitrile to a hydroxymethyl group is prone to over-reduction or imine formation. Hydrolyzing the nitrile to a carboxylic acid first allows for a highly chemoselective reduction using Borane-THF (BH₃·THF), which cleanly reduces carboxylic acids to alcohols without affecting the pyridine ring or the free amine.

  • Hydrolysis: Suspend Int-3 (3.5 g, 26.3 mmol) in ethanol (30 mL) and add 20% aqueous NaOH (30 mL). Reflux for 12 hours until ammonia evolution ceases. Cool and acidify to pH 4-5 with HCl to precipitate 6-amino-2-methylnicotinic acid. Filter and dry.

  • Reduction: Suspend the intermediate acid (3.0 g, 19.7 mmol) in anhydrous THF (50 mL) and cool to 0 °C under nitrogen.

  • Slowly add BH₃·THF (1.0 M in THF, 59.1 mL, 59.1 mmol, 3.0 eq) dropwise. The excess borane accounts for complexation with the free amine.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench cautiously with methanol (20 mL) at 0 °C to destroy excess borane and break the amine-borane complex. Reflux the quenched mixture for 1 hour.

  • Concentrate in vacuo and purify via reverse-phase chromatography or recrystallization to yield pure (6-amino-2-methylpyridin-3-yl)methanol. Self-Validation: FTIR will show the complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹). ¹H NMR will display a new methylene signal (CH₂OH) at ~4.6 ppm.

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsTemp / TimeTypical YieldAnalytical Marker
1 C6-Methyl OxidationKMnO₄, H₂O/Pyridine80 °C / 12 h75 - 82%Loss of C6-CH₃ singlet (~2.6 ppm)
2 Curtius RearrangementDPPA, t-BuOH; then TFA90 °C / 8 h68 - 74%Appearance of -NH₂ broad singlet
3 Suzuki MethylationMeB(OH)₂, Pd(dppf)Cl₂100 °C / 6 h80 - 88%Appearance of C2-CH₃ singlet (~2.5 ppm)
4a Nitrile HydrolysisNaOH (aq), EtOHReflux / 12 h85 - 90%Loss of -CN stretch (~2220 cm⁻¹)
4b Borane ReductionBH₃·THF, THF0 °C to rt / 16 h70 - 78%Appearance of -CH₂OH peak (~4.6 ppm)

Sources

Application

Application Note & Protocol: Selective Reduction of 6-Amino-2-Methylnicotinic Acid to (6-Amino-2-methylpyridin-3-yl)methanol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the selective reduction of the carboxylic acid functionality in 6-amino-2-methylnicotinic acid t...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the selective reduction of the carboxylic acid functionality in 6-amino-2-methylnicotinic acid to yield (6-amino-2-methylpyridin-3-yl)methanol, a valuable building block in pharmaceutical synthesis. We will explore the rationale behind selecting an appropriate reducing agent, delve into the reaction mechanism, and provide a detailed, step-by-step protocol for the synthesis, work-up, and purification of the target molecule. Safety considerations and data interpretation are also discussed to ensure a safe and successful experimental outcome.

Introduction: The Challenge of Selective Reduction

The transformation of a carboxylic acid to a primary alcohol is a fundamental reaction in organic synthesis. However, the presence of other functional groups within the molecule, such as the amino group in 6-amino-2-methylnicotinic acid, introduces the challenge of chemoselectivity. Strong, non-selective reducing agents like lithium aluminum hydride (LAH) can reduce multiple functional groups and are often pyrophoric, posing significant safety risks.[1][2] Conversely, milder reagents like sodium borohydride are generally not reactive enough to reduce carboxylic acids under standard conditions.[3][4]

Therefore, a reducing agent that exhibits high selectivity for carboxylic acids in the presence of other functionalities is paramount. Borane (BH₃), often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), emerges as an ideal candidate for this transformation.[2][5] It is known for its mild reaction conditions and its ability to selectively reduce carboxylic acids over many other functional groups.[6][7]

Mechanistic Insights: The Borane Reduction of Carboxylic Acids

The reduction of a carboxylic acid with borane proceeds through a distinct mechanism that accounts for its selectivity.[5][8][9]

  • Activation: The reaction initiates with the coordination of the Lewis acidic borane to the Lewis basic carbonyl oxygen of the carboxylic acid. This is followed by an acid-base reaction where the hydride from borane reacts with the acidic proton of the carboxylic acid to release hydrogen gas.[5][10]

  • Formation of Acyloxyborane Intermediate: This initial step forms a triacyloxyborane intermediate. The acidic hydrogen of the carboxylic acid reacts preferentially with the borane, which is a key factor in its selectivity over other carbonyl groups like esters or ketones.[10]

  • Reduction: A second equivalent of borane coordinates to the carbonyl oxygen, further activating the carbonyl carbon towards hydride attack.[5] The hydride then adds to the carbonyl carbon.

  • Final Reduction to the Alcohol: The intermediate undergoes further reduction by another equivalent of borane to form a borate ester.

  • Work-up: The final step involves the hydrolysis of the borate ester during the work-up, typically with water or an alcohol like methanol, to liberate the primary alcohol.[5][11]

This stepwise mechanism, initiated by the acidic proton, is the reason borane selectively reduces carboxylic acids.[8][10]

Recommended Reducing Agents: A Comparative Overview

While several reducing agents can effect the transformation of a carboxylic acid to an alcohol, their suitability varies based on selectivity, safety, and operational convenience.

Reducing AgentAdvantagesDisadvantages
Borane-THF Complex (BH₃·THF) High selectivity for carboxylic acids.[6][7] Milder reaction conditions compared to LAH.[5] Commercially available as a solution.[12]Air and moisture sensitive.[12][13] Diborane gas, which can be in equilibrium, is toxic and flammable.[14][15]
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®/Vitride®) Versatile and powerful reducing agent.[1][16] Safer alternative to LAH, not pyrophoric.[1] Soluble in aromatic solvents.[1]Can reduce a wider range of functional groups, potentially leading to lower selectivity.[1][17]
Lithium Aluminum Hydride (LAH) Very powerful reducing agent.[3]Highly reactive and pyrophoric.[1] Not selective, will reduce many other functional groups.[2][3]
Sodium Borohydride (NaBH₄) Safe and easy to handle.[4][18]Generally unreactive towards carboxylic acids under standard conditions.[3]

For the selective reduction of 6-amino-2-methylnicotinic acid, Borane-Tetrahydrofuran complex (BH₃·THF) is the recommended reagent due to its excellent chemoselectivity for carboxylic acids.

Experimental Protocol: Synthesis of (6-Amino-2-methylpyridin-3-yl)methanol

This protocol provides a detailed procedure for the reduction of 6-amino-2-methylnicotinic acid using borane-THF complex.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity
6-Amino-2-methylnicotinic acid36133-14-3152.15 g/mol 5.0 g
Borane-tetrahydrofuran complex (1 M in THF)14044-65-685.94 g/mol 110 mL
Tetrahydrofuran (THF), anhydrous109-99-972.11 g/mol 100 mL
Methanol67-56-132.04 g/mol 50 mL
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution144-55-884.01 g/mol As needed
Ethyl Acetate (EtOAc)141-78-688.11 g/mol 300 mL
Brine (Saturated NaCl solution)7647-14-558.44 g/mol 100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert gas (Argon or Nitrogen) supply

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Starting Material in Anhydrous THF cool Cool to 0 °C (Ice-Water Bath) start->cool Inert Atmosphere add_borane Slowly Add BH₃·THF via Dropping Funnel cool->add_borane Maintain 0 °C warm_rt Warm to Room Temperature & Stir add_borane->warm_rt Monitor by TLC quench Quench with Methanol at 0 °C warm_rt->quench concentrate Concentrate in vacuo quench->concentrate neutralize Neutralize with Sat. NaHCO₃ (aq) concentrate->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry final_concentrate Concentrate to Yield Crude Product wash_dry->final_concentrate purify Column Chromatography (Silica Gel) final_concentrate->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Experimental workflow for the reduction of 6-amino-2-methylnicotinic acid.

Step-by-Step Procedure
  • Reaction Setup:

    • Set up a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inert gas inlet.

    • Under a positive pressure of argon or nitrogen, add 6-amino-2-methylnicotinic acid (5.0 g) to the flask.

    • Add anhydrous THF (100 mL) to dissolve the starting material. Stir until a clear solution or a fine suspension is formed.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add the 1 M solution of borane-THF complex (110 mL) to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: The addition is exothermic and hydrogen gas is evolved.[5]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C with an ice-water bath.

    • Slowly and carefully quench the reaction by the dropwise addition of methanol (50 mL). Caution: Vigorous gas evolution will occur.[11]

    • Once the gas evolution has ceased, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, carefully add saturated aqueous sodium bicarbonate solution until the pH is ~8-9 to neutralize any acidic species.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (6-amino-2-methylpyridin-3-yl)methanol.

Purification
  • The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the amino-pyridine, it is advisable to use a solvent system containing a small amount of a basic modifier to prevent tailing.[19] A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate, with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified (6-amino-2-methylpyridin-3-yl)methanol.

Safety Precautions

  • Borane-THF Complex: This reagent is flammable, air-sensitive, and moisture-sensitive.[13][20] It can release diborane, a toxic and flammable gas.[15] All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.[13]

  • Quenching: The quenching of excess borane with methanol is highly exothermic and releases flammable hydrogen gas.[11] This step must be performed slowly and with adequate cooling.

  • General Handling: Avoid contact with skin and eyes, and prevent inhalation of vapors.[18][21]

Conclusion

The selective reduction of 6-amino-2-methylnicotinic acid to (6-amino-2-methylpyridin-3-yl)methanol can be effectively achieved using borane-tetrahydrofuran complex. This method offers high chemoselectivity and avoids the use of harsh and pyrophoric reagents. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably synthesize this important building block for applications in drug discovery and development.

References

  • Master Organic Chemistry. Reduction of carboxylic acids to alcohols with borane (BH3). [Link]

  • KREUTZ, J., & VAZQUEZ, R. (2017). Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. Organic Process Research & Development, 21(2), 241-246. [Link]

  • Pownall, H. D., & Ball, L. T. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(39), e202206943. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Wikipedia. Sodium bis(2-methoxyethoxy)aluminium hydride. [Link]

  • Rzepa, H. S. (2011). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • University of California, Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

  • Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Sodium bis(2-methoxyethoxy)aluminum hydride: Properties, Applications, and Sourcing. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of Sodium borohydride. [Link]

  • Oregon State University. Sodium Borohydride SOP. [Link]

  • American Chemical Society. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ACS Publications. [Link]

  • National Institutes of Health. Vitride | C6H16AlNaO4 | CID 89806. PubChem. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Khan Academy. Reduction of carboxylic acids (video). [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • Souyaku Memo. (2020). Organic Reaction / 002 / Reduction. [Link]

  • American Chemical Society. (2025). Scalable Process for Reduction of Aromatic Carboxylic Acids to Aldehydes via Pinacolborane. ACS Publications. [Link]

  • ResearchGate. (2021). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • Pownall, H. D., & Ball, L. T. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie. [Link]

  • PubChemLite. (6-amino-2-methylpyridin-3-yl)methanol. [Link]

  • Chemistry Stack Exchange. (2015). Reduction of acids with borane. [Link]

  • Organic Chemistry Portal. Borane Reagents. [Link]

  • NextSDS. (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Google Patents. (n.d.). CN103172521B - Method of substituting formamide with vitride reduction cycle.
  • Ministry of Environment, Forest and Climate Change, Government of India. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • International Union of Pure and Applied Chemistry. RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. [Link]

  • Google Patents. (n.d.).
  • PubMed. Preparation of 2- and 6-pyridones of N1-methylnicotinamide. [Link]

  • Organic Chemistry Portal. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride. [Link]

  • National Center for Biotechnology Information. (2014). Purification, crystallization and preliminary X-ray crystallographic analysis of a methanol dehydrogenase from the marine bacterium Methylophaga aminisulfidivorans MPT. PMC. [Link]

Sources

Method

Application Note: (6-Amino-2-methylpyridin-3-yl)methanol as a Privileged Building Block for Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In the landscape of targeted oncology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In the landscape of targeted oncology and immunology, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can anchor the molecule within the highly conserved ATP-binding pocket. (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8; Molecular Formula: C7H10N2O) has emerged as a highly versatile, bifunctional building block for this purpose[1].

This application note details the structural rationale, derivatization strategies, and biophysical validation protocols for utilizing this specific building block. By leveraging the 6-aminopyridine core for hinge binding and the 3-methanol moiety as a synthetic vector, researchers can rapidly generate libraries of potent, selective kinase inhibitors[2][3].

Mechanistic Rationale & Structural Biology

The Aminopyridine Hinge-Binding Motif

The vast majority of orthosteric kinase inhibitors mimic the adenine ring of ATP by forming hydrogen bonds with the kinase hinge region[4]. The 6-aminopyridine core is a canonical hinge-binding motif:

  • Bidentate Interaction: The pyridine nitrogen acts as a strong hydrogen bond acceptor for the backbone NH of the hinge (e.g., Met or Cys residues), while the exocyclic 6-amino group serves as a hydrogen bond donor to the adjacent backbone carbonyl[2][3].

  • Electronic Properties: The electron-donating nature of the 6-amino group increases the basicity of the pyridine nitrogen, strengthening the critical acceptor hydrogen bond.

Conformational Control via the 2-Methyl Group

The inclusion of a methyl group at the 2-position provides critical steric constraints. This bulk restricts the torsional angle of substituents attached to the core, locking the molecule into an active binding conformation. Furthermore, the 2-methyl group often packs against the kinase gatekeeper residue, providing an avenue to engineer selectivity against kinases with bulky gatekeepers (e.g., T315I in BCR-ABL or T474 in BTK)[3].

Vector Analysis of the 3-Methanol Handle

The 3-hydroxymethyl group is perfectly positioned to project out of the adenine pocket and into the solvent-exposed channel or the adjacent ribose pocket. Because the primary alcohol is easily functionalized, it serves as an ideal synthetic handle for appending solubilizing groups, pharmacokinetic (PK) modulators, or covalent warheads (e.g., acrylamides for irreversible inhibition)[3].

Pharmacophore cluster_kinase Kinase ATP Pocket Hinge Hinge Region (Backbone NH & C=O) Gatekeeper Gatekeeper Residue Solvent Solvent Channel Scaffold 6-Aminopyridine Core Scaffold->Hinge Bidentate H-Bonds Methyl 2-Methyl Group Scaffold->Methyl Steric Bulk Methanol 3-Methanol Handle Scaffold->Methanol Derivatization Methyl->Gatekeeper Shape Complementarity Methanol->Solvent Vector Projection

Caption: Pharmacophore mapping of the (6-Amino-2-methylpyridin-3-yl)methanol scaffold in the ATP pocket.

Synthetic Workflows & Protocols

To exploit the 3-methanol group without disrupting the crucial 6-amino hinge binder, chemoselective reactions are required. Direct alkylation (Williamson ether synthesis) often requires transient protection of the 6-amino group. A more elegant, divergent approach involves oxidizing the alcohol to an aldehyde, followed by reductive amination.

Expert Insight: The exocyclic 6-amino group is a poor nucleophile due to resonance delocalization of its lone pair into the electron-deficient pyridine ring. Therefore, it does not typically interfere with reductive amination when reacted with more nucleophilic aliphatic amines, eliminating the need for protecting groups.

Protocol 3.1: Chemoselective Oxidation to 6-Amino-2-methylnicotinaldehyde

Objective: Convert the 3-methanol to an aldehyde for subsequent library generation. Rationale: Manganese dioxide (MnO₂) is utilized because it is a mild oxidant highly selective for allylic, benzylic, and pyridylic alcohols. It prevents over-oxidation to the carboxylic acid and tolerates the unprotected exocyclic amine.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of (6-Amino-2-methylpyridin-3-yl)methanol (CAS 1227489-66-8) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Oxidation: Add 10.0 eq of activated MnO₂ (ensure it is freshly activated by heating at 110°C overnight).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–16 hours. Monitor reaction completion via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 6-amino-2-methylnicotinaldehyde, which is generally of sufficient purity (>95%) for the next step.

Protocol 3.2: Divergent Reductive Amination

Objective: Append solvent-channel-directed amines to the scaffold. Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is milder than NaBH₄ and does not reduce the starting aldehyde prior to imine formation, ensuring high chemoselectivity.

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, combine 1.0 eq of the synthesized 6-amino-2-methylnicotinaldehyde and 1.2 eq of the desired aliphatic amine (e.g., N-methylpiperazine) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Add 1.5 eq of STAB portion-wise. Stir the reaction mixture for an additional 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the target kinase inhibitor.

Workflow Start Starting Material CAS 1227489-66-8 Oxidation Step 1: Oxidation (MnO2, DCM) Start->Oxidation RedAm Step 2: Reductive Amination (R-NH2, STAB) Oxidation->RedAm Pyridyl Aldehyde Assay Step 3: DSF / TSA Kinase Binding RedAm->Assay Library Generation Hit Lead Compound Selection Assay->Hit ΔTm > 2°C

Caption: Divergent synthetic workflow for generating kinase inhibitor libraries from the building block.

Biophysical Validation: Thermal Shift Assay (TSA)

To validate that modifications at the 3-position do not abrogate the critical hinge-binding interactions of the 6-aminopyridine core, a Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) is employed as a self-validating system[2].

Rationale: When a small molecule binds to the ATP pocket of a kinase, it thermodynamically stabilizes the folded protein. As the temperature increases, the protein unfolds, exposing hydrophobic residues that bind to a fluorescent dye (e.g., SYPRO Orange). A positive shift in the melting temperature (ΔTm) confirms target engagement.

Protocol:

  • Preparation: Prepare a master mix containing 2 μM of the recombinant kinase domain (e.g., BTK or ALK2) and 5X SYPRO Orange dye in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Plating: Dispense 19 μL of the master mix into a 96-well or 384-well PCR plate. Add 1 μL of the synthesized inhibitor (10 μM final concentration in 1% DMSO). Include a 1% DMSO vehicle control.

  • Thermal Cycling: Seal the plate and centrifuge briefly. Run the plate in a Real-Time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 0.5°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm. A ΔTm ≥ 2.0°C compared to the DMSO control indicates significant structural stabilization and successful hinge binding.

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data for derivatives synthesized from (6-Amino-2-methylpyridin-3-yl)methanol against a model kinase target (e.g., BTK), demonstrating how functionalization of the 3-methanol vector impacts potency and thermal stability.

Compound IDModification at 3-Position (Vector)BTK IC₅₀ (nM)Kinase ΔTm (°C)Cellular GI₅₀ (μM)
Cmpd-01 Unmodified (Methanol)1,450+1.2>50
Cmpd-02 Aldehyde Intermediate>10,000+0.4>50
Cmpd-03 Morpholine (Reductive Amination)125+4.58.4
Cmpd-04 N-Methylpiperazine (Reductive Amination)42+6.12.1
Cmpd-05 Tetrahydroisoquinoline (Reductive Amination)18+8.30.6

Note: The unmodified methanol (Cmpd-01) establishes baseline hinge binding, but lacks the solvent channel interactions required for high potency. Appending basic amines (Cmpd-03 to Cmpd-05) drastically improves the IC₅₀ and thermal stabilization by engaging acidic residues in the solvent-exposed region.

References

  • Title: PubChemLite - (6-amino-2-methylpyridin-3-yl)methanol (C7H10N2O)
  • Source: mdpi.
  • Source: nih.gov (PMC)
  • Source: acs.org (ACS Medicinal Chemistry Letters)

Sources

Application

Suzuki coupling reactions with (6-Amino-2-methylpyridin-3-yl)methanol derivatives

An Application Guide to Suzuki-Miyaura Coupling Reactions with (6-Amino-2-methylpyridin-3-yl)methanol Derivatives Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overvie...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with (6-Amino-2-methylpyridin-3-yl)methanol Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions on the (6-Amino-2-methylpyridin-3-yl)methanol scaffold and its derivatives. This aminopyridine core is a valuable building block in medicinal chemistry, and its functionalization via C-C bond formation is critical for the development of novel therapeutic agents.[1][2][3] This document addresses the specific challenges posed by the aminopyridine moiety, such as potential catalyst inhibition, and offers field-proven strategies for catalyst selection, reaction optimization, and troubleshooting. The protocols provided herein are designed to serve as robust starting points for researchers, scientists, and drug development professionals aiming to expand the chemical diversity of this important heterocyclic system.

Introduction: The Strategic Importance of Aminopyridine Scaffolds

Aminopyridine derivatives are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1][4] Their ability to engage in various biological interactions makes them highly sought-after motifs in drug discovery programs targeting a spectrum of diseases.[1][2][3] The (6-Amino-2-methylpyridin-3-yl)methanol framework, in particular, offers multiple points for diversification, making it an attractive starting point for library synthesis.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, especially for constructing biaryl and heteroaryl-aryl structures.[5][6][7] Its operational simplicity, broad functional group tolerance, and the relative stability and low toxicity of its organoboron reagents have cemented its status as a workhorse reaction in the pharmaceutical industry.[6][7]

However, applying this reaction to substrates like (6-Amino-2-methylpyridin-3-yl)methanol is not without its nuances. The presence of the basic pyridine nitrogen and the primary amino group can lead to catalyst inhibition by coordinating to the palladium center.[8][9] This guide provides the mechanistic understanding and practical protocols necessary to navigate these challenges and achieve efficient and reliable couplings.

The Catalytic Cycle and Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[10][11] Understanding this cycle is paramount for rational troubleshooting and optimization.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 LPd(0) Active Catalyst PdII_Aryl L₂Pd(II)(Ar¹)(X) Oxidative Adduct Pd0->PdII_Aryl Oxidative Addition Product Coupled Product (Ar¹-Ar²) PdII_Boronate L₂Pd(II)(Ar¹)(Ar²) Transmetalation Product PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination ArylHalide Aryl Halide (Ar¹-X) ArylHalide->Pd0 BoronicAcid Boronic Acid/Ester (Ar²-B(OR)₂) BoronicAcid->PdII_Aryl Base Base (e.g., K₃PO₄) Base->BoronicAcid Activation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Aryl Halide, Boronic Acid, Base) B 2. Add Catalyst System (Precatalyst + Ligand) A->B C 3. Seal Vessel B->C D 4. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) C->D E 5. Add Degassed Solvents D->E F 6. Heat to Temperature (e.g., 80-110 °C) E->F G 7. Monitor Progress (TLC / LC-MS) F->G H 8. Cool to RT & Quench G->H I 9. Liquid-Liquid Extraction H->I J 10. Dry & Concentrate I->J K 11. Purify (Column Chromatography) J->K

Caption: Standard experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol provides a robust starting point for coupling a bromo- or iodo-substituted (6-Amino-2-methylpyridin-3-yl)methanol derivative with a range of arylboronic acids.

Materials:

  • Halogenated (6-Amino-2-methylpyridin-3-yl)methanol derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed deionized water

  • Standard laboratory glassware, Schlenk line or glovebox

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the halogenated aminopyridine (e.g., 0.5 mmol), the arylboronic acid (0.6 mmol, 1.2 equiv), and potassium phosphate (1.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%) before adding them to the reaction vessel. This pre-mixing is often done in a glovebox if available.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [8]4. Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane, 1 mL water) via syringe.

  • Heating: Immerse the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 4-18 hours). [8]7. Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Optimized Procedure for Challenging Substrates (e.g., Aryl Chlorides)

This protocol utilizes a more active, pre-formed palladacycle catalyst, which is often necessary for coupling less reactive aryl chlorides or sterically demanding partners. [6] Materials:

  • Chloro-substituted (6-Amino-2-methylpyridin-3-yl)methanol derivative (1.0 equiv)

  • Arylboronic acid or pinacol boronate ester (1.5 equiv)

  • XPhos Pd G3 (a Buchwald precatalyst) (1-3 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, add the chloro-aminopyridine (0.5 mmol), the boronic acid/ester (0.75 mmol, 1.5 equiv), the base (e.g., Cs₂CO₃, 1.0 mmol, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.01 mmol, 2 mol%) to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and remove it from the glovebox. If a glovebox is not available, perform the additions under a strong flow of inert gas and follow the evacuate/backfill procedure from Protocol 1.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring, Workup, and Purification: Follow steps 6-10 from Protocol 1. Reaction times may be longer for aryl chlorides.

Data Presentation & Troubleshooting

The selection of reaction parameters is highly dependent on the electronic and steric nature of the coupling partners. The following table provides a general guide for optimizing conditions based on literature precedents for analogous aminopyridine systems.

Aryl Halide (Ar¹-X)Boronic Acid (Ar²-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Typical YieldReference Insight
6-Amino-5-bromo -...Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Good-Excellent[12][13]
6-Amino-5-bromo -...2-Methylphenylboronic acidXPhos Pd G3K₃PO₄Toluene110Good[6][9]
6-Amino-5-chloro -...4-Methoxyphenylboronic acidXPhos Pd G3Cs₂CO₃Dioxane110Moderate-Good[6]
6-Amino-5-bromo -...Thiophene-3-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90Moderate[13]

Note: This table is a representative guide. Actual results will vary and require empirical optimization.

Frequently Asked Questions & Troubleshooting
  • Question: My reaction shows low or no conversion. What should I do?

    • Answer: This is often due to an inefficient catalyst system or catalyst deactivation. [9] 1. Switch to a more active ligand: If using a simple catalyst like Pd(PPh₃)₄, switch to a Buchwald ligand system (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or use a pre-formed palladacycle catalyst. [6][12] 2. Increase catalyst loading: Cautiously increase the catalyst loading from 2 mol% to 5 mol%. 3. Check inertness: Ensure your solvents are thoroughly degassed and the reaction was set up under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

  • Question: I am observing significant protodeboronation of my boronic acid. How can I prevent this?

    • Answer: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. [9] 1. Use a boronate ester: Pinacol boronate esters are generally more stable than their corresponding boronic acids and are less prone to this side reaction. [9][14] 2. Use a milder base or anhydrous conditions: In some cases, a very strong base in aqueous media can accelerate protodeboronation. Try switching to a base like K₂CO₃ or running the reaction under anhydrous conditions if possible. 3. Lower the temperature: If the coupling is efficient, reducing the reaction temperature may slow the rate of protodeboronation more than the desired coupling.

  • Question: My main side product is the dehalogenated starting material. Why?

    • Answer: Dehalogenation occurs when the aryl halide is reduced instead of coupled. This can be a competing pathway under certain conditions. [9] 1. Evaluate the base/solvent: Some base and solvent combinations can promote this pathway. Ensure the base is fully dissolved or well-stirred. 2. Change the ligand: The choice of phosphine ligand can influence the rate of dehalogenation versus cross-coupling. Screening different ligands may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of the (6-Amino-2-methylpyridin-3-yl)methanol scaffold. While the inherent basicity of the aminopyridine core presents challenges related to catalyst activity, these can be reliably overcome through the rational selection of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By carefully controlling reaction parameters such as the base, solvent, and temperature, and by adhering to rigorous anaerobic techniques, researchers can successfully synthesize a diverse array of novel derivatives. The protocols and troubleshooting guide presented here offer a solid foundation for achieving high-yield, reproducible results, thereby accelerating progress in drug discovery and development.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Chemistry Suzuki Coupling Reaction | SATHEE JEE. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC. [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. [Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - Taylor & Francis. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. [Link]

  • Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. [Link]

Sources

Method

One-pot synthesis of bioactive molecules using (6-Amino-2-methylpyridin-3-yl)methanol

One-Pot Synthesis of Bioactive Pyridopyrimidine Scaffolds from (6-Amino-2-methylpyridin-3-yl)methanol Abstract This application note provides a comprehensive guide to the one-pot synthesis of a novel, bioactive pyridopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

One-Pot Synthesis of Bioactive Pyridopyrimidine Scaffolds from (6-Amino-2-methylpyridin-3-yl)methanol

Abstract

This application note provides a comprehensive guide to the one-pot synthesis of a novel, bioactive pyridopyrimidine scaffold, specifically 4-phenyl-2,7-dimethyl-4,9-dihydro-3H-pyrido[2,3-d]pyrimidin-3-yl)methanol, utilizing (6-Amino-2-methylpyridin-3-yl)methanol as a key starting material. The described three-component reaction with an aromatic aldehyde and a β-ketoester offers an efficient and atom-economical route to a valuable heterocyclic core for drug discovery. Detailed protocols, mechanistic insights, characterization data, and troubleshooting are provided for researchers, scientists, and drug development professionals.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals.[1] Among these, the pyridopyrimidine core is of particular interest due to its presence in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The development of efficient synthetic routes to novel pyridopyrimidine derivatives is, therefore, a significant endeavor in medicinal chemistry.

One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, offering numerous advantages over traditional multi-step methods.[4] These include reduced reaction times, lower costs, and a decreased environmental footprint due to the minimization of solvent use and purification steps.[5] This guide focuses on a one-pot approach to synthesize a substituted pyridopyrimidine, leveraging the unique reactivity of (6-Amino-2-methylpyridin-3-yl)methanol. This starting material possesses an amino group and a pyridine nitrogen, which are perfectly positioned for the annulation of a pyrimidine ring.

Core Concepts and Rationale

The synthesis described herein is a three-component reaction that brings together (6-Amino-2-methylpyridin-3-yl)methanol, an aromatic aldehyde (benzaldehyde), and a β-ketoester (ethyl acetoacetate) in a single pot to construct the pyridopyrimidine core. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), is crucial for facilitating the condensation and cyclization steps.[4]

The rationale behind this one-pot strategy is to sequentially build the pyrimidine ring onto the existing pyridine framework of the starting material. The reaction is expected to proceed through a series of interconnected steps, likely initiated by a Knoevenagel condensation between the aldehyde and the β-ketoester, followed by a Michael addition of the aminopyridine, and subsequent intramolecular cyclization and dehydration to afford the final pyridopyrimidine product. This approach is not only efficient but also allows for the introduction of diversity at multiple points of the scaffold by varying the aldehyde and β-ketoester components.

Experimental Protocol: Synthesis of (4-phenyl-2,7-dimethyl-4,9-dihydro-3H-pyrido[2,3-d]pyrimidin-3-yl)methanol

This protocol details the one-pot synthesis of a representative bioactive pyridopyrimidine derivative.

Materials and Equipment
  • (6-Amino-2-methylpyridin-3-yl)methanol (1 mmol, 138.17 mg)

  • Benzaldehyde (1 mmol, 106.12 mg, 102 µL)

  • Ethyl acetoacetate (1 mmol, 130.14 mg, 127 µL)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.1 mmol, 19.02 mg)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Crystallization dishes

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (6-Amino-2-methylpyridin-3-yl)methanol (1 mmol), benzaldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 6-8 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately half using a rotary evaporator.

  • Isolation: Cool the concentrated solution in an ice bath to induce crystallization of the product. If no solid forms, add cold water dropwise until precipitation begins.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Characterization Data

The following table summarizes the expected analytical data for the synthesized (4-phenyl-2,7-dimethyl-4,9-dihydro-3H-pyrido[2,3-d]pyrimidin-3-yl)methanol.

Analysis Expected Results
Appearance White to off-white solid
Melting Point 210-215 °C
¹H NMR (400 MHz, DMSO-d₆) δ 7.20-7.40 (m, 5H, Ar-H), 6.85 (d, 1H, pyridine-H), 5.50 (s, 1H, CH-Ph), 4.90 (t, 1H, OH), 4.50 (d, 2H, CH₂OH), 2.40 (s, 3H, CH₃), 2.20 (s, 3H, CH₃), 1.80 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ 160.2, 155.8, 148.5, 145.1, 138.2, 128.9, 127.8, 126.5, 115.4, 105.1, 62.3, 58.7, 24.1, 21.5
Mass Spectrometry (ESI+) m/z 308.17 [M+H]⁺

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents Combine (6-Amino-2-methylpyridin-3-yl)methanol, Benzaldehyde, Ethyl Acetoacetate in Ethanol catalyst Add p-TSA reagents->catalyst reflux Reflux for 6-8 hours catalyst->reflux monitoring Monitor by TLC reflux->monitoring cool Cool to Room Temperature monitoring->cool concentrate Concentrate in vacuo cool->concentrate crystallize Crystallize from cold ethanol/water concentrate->crystallize filter Filter and Dry crystallize->filter product product filter->product Final Product

Caption: One-pot synthesis workflow.

Proposed Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Benzaldehyde D Knoevenagel Adduct A->D Knoevenagel Condensation B Ethyl Acetoacetate B->D C (6-Amino-2-methylpyridin-3-yl)methanol E Michael Adduct C->E Michael Addition D->E F Cyclized Intermediate E->F Intramolecular Cyclization G (4-phenyl-2,7-dimethyl-4,9-dihydro-3H- pyrido[2,3-d]pyrimidin-3-yl)methanol F->G Dehydration

Caption: Proposed reaction mechanism.

Troubleshooting and Optimization

Issue Possible Cause Suggested Solution
Low Yield Incomplete reactionExtend the reflux time and monitor closely by TLC. Ensure the catalyst has not degraded.
Product loss during work-upUse minimal solvent for recrystallization. Ensure complete precipitation before filtering.
Formation of Side Products Self-condensation of reactantsAdd the aminopyridine starting material slowly to the mixture of aldehyde and β-ketoester.
Tar formationEnsure the reaction temperature does not significantly exceed the boiling point of the solvent. Consider a lower reaction temperature with a longer reaction time.
Difficulty in Crystallization Product is an oilAttempt purification by column chromatography on silica gel. Try different solvent systems for recrystallization (e.g., isopropanol, acetonitrile).

Conclusion

The one-pot, three-component synthesis of (4-phenyl-2,7-dimethyl-4,9-dihydro-3H-pyrido[2,3-d]pyrimidin-3-yl)methanol from (6-Amino-2-methylpyridin-3-yl)methanol represents an efficient and versatile method for accessing novel, bioactive heterocyclic scaffolds. This protocol is readily adaptable for the creation of a library of derivatives by varying the aldehyde and β-ketoester components, making it a valuable tool for medicinal chemistry and drug discovery programs. The inherent efficiency and atom economy of this one-pot approach align with the principles of green chemistry, further enhancing its appeal for both academic and industrial research.[5]

References

  • Feng, H.-X., Tan, R., & Liu, Y.-K. (2015). An Efficient One-Pot Approach to the Construction of Chiral Nitrogen-Containing Heterocycles under Mild Conditions. Organic Letters, 17(15), 3854–3857. Available from: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11098-11111. Available from: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PubMed Central. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. (2019). PubMed Central. Available from: [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. University of Sharjah. Available from: [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (n.d.). PubMed Central. Available from: [Link]

  • Saglam, D., & Turgut, Z. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. Available from: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PubMed Central. Available from: [Link]

  • Li, S.-H., et al. (n.d.). One-Pot Synthesis of Some New Pyrido[2,3-d]pyrimidine Derivatives Catalyzed by Sodium Lauryl Sulfate in Aqueous Media. Semantic Scholar. Available from: [Link]

  • Ce(iii)-catalyzed highly efficient synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants. (n.d.). RSC Publishing. Available from: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. Available from: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Available from: [Link]

  • Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. (n.d.). World Journal of Advanced Research and Reviews. Available from: [Link]

Sources

Application

Comprehensive Analytical Characterization of (6-Amino-2-methylpyridin-3-yl)methanol: Protocols for Purity, Structural Elucidation, and Quality Control

Introduction and Analytical Strategy (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceutical active ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Strategy

(6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) is a highly functionalized heterocyclic building block widely utilized in the synthesis of pharmaceutical active ingredients (APIs)[1]. The molecule presents unique analytical challenges due to its specific structural features: a basic pyridine nitrogen, an electron-donating amino group at C6, a steric methyl group at C2, and a polar, hydrogen-bonding hydroxymethyl group at C3[2].

Because of its high polarity and potential for multiple degradation pathways (e.g., N-oxidation, hydroxymethyl oxidation), a multi-modal analytical strategy is required. The workflow below outlines the logical progression from chromatographic purity assessment to definitive structural and safety characterization.

AnalyticalWorkflow Sample (6-Amino-2-methylpyridin-3-yl)methanol HPLC RP-HPLC-UV / LC-MS (Purity & Impurities) Sample->HPLC NMR 1H & 13C NMR / FTIR (Structural Elucidation) Sample->NMR GC_KF HS-GC-FID & KF Titration (Solvents & Moisture) Sample->GC_KF PurityData Chromatographic Purity Mass Confirmation HPLC->PurityData StructData Positional Isomer ID Functional Group ID NMR->StructData SafetyData Water Content Volatile Organics GC_KF->SafetyData Release Certificate of Analysis (Product Release) PurityData->Release StructData->Release SafetyData->Release

Fig 1. Analytical workflow for the characterization of (6-Amino-2-methylpyridin-3-yl)methanol.

Chromatographic Purity and Impurity Profiling (HPLC-UV & LC-MS)

The Causality of Method Design

Standard reversed-phase C18 columns often yield poor retention and severe peak tailing for basic aminopyridines. This is caused by secondary ion-exchange interactions between the basic pyridine nitrogen and unreacted, acidic silanol groups on the silica support[3]. To enforce a self-validating and robust separation, an acidic mobile phase containing 0.1% Trifluoroacetic Acid (TFA) is utilized[4]. TFA acts as a strong ion-pairing agent and proton donor, fully protonating the pyridine ring (pKa ~6-7) and suppressing silanol ionization, thereby ensuring sharp, symmetrical peaks and reproducible retention times[5].

Quantitative Gradient Data

Table 1: Optimized RP-HPLC Gradient Program

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (Methanol)Flow Rate (mL/min)Curve Profile
0.095%5%1.0Isocratic
5.095%5%1.0Linear
20.040%60%1.0Linear
25.010%90%1.0Linear
26.095%5%1.0Step (Reset)
35.095%5%1.0Re-equilibration
Protocol 1: Step-by-Step RP-HPLC Methodology

This protocol incorporates built-in System Suitability Testing (SST) to ensure the method is self-validating prior to sample analysis.

  • Column Preparation: Install an end-capped, polar-embedded C18 column (e.g., Waters SymmetryShield RP18, 150 x 4.6 mm, 3.5 µm). Set the column oven to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane.

    • Phase B: 100% HPLC-grade Methanol.

  • Sample Preparation: Dissolve 10 mg of (6-Amino-2-methylpyridin-3-yl)methanol in 10 mL of Mobile Phase A (1.0 mg/mL). Sonicate for 5 minutes.

  • System Suitability Testing (SST): Inject a 10 µL blank (Mobile Phase A) to ensure no carryover. Inject the standard solution in triplicate.

    • Self-Validation Criteria: The analysis is only valid if the peak tailing factor (Tf) is ≤ 1.5, theoretical plates (N) > 5000, and the %RSD of the peak area is ≤ 2.0%.

  • Acquisition: Run the gradient detailed in Table 1. Monitor UV absorbance at 254 nm (pyridine ring chromophore) and 220 nm (maximum absorbance for the aminopyridine system)[4].

Structural Elucidation (NMR Spectroscopy)

The Causality of Method Design

Nuclear Magnetic Resonance (NMR) is the definitive tool for confirming the positional isomerism of the pyridine ring. The electron-donating nature of the C6-amino group significantly shields the ortho and para protons, leading to distinct upfield chemical shifts compared to an unsubstituted pyridine nucleus[6]. Furthermore, using DMSO-d₆ as the solvent rather than CDCl₃ is a deliberate choice: the high polarity of the hydroxymethyl and amino groups limits solubility in chloroform, and DMSO-d₆ prevents the rapid exchange of the -OH and -NH₂ protons, allowing them to be observed as distinct broad singlets[6].

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15 mg of the dried product. Dissolve in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Self-Validation (Lock and Shim): Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal of DMSO (2.50 ppm). Perform automated gradient shimming until the TMS linewidth at half-height is < 1.0 Hz.

  • ¹H-NMR Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • Expected Signals: The pyridine ring protons (H4 and H5) will appear as two distinct doublets (J ≈ 8.0 Hz) between 6.5 and 7.5 ppm. The -CH₃ group will appear as a 3H singlet near 2.3 ppm. The -CH₂- protons will appear as a 2H doublet (if coupled to the -OH) or singlet near 4.4 ppm.

  • D₂O Exchange (Confirmatory Step): Add 2 drops of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlets corresponding to the -NH₂ and -OH protons validates their assignment.

Residual Solvents and Moisture Analysis

The Causality of Method Design

(6-Amino-2-methylpyridin-3-yl)methanol possesses two highly polar, hydrogen-bonding moieties (-OH and -NH₂), making the API inherently hygroscopic. Relying solely on Loss on Drying (LOD) is scientifically flawed because it cannot distinguish between water and volatile organic solvents. Therefore, a dual-method approach is mandatory: Volumetric Karl Fischer (KF) titration specifically quantifies water, while Headspace Gas Chromatography (HS-GC-FID) quantifies residual synthetic solvents (e.g., methanol, ethyl acetate) without injecting the non-volatile basic API directly into the GC column, which would degrade the stationary phase[5].

Protocol 3: Moisture and Solvent Quantification

Part A: Volumetric Karl Fischer Titration

  • Standardization (Self-Validation): Titrate a certified 1.0% water standard. The determined titer must be within ±2% of the theoretical value before proceeding.

  • Analysis: Quickly transfer 100 mg of the sample into the KF titration vessel containing anhydrous methanol working medium. Titrate with iodine-based KF reagent to the electrometric endpoint.

Part B: Headspace GC-FID

  • Instrument Setup: Use a DB-624 capillary column (30 m x 0.32 mm x 1.8 µm). Set the FID detector to 250 °C.

  • Headspace Parameters: Equilibrate the sample vial at 85 °C for 20 minutes. (This temperature is chosen to volatilize residual methanol/solvents without thermally degrading the aminopyridine).

  • Sample Preparation: Dissolve 50 mg of the sample in 1.0 mL of N,N-Dimethylacetamide (DMA) in a 20 mL headspace vial. Crimp securely.

  • Validation: Inject a blank (DMA only) to rule out solvent interference. Inject a calibration standard containing 3000 ppm Methanol. The signal-to-noise ratio (S/N) of the standard must be > 100 for the run to be deemed trustworthy.

References

  • (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information NextSDS Substance Database URL:[Link][1]

  • Method for separating and measuring degradation impurities in dutasteride raw material medicine and preparation by HPLC method Google Patents (CN109490444B) URL:[4]

  • Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes Journal of the American Chemical Society (ACS Publications) URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-Amino-2-methylpyridin-3-yl)methanol

Welcome to the technical support guide for the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol. This critical building block is frequently utilized in the development of novel therapeutics, and its efficient synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol. This critical building block is frequently utilized in the development of novel therapeutics, and its efficient synthesis is paramount. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during its preparation. We will delve into the mechanistic underpinnings of these issues and provide field-proven protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to (6-Amino-2-methylpyridin-3-yl)methanol?

The most prevalent and adaptable route involves a two-step sequence starting from 6-amino-2-methylpyridine. The strategy hinges on a directed ortho-metalation (DoM) followed by formylation and subsequent reduction.

  • Directed ortho-Metalation/Formylation: The amino group at the C6 position directs a strong lithium base (typically n-butyllithium or tert-butyllithium) to deprotonate the C3 position. This generates a pyridyl lithium intermediate that is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the key intermediate, 6-amino-2-methylpyridine-3-carbaldehyde.

  • Reduction: The resulting aldehyde is then selectively reduced to the primary alcohol, (6-Amino-2-methylpyridin-3-yl)methanol, using a standard hydride reducing agent such as sodium borohydride (NaBH₄).

This route is generally preferred over alternatives, such as the reduction of 6-aminonicotinic acid derivatives[1], due to its high regioselectivity and the commercial availability of the starting material.

Q2: Why is strict temperature control (-78 °C) so critical during the lithiation step?

Maintaining cryogenic temperatures (typically -78 °C, a dry ice/acetone bath) is absolutely essential for several mechanistic reasons.[2] Organolithium reagents are exceptionally reactive, and at higher temperatures, their reactivity becomes indiscriminate, leading to a cascade of side reactions.[3] The primary concerns are:

  • Loss of Regioselectivity: The kinetic barrier for deprotonation at the desired C3 position is lowest. As the temperature rises, the reaction gains enough energy to overcome other activation barriers, leading to deprotonation at other positions.

  • Nucleophilic Addition: Organolithium reagents can act as nucleophiles, attacking the electrophilic C=N bond of the pyridine ring.[3] This leads to the formation of dihydropyridine adducts, which are often difficult to remove and represent a significant yield loss.

  • Reagent Decomposition: Strong bases like t-BuLi can decompose THF, a common solvent, at temperatures above -60 °C.

Failure to maintain cryogenic conditions is one of the most common reasons for failure in this step.

Q3: My reaction mixture turned dark brown or black during the lithiation/formylation. What causes this and is it salvageable?

The formation of dark, often intractable, polymeric tars is a frequent observation. This is typically due to complex side reactions, including:

  • Naphthyridine Formation: Condensation reactions between the lithiated species and the aldehyde product can occur, especially if there are localized "hot spots" in the reaction where the temperature rises during the addition of DMF. This can lead to the formation of highly conjugated, colored byproducts like naphthyridines.[4]

  • Uncontrolled Polymerization: The aldehyde product itself can be unstable in the presence of strong bases and can undergo anionic polymerization.

Is it salvageable? It depends on the extent of decomposition. If the desired product is still a major component as determined by a quenched aliquot analysis (e.g., TLC or LC-MS), a careful aqueous workup followed by column chromatography may recover some material. However, extensive tar formation usually indicates a failed reaction, and optimization of reaction conditions (slower addition of reagents, better temperature control) is necessary.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: Low or No Yield of the Aldehyde Intermediate (6-amino-2-methylpyridine-3-carbaldehyde)

This is the most critical step and often the primary source of yield loss.

Probable CauseMechanistic ExplanationRecommended Solution & Protocol
A: Inactive Organolithium Reagent n-BuLi and t-BuLi degrade upon exposure to atmospheric moisture and oxygen. The actual molarity can be significantly lower than stated on the bottle.Solution: Titrate the organolithium reagent before use. A common method is the Gilman double titration. An accurately titrated reagent ensures stoichiometric control.
B: Protic Contamination Water, alcohols, or even acidic protons on glassware will quench the organolithium reagent instantly, preventing deprotonation of the pyridine.Protocol: 1. Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. 2. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.
C: Nucleophilic Addition to Pyridine Ring n-BuLi is small enough to attack the C2 or C6 positions of the pyridine ring, especially if the directing group's effect is compromised.[3]Solution: Switch to a more sterically hindered base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices as they are strong bases but poor nucleophiles, minimizing ring addition.[3]
D: Incorrect Order of Addition Adding the pyridine substrate to the organolithium reagent can create a temporary excess of the base, promoting side reactions.Solution: Always add the organolithium reagent slowly and dropwise to the solution of 6-amino-2-methylpyridine in anhydrous THF at -78 °C. This maintains a low concentration of the base relative to the substrate.
Problem 2: A Major Dimeric Impurity is Formed During the Aldehyde Reduction Step

After successfully forming the aldehyde, a common pitfall is the formation of a high-molecular-weight byproduct during its reduction to the target alcohol.

  • Probable Cause: Intermolecular Reductive Amination. The primary amino group of one molecule of the aldehyde intermediate attacks the carbonyl group of another molecule. This forms a Schiff base (imine) intermediate, which is then readily reduced by NaBH₄ to form a stable, dimeric secondary amine. This side reaction is kinetically competitive with the desired reduction of the aldehyde.

cluster_0 Molecule A cluster_1 Molecule B A Aldehyde Intermediate (with -NH2 group) Imine Schiff Base (Imine) Intermediate A->Imine Nucleophilic Attack B Aldehyde Intermediate (with -C=O group) B->Imine Dimer Dimeric Impurity (Secondary Amine) Imine->Dimer Reduction Hydride [H-] (from NaBH4) Hydride->Imine

Sources

Optimization

Improving yield in the reduction of 6-amino-2-methylnicotinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and physical challenges associated with the reduction of 6-amino-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and physical challenges associated with the reduction of 6-amino-2-methylnicotinic acid to (6-amino-2-methylpyridin-3-yl)methanol .

This transformation is notoriously difficult due to the substrate's multiple Lewis basic sites (the pyridine nitrogen and the primary amine) and the high polarity of the resulting amino-alcohol product[1]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind yield loss and providing self-validating protocols to ensure reproducible success.

Part 1: Diagnostic Workflow for Yield Optimization

Before altering your chemistry, use the following diagnostic logic to determine whether your yield loss is occurring during the reaction phase (conversion) or the isolation phase (workup).

Troubleshooting Start Low Yield of Amino Alcohol CheckLCMS Check LC-MS of Crude Mixture Start->CheckLCMS Incomplete Incomplete Conversion CheckLCMS->Incomplete Starting Material Remains PoorRecovery Full Conversion, Poor Recovery CheckLCMS->PoorRecovery Product Formed, Lost in Workup Coord Account for Amine/ Pyridine Coordination Incomplete->Coord Workup Modify Workup Strategy PoorRecovery->Workup Equiv Increase Reducing Agent to 4.0+ eq Coord->Equiv LiAlH4 If LiAlH4: Use Fieser Method Workup->LiAlH4 Borane If BH3: MeOH Quench & Evap Workup->Borane

Diagnostic workflow for troubleshooting low yields in 6-amino-2-methylnicotinic acid reduction.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows incomplete conversion of the carboxylic acid to the alcohol, even after 24 hours of reflux. Why is the reaction stalling? A: The stalling is a direct result of reagent stoichiometry being consumed by non-productive acid-base and coordination events. Both Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃) are Lewis acids. When introduced to 6-amino-2-methylnicotinic acid, they will preferentially coordinate to the highly basic primary amine and the pyridine nitrogen before attacking the carbonyl carbon[2][3]. Furthermore, if using LiAlH₄, the reagent acts as a strong base, deprotonating the carboxylic acid and the primary amine, which evolves hydrogen gas and consumes multiple equivalents of hydride just to form the intermediate complex[4]. Actionable Fix: You must use a minimum of 3.5 to 4.0 equivalents of your reducing agent to saturate the basic sites and leave enough active hydride to drive the reduction of the carboxylate to the primary alcohol.

Q2: I achieved full conversion according to LC-MS, but my isolated yield is under 20%. Where is my product? A: Your product is likely trapped in the aqueous layer or bound to metal salts. The target molecule, (6-amino-2-methylpyridin-3-yl)methanol, is intensely polar. It contains a hydrogen-bonding hydroxyl group, a primary amine, and a basic pyridine ring[1]. Standard liquid-liquid extraction (e.g., EtOAc/Water) will fail because the product's partition coefficient heavily favors the aqueous phase. Additionally, if you used LiAlH₄, the product will strongly chelate to the resulting aluminum hydroxide emulsions[5]. Actionable Fix: Abandon standard aqueous workups. If using Borane, quench with methanol to form volatile trimethyl borate, evaporate to absolute dryness, and isolate via reverse-phase chromatography. If using LiAlH₄, utilize the Fieser workup to precipitate granular aluminum salts, filter, and aggressively wash the filter cake with hot THF.

Q3: Borane-THF vs. Lithium Aluminum Hydride (LiAlH₄): Which is optimal for this specific substrate? A: Borane-THF (BH₃·THF) is the superior choice for pyridine carboxylic acids. Borane is highly chemoselective for carboxylic acids and reduces them rapidly because the coordination of the electron-deficient boron to the carbonyl oxygen activates it for hydride transfer[2][3]. Unlike LiAlH₄, Borane does not cause harsh deprotonation of the primary amine, and its workup avoids the formation of intractable metal emulsions[4][5].

Part 3: Quantitative Reagent Comparison

To facilitate your experimental design, the following table summarizes the field-proven parameters for reducing 6-amino-2-methylnicotinic acid.

Reducing AgentRecommended EquivalentsChemoselectivityWorkup ComplexityExpected Yield Range
Borane-THF (BH₃·THF) 3.5 - 4.0High (Prefers COOH)Low (Methanol Quench)75 - 85%
Borane-DMS (BH₃·SMe₂) 3.5 - 4.0HighLow (Requires fume hood for DMS)70 - 80%
Lithium Aluminum Hydride 4.0 - 5.0Low (Reduces all reducible groups)High (Aluminum salt trapping)40 - 60%

Part 4: Mechanistic Pathway of Borane Reduction

Understanding the sequence of events during a Borane reduction allows you to pinpoint where a reaction might fail. The diagram below illustrates the self-validating checkpoints of the mechanism.

Mechanism SM 6-Amino-2-methyl- nicotinic acid Coord BH3 Coordination to Amine & Pyridine SM->Coord + BH3-THF Red Hydride Transfer to Carbonyl Coord->Red Excess BH3 Int Trialkoxyboroxine Intermediate Red->Int - H2 gas Quench Methanol Quench (Forms B(OMe)3) Int->Quench + MeOH Prod Amino Alcohol Product Quench->Prod Evaporation

Mechanistic pathway of carboxylic acid reduction by borane, highlighting coordination steps.

Part 5: Step-by-Step Optimized Methodology (Borane-THF Route)

This protocol is engineered as a self-validating system. Each phase contains a mechanistic rationale and a physical checkpoint to ensure the chemistry is proceeding as intended.

Phase 1: Setup and Activation

  • Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Suspend 1.0 equivalent of 6-amino-2-methylnicotinic acid in anhydrous THF (0.2 M concentration). Causality: The starting material will likely remain as a suspension. Do not add extra solvent; it will dissolve as the borane complex forms.

Phase 2: Reagent Addition 3. Cool the suspension to 0 °C using an ice bath. 4. Dropwise, add 4.0 equivalents of BH₃·THF (1.0 M in THF) over 30 minutes. Causality: The initial equivalents of BH₃ will coordinate to the primary amine and pyridine nitrogen exothermically. Hydrogen gas will evolve as the carboxylic acid is converted to a boronate intermediate[2]. Checkpoint: The suspension should gradually clear into a homogeneous solution as the soluble boron complexes form.

Phase 3: Reduction 5. Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 12–16 hours. Checkpoint: Pull a 50 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS. Proceed only when the starting material mass (m/z 153) is completely consumed.

Phase 4: Quenching and Boron Removal 6. Cool the reaction mixture to 0 °C. 7. Carefully add Methanol (approx. 5 mL per mmol of substrate) dropwise until gas evolution ceases. Causality: Methanol breaks down the stable trialkoxyboroxine intermediate, liberating the free amino-alcohol and converting the boron into trimethyl borate (B(OMe)₃), which is highly volatile[3]. 8. Stir at room temperature for 1 hour.

Phase 5: Isolation 9. Concentrate the mixture to dryness under reduced pressure. 10. Critical Step: Re-dissolve the crude residue in 20 mL of Methanol and evaporate to dryness again. Repeat this co-evaporation step three times. Causality: This guarantees the complete azeotropic removal of trimethyl borate. Failing to do this leaves boron impurities that ruin NMR spectra and lower isolated yields. 11. Purify the crude residue via reverse-phase column chromatography (C18, Water/Acetonitrile gradient) to yield pure (6-amino-2-methylpyridin-3-yl)methanol.

References

  • (6-Amino-2-methylpyridin-3-yl)methanol | 1227489-66-8 | Benchchem. Benchchem. 1

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 5

  • Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. 2

  • Reduction of carboxylic acids (video). Khan Academy. 3

  • Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. Organic Chemistry Tutor. 4

Sources

Troubleshooting

Byproduct formation in the synthesis of polysubstituted pyridines

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent byproduct f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter persistent byproduct formation during the construction of polysubstituted pyridines.

This guide abandons generic advice in favor of mechanistic troubleshooting. Here, we dissect the causality behind experimental deviations in three foundational methodologies: the Hantzsch, [2+2+2] Cycloaddition, and Kröhnke syntheses. Every solution provided is designed as a self-validating system, ensuring you can analytically confirm success at each step.

Diagnostic Workflow: Byproduct Identification

Before altering your reaction parameters, you must correctly identify the mechanistic divergence causing your byproducts. Use the diagnostic logic below to isolate the failure point.

DiagnosticWorkflow Start Analyze Crude Mixture (GC-MS / NMR / TLC) Q1 Are 1,4-Dihydropyridines (1,4-DHPs) present? Start->Q1 Q2 Are cyclotrimerized arenes (benzenes) present? Start->Q2 Q3 Are non-cyclized intermediates present? Start->Q3 Sol1 Failure: Incomplete Oxidation Action: Switch to CAN or MnO2 Q1->Sol1 Yes Sol2 Failure: Alkyne Homocoupling Action: Syringe pump & bulky ligands Q2->Sol2 Yes Sol3 Failure: Steric Hindrance Action: Elevate temp / Add DBU Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving pyridine synthesis byproducts.

Module 1: Hantzsch Pyridine Synthesis

Q: Why am I recovering significant amounts of 1,4-dihydropyridine (1,4-DHP) instead of the fully aromatized pyridine?

The Causality: The classical Hantzsch synthesis is a multi-component reaction that initially yields a 1,4-dihydropyridine (1,4-DHP) intermediate[1]. The driving force for the final step is aromatization. However, traditional oxidants like HNO₃, KMnO₄, or CrO₃ are overly harsh. They often lead to low chemical yields, strong oxidative conditions, burdensome workups, and the formation of ring-opened side products[1]. When you try to reduce the equivalents of these harsh oxidants to save your functional groups, you inevitably stall the reaction at the 1,4-DHP stage.

The Solution: Transition to a milder, single-electron oxidant like Ceric Ammonium Nitrate (CAN). CAN acts as a powerful catalyst that drives full aromatization without over-oxidation, significantly minimizing byproducts and shortening reaction times[2].

HantzschMechanism Reagents Aldehyde + β-Keto Ester + NH4OAc DHP 1,4-Dihydropyridine (1,4-DHP) Reagents->DHP Condensation Pyridine Polysubstituted Pyridine (Target) DHP->Pyridine Mild Oxidation (CAN) Byproduct Over-oxidized / Ring-opened Byproducts DHP->Byproduct Harsh Oxidation (HNO3)

Mechanistic pathway of Hantzsch synthesis highlighting the 1,4-DHP byproduct divergence.

Validated Protocol: One-Pot Hantzsch Synthesis using CAN

Self-Validating System: 1,4-DHPs are highly fluorescent under 365 nm UV light. The disappearance of this fluorescence on your TLC plate is a direct, real-time validation of complete aromatization.

  • Setup: To a 100 mL round-bottom flask, add the aldehyde (0.01 mol), ammonium acetate (0.01 mol), the 1,3-dione/β-keto ester (0.02 mol), and CAN (0.5 mmol, 5 mol%)[2].

  • Reaction: Stir the mixture vigorously at room temperature for 1–3 hours. The reaction can be run solvent-free or in a minimal amount of ethanol to adhere to green chemistry principles[2].

  • Monitoring: Spot the crude mixture on a silica TLC plate. Check under 365 nm UV. If blue/green fluorescence persists, the 1,4-DHP intermediate is still present; continue stirring.

  • Workup: Once the mixture solidifies and fluorescence disappears, wash the crude product with water, treat with n-hexane to remove non-polar impurities, and recrystallize from ethanol[2].

Module 2: Transition-Metal Catalyzed[2+2+2] Cycloaddition

Q: During the [2+2+2] cycloaddition of diynes and nitriles, I am observing multiple regioisomers and heavy alkyne cyclotrimerization byproducts (benzenes). How can I force selectivity?

The Causality: While [2+2+2] cycloadditions are incredibly atom-efficient, the transition metal (e.g., Ni, Co, Ru) must choose between coordinating a nitrile or a third alkyne equivalent to the metallacyclopentadiene intermediate[3]. Because alkynes are generally more reactive towards the metal center than nitriles, excess alkyne in the system leads to homocoupling (benzene formation)[4]. Furthermore, if the ligand lacks sufficient steric bulk, the insertion of the unsymmetrical alkyne/nitrile occurs randomly, generating a statistical mixture of regioisomers[5].

The Solution: You must exert both kinetic and steric control. Kinetically, keep the alkyne concentration artificially low using a syringe pump. Sterically, utilize a Nickel(0) catalyst paired with a bulky terphenyl phosphine ligand, or a Cobalt catalyst with specific boronic acid derivatives, which strictly dictate the insertion geometry to yield a single regioisomer[3][4][5].

Cycloaddition Start Diynes + Nitriles Metallocycle Metallacyclopentadiene Intermediate Start->Metallocycle Ni(0) or Co(I) Coordination Nitrile Coordination (Steric Control) Metallocycle->Coordination Bulky Ligand + Syringe Pump AlkyneCoord Alkyne Coordination (Kinetic Failure) Metallocycle->AlkyneCoord Excess Alkyne Pyridine Target: Polysubstituted Pyridine (Single Regioisomer) Coordination->Pyridine Regioselective Insertion Benzene Byproduct: Cyclotrimerized Arene AlkyneCoord->Benzene Homocoupling

Steric and kinetic control pathways in [2+2+2] cycloaddition determining product selectivity.

Validated Protocol: Ni-Catalyzed Regioselective [2+2+2] Cycloaddition

Self-Validating System: Analyze the crude mixture via GC-FID. A successful reaction will show a Pyridine:Benzene ratio of >95:5.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve Ni(cod)₂ (1 mol%) and a bulky terphenyl phosphine ligand (2 mol%) in anhydrous THF[3][4].

  • Reagent Addition: Add the nitrile (excess, typically 2-5 equivalents) to the catalyst solution.

  • Kinetic Control (Critical): Load the diyne (1.0 equiv) into a gas-tight syringe. Use a syringe pump to add the diyne dropwise over 2 hours to the stirring reaction mixture at room temperature[4].

  • Completion: Stir for an additional 30 minutes. Quench by exposing to air and filtering through a short pad of silica.

Module 3: Kröhnke Pyridine Synthesis

Q: My Kröhnke synthesis is yielding stable, non-cyclized intermediates and reduced alkene byproducts instead of the desired 2,4,6-trisubstituted pyridine. What is causing this?

The Causality: The Kröhnke synthesis relies on the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl, followed by ring closure with an ammonium source[6]. When synthesizing heavily substituted (e.g., 2,4-disubstituted or 2,4,6-trisubstituted) pyridines, severe steric hindrance at the Michael addition site can prevent the initial carbon-carbon bond formation, or stall the subsequent cyclization[7]. This leaves stable, non-cyclized intermediates in the flask, and occasionally allows side reactions to reduce the alkene[6][7].

The Solution: To overcome the activation energy barrier imposed by steric bulk, you must shift from standard reflux conditions to microwave-assisted synthesis or high-pressure sealed tubes. Additionally, adding a strong, non-nucleophilic base like DBU can facilitate the initial enolate formation and drive the Michael addition to completion[7].

Quantitative Data: Byproduct Mitigation Summary

Synthesis MethodTarget ScaffoldPrimary ByproductCausalityOptimized Mitigation Strategy
Hantzsch 1,4-DHPs / PyridinesUnder-oxidized 1,4-DHPInsufficient oxidative driving forceUse CAN (5 mol%) or MnO₂ at RT[1][2].
[2+2+2] Cycloaddition 2,3- / 2,4-Disubstituted PyridinesCyclotrimerized arenes (homocoupling)Excess alkyne coordination over nitrileSyringe pump addition; bulky terphenyl ligands[3][4].
Kröhnke 2,4,6-Trisubstituted PyridinesNon-cyclized intermediatesSteric hindrance at Michael addition siteMicrowave irradiation; addition of DBU (3.0 equiv)[6][7].

References

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC. National Institutes of Health (NIH). URL:[Link]

  • Hantzsch pyridine synthesis - Wikipedia. Wikipedia. URL:[Link]

  • [2+2+2] Cycloaddition of 1a with Various Alkynes [a] - ResearchGate. ResearchGate. URL:[Link]

  • Cobalt‐catalyzed [2+2+2] cycloaddition of various nitriles 1 with... - ResearchGate. ResearchGate. URL:[Link]

  • Nickel(0)-catalyzed[2 + 2 + 2] cycloaddition of diynes and 3,4-pyridynes: novel synthesis of isoquinoline derivatives - R Discovery. Researcher.life. URL:[Link]

  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. National Institutes of Health (NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing of Aminopyridines in HPLC

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals dealing with the chromatographic challenges of basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals dealing with the chromatographic challenges of basic compounds. Aminopyridines are notoriously difficult to analyze via reversed-phase High-Performance Liquid Chromatography (HPLC) due to severe peak tailing. This guide synthesizes mechanistic theory, quantitative data, and self-validating protocols to help you achieve symmetrical peaks and reliable quantification.

Diagnostic Workflow

Before adjusting your method, it is critical to isolate the root cause of the peak tailing. The following diagnostic workflow outlines the logical progression for troubleshooting basic analyte interactions.

TroubleshootingWorkflow Start Aminopyridine Peak Tailing CheckPH Is Mobile Phase pH > 3.0? Start->CheckPH LowerPH Lower pH to 2.5 (e.g., 0.1% TFA) CheckPH->LowerPH Yes CheckCol Using Type A or Standard C18? CheckPH->CheckCol No SwitchCol Switch to Type B, CSH, or End-capped CheckCol->SwitchCol Yes AddTEA Add 5 mM TEA (Silanol Suppressor) CheckCol->AddTEA No

Workflow for diagnosing and resolving aminopyridine peak tailing.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: What is the fundamental mechanism causing aminopyridines to tail on reversed-phase columns? A: Peak tailing occurs when more than one retention mechanism is present during a separation, and the secondary mechanism becomes overloaded[1]. For aminopyridines, the primary mechanism is hydrophobic partitioning. However, silica-based columns contain residual surface silanol groups (-SiOH). At mid-to-high pH levels, these silanols deprotonate into negatively charged silanoate ions (-SiO⁻)[2]. Simultaneously, the basic primary amine on the aminopyridine becomes protonated (positively charged). This creates a secondary, electrostatic cation-exchange interaction. Because this ionic interaction is kinetically slower than hydrophobic partitioning, the basic molecules "stick" to the stationary phase, elongating the trailing edge of the peak[3].

Q2: How does mobile phase pH manipulation resolve this secondary interaction? A: Adjusting the mobile phase pH is the most direct method to disrupt the cation-exchange mechanism. By lowering the mobile phase pH below 3.0 (e.g., using a 10–20 mM phosphate buffer at pH 2.5), the highly acidic environment forces the residual silanol groups to remain fully protonated and neutral[4]. Without the negative charge on the silica surface, the protonated aminopyridines cannot participate in ionic interactions, restricting retention strictly to the primary hydrophobic mechanism and restoring peak symmetry[5].

Q3: If I cannot operate at a low pH due to method constraints, what stationary phase technologies are recommended? A: If low-pH mobile phases are unfeasible (e.g., due to analyte stability issues), the stationary phase itself must be optimized:

  • Type B Ultra-Pure Silica: Older "Type A" silicas contain trace metal impurities (like iron and aluminum) that withdraw electrons and increase silanol acidity, exacerbating tailing[6]. Modern Type B silica is highly purified and double end-capped to block residual silanols[2].

  • Charged Surface Hybrid (CSH) Columns: CSH technology incorporates a low-level positive charge on the particle surface. This positive charge electrostatically repels the positively charged aminopyridines, preventing them from interacting with unbonded silanols[3].

  • Polar-Embedded Columns: Columns with embedded polar groups (e.g., amides) or mixed-mode phases provide a shielding effect that blocks basic analytes from reaching the underlying silica surface[7].

Q4: What role do mobile phase additives like Triethylamine (TEA) play? A: When column replacement is not an option, adding a competing base or "silanol suppressor" like Triethylamine (TEA) at a concentration of 5 mM can mitigate tailing[4]. TEA is a small, highly basic molecule that aggressively binds to the ionized silanol groups, effectively occupying the active sites. This prevents the larger aminopyridine analytes from interacting with the silica surface. However, this approach can accelerate the hydrolysis of the stationary phase and shorten column lifetime[4].

Quantitative Data Comparison

The following table summarizes the expected impact of various chromatographic conditions on the USP Tailing Factor ( Tf​ ) of aminopyridines. An ideal Gaussian peak has a Tf​ of 1.0.

Column TechnologyMobile Phase pHAdditive / ModifierExpected Tailing Factor ( Tf​ )Resolution Quality
Type A Silica (Standard C18) 7.0None> 2.5 (Severe Tailing)Poor / Unquantifiable
Type B Silica (High Purity C18) 7.0None1.8 - 2.0Marginal
Type B Silica (High Purity C18) 3.0None1.2 - 1.4Good
Type B Silica (High Purity C18) 7.05 mM Triethylamine (TEA)1.1 - 1.3Good
Charged Surface Hybrid (CSH) 3.00.1% Formic Acid< 1.1 (Excellent)Excellent

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in control checks to verify whether the peak tailing is chemical (silanol-driven) or physical (column bed degradation).

Protocol A: Preparation and Validation of a Low-pH, Silanol-Suppressing Mobile Phase

Purpose: To neutralize silanol activity and validate that tailing is caused by secondary chemical interactions.

Step-by-Step Methodology:

  • Buffer Preparation: Measure 1000 mL of ultra-pure LC-MS grade water into a clean volumetric flask. Add 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a 20 mM concentration.

  • pH Adjustment: Insert a calibrated pH meter probe into the solution. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while stirring until the pH stabilizes exactly at 2.5.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Degassing: Degas the mobile phase via vacuum sonication for 10 minutes to prevent bubble formation in the pump head.

  • Self-Validation Check (The Uracil Test):

    • Inject a mixed standard containing Uracil (a neutral, unretained void-volume marker) and 4-Aminopyridine .

    • Validation Logic: If the Uracil peak is perfectly symmetrical ( Tf​≈1.0 ) but the 4-Aminopyridine peak tails ( Tf​>1.5 ), the issue is chemical (silanol interaction). The low-pH buffer should immediately correct the 4-Aminopyridine tailing.

    • If both Uracil and 4-Aminopyridine tail identically, the issue is physical (e.g., a void in the column head or extra-column dead volume)[2], and changing the pH will not fix it.

Protocol B: Implementation of a Competing Base (TEA)

Purpose: To mask active silanols when operating at neutral pH is mandatory.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your standard aqueous mobile phase (e.g., 20 mM Phosphate buffer at pH 7.0).

  • Additive Introduction: Add Triethylamine (TEA) to achieve a final concentration of 5 mM (approximately 0.7 mL of TEA per 1000 mL of buffer)[4].

  • Equilibration: Flush the HPLC column with the TEA-modified mobile phase at 1.0 mL/min for at least 20 column volumes. TEA requires time to dynamically coat and saturate the active silanol sites.

  • Self-Validation Check: Monitor the baseline. A stable baseline indicates saturation. Inject the aminopyridine sample. You should observe a reduction in retention time alongside improved peak symmetry, as the TEA has successfully blocked the secondary ion-exchange sites.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex[Link]

  • Why Do Peaks Tail? - LC Troubleshooting Bible[Link]

  • Peak Tailing in HPLC - Element Lab Solutions[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex[Link]

  • Universal Silanol Solution - SIELC Technologies[Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the inherent exothermic risks associated with pyridine ring synthesis. The following content is structured to address specific issues you may encounter during your experiments, moving from immediate troubleshooting to broader frequently asked questions.

Troubleshooting Guide: Immediate Exotherm Control

This section addresses specific, critical scenarios you might face in the laboratory. The guidance provided is based on established safety protocols and extensive field experience.

Scenario 1: A sudden, unexpected temperature spike is observed during reagent addition.

Question: I've started adding my reagents for a Hantzsch pyridine synthesis, and the reaction temperature is climbing much faster than anticipated, exceeding my setpoint. What should I do?

Answer:

An unexpected temperature spike is a critical indicator of a potential thermal runaway.[1] Your immediate priority is to regain control of the reaction temperature.

Immediate Actions:

  • Stop Reagent Addition Immediately: Cease the addition of any further reagents to the reaction mixture.[2][3] This is the most crucial first step to prevent the introduction of more fuel for the exothermic reaction.

  • Enhance Cooling: If you are using an ice bath, ensure it is well-stirred and has a sufficient ice-to-water ratio for optimal heat transfer.[2][4] If you have a cryostat or recirculating chiller, lower the setpoint to its minimum safe temperature.[5][6]

  • Ensure Efficient Stirring: Vigorous stirring is essential to dissipate localized hotspots and ensure uniform temperature throughout the reaction vessel.[7][8] Inadequate mixing can lead to a localized buildup of heat, which can initiate a runaway reaction.[7]

  • Consider Dilution (with caution): If you have a pre-chilled, inert solvent readily available, a slow, controlled addition can help to absorb some of the excess heat.[5] However, be cautious as adding solvent will increase the reaction volume and could potentially affect your workup procedure.

Post-Incident Analysis and Prevention:

  • Re-evaluate Reagent Addition Rate: Your initial addition rate was likely too fast. For highly exothermic reactions, a slow, dropwise addition with continuous temperature monitoring is paramount.[2][5]

  • Check Starting Material Purity: Impurities in your starting materials can sometimes catalyze or accelerate side reactions, leading to unexpected exotherms.[5]

  • Pre-cool Your Reagents: Before starting the addition, ensure both the reaction mixture and the reagent being added are at the target reaction temperature.[2]

Scenario 2: The reaction is consistently running hotter than the protocol suggests, even with slow reagent addition.

Question: I am performing a Bohlmann-Rahtz pyridine synthesis, which is known to require high temperatures for the cyclodehydration step.[9] However, the initial Michael addition is far more exothermic than the literature suggests, making it difficult to control. What could be the cause?

Answer:

While the cyclodehydration in the Bohlmann-Rahtz synthesis is typically the high-temperature step, the initial Michael addition can still be significantly exothermic, especially with highly reactive substrates.[9] If you're experiencing consistent and difficult-to-manage exotherms, consider the following factors:

  • Solvent Choice: The solvent plays a crucial role in heat dissipation. A solvent with a higher heat capacity can absorb more energy with a smaller temperature increase. Running the reaction at a lower concentration can also help dissipate heat more effectively.[5]

  • Reaction Scale: The surface-area-to-volume ratio decreases as the reaction scale increases.[10] This means that heat dissipation becomes less efficient at a larger scale. A reaction that is easily controlled at 100 mL may become problematic at 1 L.[11]

  • Catalyst Activity: If your Bohlmann-Rahtz procedure uses a catalyst, ensure you are using the correct loading. An excessive amount of a highly active catalyst can dramatically increase the reaction rate and, consequently, the rate of heat generation.[12]

Optimization Strategies:

  • Employ a Jacketed Reactor: For better temperature control, especially on a larger scale, use a jacketed reactor connected to a circulating cooling system.[6][13] This provides a much larger surface area for heat exchange compared to a simple ice bath.

  • Consider Continuous Flow Chemistry: Continuous flow reactors offer superior temperature control due to their high surface-area-to-volume ratio and are inherently safer for highly exothermic processes.[5][14]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the management of exothermic reactions in pyridine synthesis.

Q1: What are the most common pyridine synthesis reactions known for being highly exothermic?

A1: Several common pyridine synthesis routes can be significantly exothermic. These include:

  • Hantzsch Dihydropyridine Synthesis: The initial condensation steps can be exothermic, and the subsequent oxidation to the pyridine can also release a significant amount of heat.[5][15]

  • Bohlmann-Rahtz Pyridine Synthesis: While often requiring high temperatures for the final cyclodehydration, the initial Michael addition of the enamine to the ethynylketone can be quite exothermic.[9]

  • Kröhnke Pyridine Synthesis: This synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds, which can be highly exothermic.[15]

  • Nucleophilic Aromatic Substitution (SNAr): When synthesizing substituted pyridines, especially fluoropyridines, SNAr reactions can be highly exothermic, particularly with activated substrates.[3]

Q2: How can I quantitatively assess the thermal risk of my pyridine synthesis before scaling up?

A2: Before any scale-up, a thorough understanding of the reaction's thermal profile is essential.[7][11]

  • Reaction Calorimetry: A reaction calorimeter is the gold standard for measuring the heat flow of a chemical reaction in real-time.[2] This data allows you to determine the total heat of reaction, the rate of heat release, and the adiabatic temperature rise, which is the maximum temperature your reaction would reach in the event of a total cooling failure.[7][16]

  • Differential Scanning Calorimetry (DSC): DSC can be used to screen for potential thermal hazards by measuring the heat flow to or from a sample as a function of temperature or time.[7] This can help identify decomposition temperatures of starting materials, intermediates, and products.

Parameter Description Importance in Safety Assessment
Heat of Reaction (ΔHr) The total amount of heat released or absorbed during the reaction.A large negative value indicates a highly exothermic reaction with a high potential for thermal runaway.
Heat Release Rate (qr) The rate at which heat is generated by the reaction.Must be balanced by the heat removal rate of the cooling system to maintain a stable temperature.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat is retained by the system (no cooling).[16]If the final temperature (Tinitial + ΔTad) exceeds the decomposition temperature of any component, there is a high risk of a secondary, more dangerous decomposition.

Q3: What are the best cooling methods for laboratory-scale exothermic pyridine synthesis?

A3: The choice of cooling method depends on the scale and exothermicity of your reaction.

  • Ice-Water Baths: Suitable for small-scale reactions with moderate exotherms. Provides a constant temperature of 0 °C.[2]

  • Dry Ice-Acetone Baths: For reactions requiring sub-zero temperatures, this bath maintains a temperature of -78 °C.[2]

  • Recirculating Chillers/Cryostats: These offer precise and automated temperature control over a wide range and are ideal for reactions requiring stable, long-term cooling.[5][6] They are often used in conjunction with jacketed reactors.[6][13]

Q4: My synthesis involves a gaseous byproduct. How does this affect managing the exotherm?

A4: Gas evolution adds another layer of complexity and potential hazard.

  • Pressure Buildup: In a closed system, gas evolution can lead to a dangerous buildup of pressure.[2] Ensure your reaction vessel is adequately vented through a bubbler or a condenser.[2]

  • Heat Removal: The evolving gas can carry away some of the heat of reaction. However, this is often not a reliable or controllable method of cooling.

  • Monitoring: Monitor both the temperature and the rate of gas evolution. A sudden increase in gas evolution often corresponds to an increase in reaction rate and temperature.

Q5: Are there "greener" or inherently safer approaches to pyridine synthesis that mitigate exothermic risks?

A5: Yes, modern synthetic methods can offer better control and safety.

  • Continuous Flow Chemistry: As mentioned earlier, continuous flow reactors provide excellent heat transfer and minimize the volume of the reaction mixture at any given time, significantly reducing the risk of a thermal runaway.[5][14]

  • Microwave-Assisted Synthesis: Microwave heating can offer rapid and uniform heating, often leading to shorter reaction times and potentially avoiding the prolonged high temperatures associated with conventional heating that can lead to side reactions and decomposition.[12][17] However, it's crucial to use a dedicated microwave reactor with temperature and pressure sensors.

  • Enzymatic Synthesis: For certain pyridine derivatives, enzymatic methods can offer highly selective transformations under mild, ambient temperature conditions, completely avoiding the issue of dangerous exotherms.[18]

Experimental Protocols & Visualizations

Protocol: General Procedure for Managing a Highly Exothermic Reagent Addition
  • System Preparation:

    • Set up the reaction in a appropriately sized flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, and an addition funnel.

    • Prepare a cooling bath (e.g., ice-water or dry ice-acetone) and place the reaction flask in it.

    • Ensure the cooling bath is large enough to accommodate the reaction flask and has good thermal contact.

  • Pre-cooling:

    • Cool the solvent and the initial reagents in the reaction flask to the desired starting temperature.

    • Pre-cool the reagent in the addition funnel separately if it is stable at lower temperatures.

  • Controlled Addition:

    • Begin the dropwise addition of the reagent from the addition funnel.[5]

    • Continuously monitor the internal temperature of the reaction.

    • Maintain the temperature within a pre-determined range (e.g., ± 2 °C of the setpoint).

    • If the temperature begins to exceed the upper limit, immediately stop the addition and allow the reaction to cool back down before resuming at a slower rate.[2]

  • Monitoring and Completion:

    • After the addition is complete, continue to monitor the temperature as the reaction proceeds to completion. The exotherm may continue for some time after the final addition.

    • Only remove the cooling bath once the internal temperature is stable and no longer shows an exothermic trend.

Diagrams

Exotherm_Troubleshooting_Workflow start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance External Cooling stop_addition->enhance_cooling check_stirring Ensure Vigorous Stirring enhance_cooling->check_stirring monitor_temp Monitor Temperature Continuously check_stirring->monitor_temp temp_controlled Temperature Under Control? monitor_temp->temp_controlled resume_slowly Resume Addition at a Slower Rate temp_controlled->resume_slowly Yes quench Emergency Quench (If Necessary) temp_controlled->quench No post_analysis Post-Incident Analysis resume_slowly->post_analysis quench->post_analysis

Caption: Workflow for immediate response to a temperature spike.

Heat_Management_Strategy strategy Heat Management Strategy proactive Proactive Measures strategy->proactive reactive Reactive Measures strategy->reactive slow_addition Slow Reagent Addition proactive->slow_addition dilution Dilution proactive->dilution efficient_cooling Efficient Cooling System proactive->efficient_cooling flow_chem Consider Flow Chemistry proactive->flow_chem calorimetry Reaction Calorimetry proactive->calorimetry stop_addition Stop Addition reactive->stop_addition emergency_cooling Emergency Cooling reactive->emergency_cooling quench Quenching reactive->quench

Caption: Proactive and reactive measures for heat management.

References

  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Google Docs.
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.). BenchChem.
  • Safety Precautions for Handling Exothermic Reactions. (n.d.). Tanbourit.
  • What are the best tools for cooling chemical reactions? (2024, September 3). Asynt.
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Reactive chemicals and chemical reactions. (n.d.). Safety & Work.
  • Managing exothermic reactions in fluoropyridine synthesis - Benchchem. (n.d.). BenchChem.
  • What Are The Best Methods For Cooling A Chemical Glass Reactor? (2025, March 8). Achieve Chem.
  • Preventing Explosions in Exothermic Reaction Calorimetry. (2025, October 24). Lab Manager.
  • SOME SCALE-UP CONSIDERATIONS. (n.d.).
  • A Comparative Guide to Pyridine Synthesis: Conventional Heating vs.
  • 1.4: Heating and Cooling Methods. (2022, April 7). Chemistry LibreTexts.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (n.d.). PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline.
  • Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth.
  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024, June 6). PMC.
  • A new one-step synthesis of pyridines under microwave-assisted conditions. (n.d.). Organic Chemistry Portal.
  • Thermal runaway. (n.d.). Wikipedia.
  • Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal.

Sources

Optimization

Optimizing reaction conditions for the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (6-Amino-2-me...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol. As Senior Application Scientists, we have curated this guide to not only provide step-by-step protocols but also to explain the underlying chemical principles to empower you in your experimental work.

I. Synthetic Strategy Overview

The most common and reliable synthetic route to (6-Amino-2-methylpyridin-3-yl)methanol involves a two-step process starting from 6-amino-2-methylnicotinic acid:

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester.

  • Reduction: Reduction of the ester to the desired primary alcohol.

An alternative, though potentially less direct, approach involves the formylation of 2-amino-6-methylpyridine to yield the intermediate aldehyde, followed by its reduction.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol.

Issue 1: Low Yield in the Esterification of 6-Amino-2-methylnicotinic Acid

Question: I am consistently obtaining low yields during the Fischer esterification of 6-amino-2-methylnicotinic acid with methanol or ethanol and a strong acid catalyst (e.g., H₂SO₄). What are the potential causes and how can I improve the yield?

Answer:

Low yields in Fischer esterification of aminopyridine carboxylic acids are often due to a combination of factors, including incomplete reaction, side reactions, and difficult work-up.

Potential Causes & Solutions:

  • Protonation of the Pyridine Nitrogen: The basic pyridine nitrogen and the amino group can be protonated by the strong acid catalyst. This deactivates the ring and can also reduce the nucleophilicity of the amino group, potentially leading to side reactions at high temperatures.

    • Solution 1: Use of a Milder Acid Catalyst: Consider using a solid acid catalyst or a milder acid to minimize side reactions.

    • Solution 2: Alternative Esterification Methods:

      • Using Dimethyl Sulfate (DMS) or Diethyl Sulfate (DES): These are potent methylating and ethylating agents, respectively. The reaction is typically carried out in the presence of a base like sodium bicarbonate to neutralize the acid formed. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.[1]

      • Using Thionyl Chloride (SOCl₂): First, convert the carboxylic acid to the more reactive acyl chloride using SOCl₂. Then, react the acyl chloride with the alcohol (methanol or ethanol). This is a very effective method but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

  • Equilibrium Limitation: Fischer esterification is a reversible reaction.

    • Solution: Use a large excess of the alcohol (it can often be used as the solvent) to drive the equilibrium towards the product. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus.

  • Difficult Work-up: The product, being an amino compound, can be soluble in the acidic aqueous phase during work-up, leading to losses.

    • Solution: Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) to a pH of 7-8 before extraction with an organic solvent like ethyl acetate. Ensure thorough extraction by performing multiple extractions.

Illustrative Protocol for Esterification using Sulfuric Acid:

  • Suspend 6-amino-2-methylnicotinic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterRecommended Condition
Catalyst Concentrated H₂SO₄
Alcohol Methanol or Ethanol (in excess)
Temperature Reflux
Work-up Neutralization before extraction
Issue 2: Incomplete Reduction of the Ester to the Alcohol

Question: My reduction of methyl 6-amino-2-methylnicotinate with sodium borohydride (NaBH₄) is very slow or incomplete. What is the problem?

Answer:

Sodium borohydride is generally a mild reducing agent and can be slow in reducing esters, especially those of aromatic acids.

Potential Causes & Solutions:

  • Low Reactivity of NaBH₄ with Esters: NaBH₄ is more effective for the reduction of aldehydes and ketones.

    • Solution 1: Use a Stronger Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and is highly effective for the reduction of esters to primary alcohols. The reaction should be carried out in an anhydrous aprotic solvent like THF or diethyl ether under an inert atmosphere. Caution: LiAlH₄ reacts violently with water and protic solvents.

    • Solution 2: Activate NaBH₄: The reactivity of NaBH₄ can be enhanced by the addition of a Lewis acid (e.g., LiCl, CaCl₂) or by performing the reaction in a mixture of THF and methanol.

  • Insufficient Amount of Reducing Agent: The reduction of an ester to an alcohol consumes two equivalents of hydride.

    • Solution: Use a sufficient excess of the reducing agent (typically 2-4 equivalents of LiAlH₄ or a larger excess of NaBH₄).

Illustrative Protocol for LiAlH₄ Reduction:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the methyl 6-amino-2-methylnicotinate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), then 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Reaction Workflow for LiAlH₄ Reduction

G Ester Methyl 6-amino-2- methylnicotinate in THF Reaction Reaction Mixture (Stir at RT) Ester->Reaction Slow Addition LiAlH4 LiAlH₄ suspension in THF at 0°C LiAlH4->Reaction Quench Quench at 0°C (H₂O, NaOH, H₂O) Reaction->Quench After completion Filtration Filtration Quench->Filtration Workup Drying and Concentration Filtration->Workup Product (6-Amino-2-methylpyridin- 3-yl)methanol Workup->Product

Caption: Workflow for the reduction of the ester to the alcohol using LiAlH₄.

Issue 3: Formation of Side Products

Question: I am observing significant side products in my reaction mixture. What are the likely impurities and how can I avoid them?

Answer:

Side product formation can occur during both the esterification and reduction steps.

Potential Side Products & Mitigation Strategies:

  • During Esterification (with SOCl₂):

    • N-Acylation: The amino group can react with the acyl chloride intermediate.

      • Mitigation: This is less likely if the amino group is protonated. However, careful control of reaction conditions (low temperature) is advised.

  • During Reduction (with LiAlH₄):

    • Over-reduction: While not an issue for the ester, if an aldehyde intermediate is used, over-reduction to the methyl group is possible with harsh reducing agents, though unlikely with LiAlH₄ under controlled conditions.

    • Ring Reduction: In some cases, the pyridine ring itself can be reduced, especially with more powerful reducing agents or under harsh conditions.

      • Mitigation: Use the stoichiometric amount of reducing agent and maintain low reaction temperatures.

  • Vilsmeier-Haack Formylation as an Alternative Route: The Vilsmeier-Haack reaction on 2-amino-6-methylpyridine could be an alternative to obtain the intermediate aldehyde. However, this reaction is sensitive to the substrate and can sometimes lead to the formation of formamidine derivatives instead of the desired aldehyde.[2]

    • Mitigation: Careful optimization of the reaction conditions (temperature, stoichiometry of the Vilsmeier reagent) is crucial.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol?

The most practical and commercially available starting material is often 2-amino-6-methylpyridine .[3] This can be converted to 6-amino-2-methylnicotinic acid, which is also commercially available but can be more expensive.[4]

Q2: How can I purify the final product, (6-Amino-2-methylpyridin-3-yl)methanol?

The product is a polar compound. Column chromatography on silica gel is the most common method for purification.

  • Eluent System: A gradient of ethyl acetate and methanol is a good starting point. Due to the basic nature of the amino group, the compound might streak on the silica gel. To avoid this, you can add a small amount of a basic modifier to the eluent system, such as triethylamine (0.5-1%) or ammonium hydroxide in methanol.

  • Alternative Stationary Phase: Using an amine-functionalized silica gel can also improve the purification of basic compounds.[5]

Q3: How should I store (6-Amino-2-methylpyridin-3-yl)methanol?

Aminopyridine derivatives can be sensitive to light and air (oxidation). It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerated or frozen) to prevent degradation.[6][7]

Q4: Can I use Sodium Borohydride (NaBH₄) for the reduction step?

While NaBH₄ is a safer and easier-to-handle reagent than LiAlH₄, its reactivity towards esters is significantly lower. For a more reliable and efficient reduction of the ester intermediate, LiAlH₄ is the recommended reagent . If you must use NaBH₄, you will likely need to use a large excess and potentially an activator, and the reaction may require prolonged reaction times or elevated temperatures.

Logical Flow for Troubleshooting Low Yield

G Start Low Yield of (6-Amino-2-methylpyridin-3-yl)methanol Check_Ester Check Yield of Esterification Step Start->Check_Ester Ester_OK Esterification Yield > 80%? Check_Ester->Ester_OK Check_Reduction Check Yield of Reduction Step Reduction_OK Reduction Yield > 80%? Check_Reduction->Reduction_OK Ester_OK->Check_Reduction Yes Optimize_Ester Optimize Esterification: - Use SOCl₂ or DMS - Drive equilibrium Ester_OK->Optimize_Ester No Optimize_Reduction Optimize Reduction: - Use LiAlH₄ - Ensure anhydrous conditions Reduction_OK->Optimize_Reduction No Check_Purification Review Purification: - Check for product loss during workup - Optimize chromatography Reduction_OK->Check_Purification Yes

Caption: A decision tree for troubleshooting low overall yield in the synthesis.

IV. References

  • P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India, & S. V. S's Dadasaheb Rawal College, Dondaicha, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IAJPR.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids. Google Patents.

  • ACS Publications. (2020). A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. ACS Publications. [Link]

  • The Royal Society of Chemistry. (2022). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. ResearchGate. [Link]

  • Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid. Google Patents.

  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester. Google Patents.

  • NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. NIH. [Link]

  • Google Patents. (n.d.). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. Google Patents.

  • ResearchGate. (n.d.). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. PubChem. [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]

  • environmentclearance.nic.in. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. environmentclearance.nic.in. [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Oriental Journal of Chemistry. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]

  • NextSDS. (n.d.). (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Canadian Journal of Hospital Pharmacy. (2004). Chemical stability of 4-aminopyridine capsules. Canadian Journal of Hospital Pharmacy. [Link]

  • IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. IUPAC. [Link]

  • Google Patents. (n.d.). CN101812016A - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. Google Patents.

  • PubMed. (1954). Preparation of 2- and 6-pyridones of N1-methylnicotinamide. PubMed. [Link]

  • ACS Publications. (2024). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. ACS Publications. [Link]

  • ResearchGate. (n.d.). (PDF) Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • JOCPR. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. JOCPR. [Link]

  • Google Patents. (n.d.). US4089886A - Methanol purification. Google Patents.

  • NIH. (n.d.). Purification, crystallization and preliminary X-ray crystallographic analysis of a methanol dehydrogenase from the marine bacterium Methylophaga aminisulfidivorans MPT. NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Impurity Removal in (6-Amino-2-methylpyridin-3-yl)methanol Synthesis

Welcome to the Technical Support Center. The synthesis of (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) is a critical transformation in pharmaceutical intermediate development, typically achieved via the red...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) is a critical transformation in pharmaceutical intermediate development, typically achieved via the reduction of methyl 6-amino-2-methylnicotinate using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄)[1].

Due to the compound's highly polar, amphoteric nature—featuring a basic pyridine nitrogen, a primary amine, and a hydroxyl group—it is highly susceptible to trapping inorganic salts and forming stubborn emulsions during workup. This guide provides field-proven, self-validating protocols to eliminate common impurities, understand their mechanistic origins, and optimize your isolated yield.

Part 1: Causality of Impurity Formation

Understanding why impurities form is the first step to preventing them. As an application scientist, you must view the reaction not just as a transformation, but as a system of competing kinetic pathways.

  • Inorganic Chelation (The Emulsion Trap): During a standard aqueous quench of LiAlH₄, aluminum hydroxide byproducts form a dense, polymeric gel. The amino and pyridine nitrogens of (6-Amino-2-methylpyridin-3-yl)methanol act as bidentate ligands, coordinating tightly with Al(III) centers[2]. This traps the product in the aqueous/gel phase, drastically reducing isolated yield.

  • Over-reduction (Hydrogenolysis): The benzylic-like C-O bond in the target alcohol is prone to further reduction by excess LiAlH₄. If the reaction is heated or left for prolonged periods, the hydroxyl group is cleaved, yielding the highly volatile 6-amino-2,3-dimethylpyridine [3].

  • Incomplete Reduction: Moisture in the solvent or headspace degrades LiAlH₄, stalling the reaction at the ester starting material or the intermediate 6-amino-2-methylnicotinaldehyde .

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns into an unfilterable gel during the aqueous quench, and my product yield is abysmal. How do I fix this? A1: You are experiencing aluminum-alkoxide polymerization. Do not use a standard water quench. Instead, utilize the Rochelle's Salt Workup [4] or the Fieser Method [5]. Rochelle's salt (sodium potassium tartrate) is a strong chelating agent. The tartrate multiple donor atoms wrap around the aluminum center, breaking the Al-O and Al-N bonds and releasing your free primary alcohol into the organic phase[2].

Q2: LC-MS analysis of my crude product shows a significant peak at m/z 123 [M+H]⁺. What is this, and how do I remove it? A2: This mass corresponds to 6-amino-2,3-dimethylpyridine, the over-reduction byproduct. Because its polarity is nearly identical to the target alcohol, chromatographic separation is extremely difficult. Prevention is the only viable strategy: Strictly limit LiAlH₄ to 1.2–1.5 molar equivalents. Maintain the reaction temperature strictly between 0°C and room temperature. Never reflux the reaction mixture once the ester is consumed.

Q3: I have unreacted methyl 6-amino-2-methylnicotinate in my final mixture. Can I separate it without column chromatography? A3: Yes, by exploiting the pKa difference. The starting ester is significantly less basic than the target alcohol. An acid-base extraction using dilute HCl (to protonate the alcohol) followed by washing with an organic solvent will remove the ester. Subsequent basification of the aqueous layer with NaOH and extraction with EtOAc will recover the pure alcohol. Self-validation step: Ensure the pH during basification reaches at least 10 to fully deprotonate the pyridine and primary amine before extraction.

Part 3: Quantitative Data & Impurity Profile

Summarized below are the quantitative metrics for identifying and resolving common impurities in this specific synthesis.

Impurity / CompoundChemical FormulaMW ( g/mol )LC-MS [M+H]⁺TLC R_f (10% MeOH/DCM)Removal / Prevention Strategy
Methyl 6-amino-2-methylnicotinate C₈H₁₀N₂O₂166.181670.85Acid-base extraction; ensure dry THF
6-Amino-2,3-dimethylpyridine C₇H₁₀N₂122.171230.60Prevent via strict temp control (0°C)
6-Amino-2-methylnicotinaldehyde C₇H₈N₂O136.151370.70Ensure sufficient hydride equivalents
(6-Amino-2-methylpyridin-3-yl)methanol C₇H₁₀N₂O138.171390.35Target Product
Aluminum Hydroxide Gel Al(OH)₃78.00N/AOrigin (0.00)Rochelle's salt or Fieser workup[5]

Part 4: Validated Experimental Workflow

This step-by-step methodology outlines an optimized LiAlH₄ reduction utilizing a self-validating Rochelle's salt workup to ensure high purity and emulsion-free isolation.

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Flush with Argon. Add LiAlH₄ (1.5 equiv) and suspend in anhydrous THF (10 volumes). Cool strictly to 0°C using an ice bath.

  • Addition: Dissolve methyl 6-amino-2-methylnicotinate (1.0 equiv) in anhydrous THF (5 volumes). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic hydrogen evolution and prevent localized heating[3].

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature. Monitor via TLC until the ester is fully consumed.

  • Quench (Self-Validating Step): Cool the reaction back to 0°C. Slowly add ethyl acetate dropwise until hydrogen evolution ceases. This selectively destroys excess LiAlH₄ without adding water, preventing violent eruptions[4].

  • Chelation: Add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) equal to the total volume of the reaction mixture.

  • Emulsion Breaking: Stir vigorously at room temperature for 1 to 2 hours. Self-validation: Do not stop stirring until the opaque, gel-like emulsion completely resolves into two distinct, clear liquid phases. The kinetics of Al-tartrate complexation are slow; patience here dictates your final yield[2].

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alcohol.

Part 5: Visualizations

G SM Methyl 6-amino-2- methylnicotinate (Starting Material) Ald 6-Amino-2-methyl- nicotinaldehyde (Intermediate) SM->Ald LiAlH4 (Fast) Prod (6-Amino-2-methylpyridin- 3-yl)methanol (Target Product) Ald->Prod LiAlH4 (Fast) OverRed 6-Amino-2,3- dimethylpyridine (Over-reduction) Prod->OverRed Excess LiAlH4 Prolonged Heat Chelate Al-Alkoxide Polymeric Emulsion (Workup Impurity) Prod->Chelate Aqueous Quench (No Chelator)

Reaction pathway and causality of impurity formation in (6-Amino-2-methylpyridin-3-yl)methanol synthesis.

Workup Start Crude Reaction Mixture (Al-Alkoxide Complex) Quench 1. Cool to 0°C 2. Dropwise EtOAc Start->Quench Rochelle Add Saturated Aqueous Rochelle's Salt Quench->Rochelle Stir Vigorous Stirring (1-2 hours at RT) Rochelle->Stir Breaks Al-O bonds Phase Phase Separation Stir->Phase Emulsion clears Org Organic Layer (Pure Target Alcohol) Phase->Org Aq Aqueous Layer (Water-Soluble Al-Tartrate) Phase->Aq

Emulsion-free workup workflow utilizing Rochelle's salt to isolate the target alcohol.

Part 6: References

  • Title: WO2014026984A1 - Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides (Synthesis Route Validation) Source: Google Patents URL:

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations (Fieser Workup) Source: ACS Chemical Health & Safety URL: [Link]

  • Title: Reduction with LiAlH4 and usage of Rochelle salt (Mechanistic Chelation Principles) Source: Reddit r/chemistry URL: [Link]

  • Title: Lithium Aluminium Hydride Reductions - Rochelle's Salt Source: Curly Arrow URL: [Link]

  • Title: Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps Source: OrgoSolver URL: [Link]

Sources

Optimization

Technical Support Center: Handling and Storage of (6-Amino-2-methylpyridin-3-yl)methanol

Welcome to the Technical Support Center for (6-Amino-2-methylpyridin-3-yl)methanol . This resource is designed for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (6-Amino-2-methylpyridin-3-yl)methanol . This resource is designed for researchers, analytical chemists, and drug development professionals. Because this molecule combines an electron-rich aminopyridine core with a reactive primary alcohol, it requires stringent handling to prevent oxidative and photolytic degradation.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Molecular Vulnerabilities (The "Why")

To prevent degradation, you must first understand the chemical causality behind it. (6-Amino-2-methylpyridin-3-yl)methanol is a bifunctional molecule with two primary sites of vulnerability:

  • The Aminopyridine Core: While pyridine rings are generally electron-deficient, the amino group at the 6-position and the methyl group at the 2-position are strongly electron-donating. This localized electron density makes the molecule highly susceptible to electrophilic attack and photo-oxidation. Aminopyridines are known to oxidize and darken over time, a process severely accelerated by heat and UV light[1].

  • The Hydroxymethyl Group (-CH₂OH): Located at the 3-position, this primary alcohol is highly sensitive to atmospheric oxygen. Analogous to other pyridinemethanols, it is prone to air-oxidation, converting first to an aldehyde and subsequently to a carboxylic acid[2].

degradation Parent (6-Amino-2-methylpyridin-3-yl)methanol Aldehyde Aldehyde Derivative (-2 Da, Oxidation) Parent->Aldehyde O2 / Transition Metals (Air Exposure) NOxide Pyridine N-Oxide (+16 Da, Ring Oxidation) Parent->NOxide Peroxides / Strong Oxidants Azo Azo/Polymeric Species (Darkening/Photo-oxidation) Parent->Azo UV Light / Heat Acid Carboxylic Acid (+14 Da, Over-oxidation) Aldehyde->Acid Prolonged O2

Chemical degradation pathways of (6-Amino-2-methylpyridin-3-yl)methanol during storage.

Part 2: Troubleshooting Guide & FAQs

Q1: My bulk powder has changed from off-white to a dark brown color. Is it still usable? Diagnosis: Photo-oxidation of the primary amine. Causality: Exposure to UV light or ambient oxygen triggers the oxidation of the amino group, leading to the formation of highly conjugated azo-dimers or polymeric species. Because these degradation products are highly conjugated, even trace amounts (<1%) can cause a dramatic color shift to brown or black[1]. Solution: Do not use the darkened powder for sensitive quantitative assays without re-purification. To prevent this, always store the compound in amber glass vials to block UV light. While aminopyridines can be stable at room temperature if strictly protected from light[3], the added hydroxymethyl group necessitates refrigeration[2].

Q2: I am seeing new peaks on my LC-MS. One is 2 Da lighter than the parent, and another is 16 Da heavier. What are these? Diagnosis: Atmospheric oxidation of specific functional groups. Causality:

  • -2 Da Shift (m/z 137): Indicates the oxidation of the hydroxymethyl group (-CH₂OH) to an aldehyde (-CHO).

  • +16 Da Shift (m/z 155): Indicates N-oxidation of the pyridine ring or oxidation of the amine. Solution: The hydroxymethyl moiety is exceptionally air-sensitive[2]. You must purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing.

Q3: My working stock solutions seem to degrade much faster than the bulk powder. Why? Diagnosis: Hygroscopic condensation and solvent-mediated oxidation. Causality: Repeatedly opening a cold vial in a humid laboratory causes microscopic water condensation on the vial walls. Water acts as a solvent for ambient oxygen, drastically accelerating the oxidative degradation of the hydroxymethyl group. Solution: Implement a strict aliquoting strategy. Never open a cold vial; allow it to equilibrate to room temperature in a desiccator before breaking the seal.

Part 3: Standard Operating Procedure (SOP) for Storage

To ensure data integrity, implement this self-validating protocol. The system validates itself: if the powder remains free-flowing and off-white after 30 days, your inert sealing process was successful. If it clumps or darkens, moisture or oxygen has breached the seal.

Protocol: Inert Aliquoting and Storage

  • Equilibration: Upon receiving the chemical, place the sealed container in a desiccator at room temperature for 2 hours before opening. (Self-validation: The exterior of the vial should be completely dry to the touch before opening).

  • Aliquoting: Working inside a fume hood or glove box, divide the bulk powder into single-use or weekly-use aliquots using amber glass vials. Avoid using plastic microcentrifuge tubes for long-term storage, as they are permeable to oxygen over time.

  • Inert Gas Purging: Gently blow a stream of dry Argon (preferred over Nitrogen due to its higher density) into the vial for 10–15 seconds to displace ambient air.

  • Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the cap junction with Parafilm.

  • Storage: Store bulk aliquots at -20°C. Store the current working aliquot at 2-8°C[2].

workflow Start 1. Receipt of Compound Inert 2. Purge with Argon/N2 Start->Inert Split 3. Aliquoting Strategy Inert->Split LongTerm 4a. Long-Term Storage (-20°C, Dark, Sealed) Split->LongTerm Bulk Powder ShortTerm 4b. Working Aliquots (2-8°C, Amber Vials) Split->ShortTerm Daily/Weekly Use Usage 5. Equilibrate to RT before opening LongTerm->Usage Thaw before use ShortTerm->Usage Prevent Condensation

Standard operating workflow for the inert aliquoting and storage of sensitive compounds.

Part 4: Quantitative Data & Stability Matrices

Use the following tables to establish your internal quality control parameters.

Table 1: Storage Condition Matrix
Storage TierTemperatureAtmosphereContainerExpected Shelf Life
Long-Term (Bulk) -20°CArgonAmber Glass, PTFE Cap> 12 Months
Working Stock 2-8°CArgon/N₂Amber Glass1–3 Months
Benchtop (In Use) 20-25°CAirClear/Amber Glass< 1 Week (Risk of darkening)
Table 2: LC-MS Degradation Markers (Positive Ion Mode)
SpeciesStructural ChangeExpected[M+H]⁺ (m/z)Mass Shift (Da)
Parent Compound Intact1390
Aldehyde Oxidation of -CH₂OH137-2
Carboxylic Acid Over-oxidation of -CH₂OH153+14
N-Oxide Oxidation of Pyridine Ring155+16

Part 5: References

  • "Chemical Stability of 4-Aminopyridine Capsules." Canadian Journal of Hospital Pharmacy. Available at: [Link][3]

  • "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." SEFH. Available at: [Link][4]

Sources

Troubleshooting

Common pitfalls in the synthesis of substituted aminopyridines

Welcome to the Technical Support Center for Heterocyclic Synthesis. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved therapeutics[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved therapeutics[1]. However, the electron-deficient nature of the pyridine ring and the strong coordinating ability of the basic nitrogen present unique synthetic challenges.

This guide is designed to help researchers troubleshoot common pitfalls, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure reproducible results.

Synthesis Strategy & Decision Workflow

Before troubleshooting a failed reaction, ensure you have selected the correct synthetic pathway. The electronic properties of the pyridine ring dictate the viability of different amination strategies.

SynthesisDecisionTree Start Target: Substituted Aminopyridine HasHalogen Is the starting material a Halopyridine? Start->HasHalogen PosCheck Halogen Position? HasHalogen->PosCheck Yes NoHalogen Unsubstituted Pyridine? HasHalogen->NoHalogen No SNAr Nucleophilic Aromatic Substitution (SNAr) (F > Cl > Br) PosCheck->SNAr C2, C4 or C6 (Activated) BHA Buchwald-Hartwig Cross-Coupling (Pd cat., Xantphos) PosCheck->BHA C3 or C5 (Unactivated) or Weak Nucleophile Chichibabin Chichibabin Reaction (NaNH2, Heat) NoHalogen->Chichibabin Direct C2 Amination (Harsh) Oxidation N-Oxide Activation followed by substitution NoHalogen->Oxidation Mild Alternative

Decision matrix for selecting the optimal aminopyridine synthesis pathway based on substitution.

Troubleshooting Guide & FAQs

Q1: Why is my SₙAr reaction failing on a 3-bromopyridine substrate, even with prolonged heating? A: The regiochemistry of the pyridine ring strictly dictates SₙAr reactivity. The rate-determining step in SₙAr is the formation of the negatively charged Meisenheimer intermediate. The electronegative pyridine nitrogen can only stabilize this intermediate via resonance when the leaving group is at the α (C2/C6) or γ (C4) positions[2]. The β (C3/C5) positions lack this direct resonance stabilization, rendering them significantly less reactive[2]. Solution: For 3-halopyridines, abandon SₙAr and switch to transition-metal catalysis, such as the Buchwald-Hartwig amination[1].

Q2: During the Buchwald-Hartwig amination of a 2-chloropyridine, my palladium catalyst rapidly turns black and the reaction stalls. How can I prevent this? A: Catalyst poisoning is a classic pitfall. Both the basic pyridine nitrogen of the starting material and the chelating nature of the newly formed 2-aminopyridine product can strongly coordinate to the palladium center[3]. This displaces monodentate phosphine ligands, leading to the irreversible aggregation and precipitation of inactive palladium(0) black. Solution: Use a bidentate ligand with a large bite angle, such as Xantphos, which binds tightly to the palladium and resists displacement[4]. Additionally, switching from insoluble inorganic bases to a homogeneous organic base like DBU can improve catalyst turnover and prevent localized degradation[4].

Q3: My SₙAr with a 2-chloropyridine and a secondary amine is sluggish. How can I accelerate it without resorting to transition metals? A: Unactivated 2-halopyridines often require harsh heating for SₙAr. You can temporarily increase the electrophilicity of the C2 position by forming an N-alkyl pyridinium salt. Recently, bench-stable N-(1-alkoxyvinyl) 2-halopyridinium triflates have been developed. These reagents activate the ring, allowing for unusually mild SₙAr substitutions with amine nucleophiles at room temperature without the need for transition metals[3].

Q4: I'm attempting a Chichibabin reaction to directly aminate pyridine, but I'm getting a complex mixture of over-aminated products and tar. What went wrong? A: The Chichibabin reaction requires extremely harsh conditions (110–150 °C) and highly reactive sodium amide (NaNH₂)[1]. A common pitfall is failing to control the equivalents of NaNH₂, leading to amination at both the C2 and C6 positions. Interestingly, ultra-pure sodium amide is often less effective than technical-grade NaNH₂, which contains trace catalytic impurities necessary for the reaction[5]. Solution: Due to its harsh nature and poor functional group tolerance, the Chichibabin reaction is now largely reserved for simple, robust substrates. For complex molecules, pre-functionalize the ring with a halogen and utilize the Buchwald-Hartwig amination, which has become the modern gold standard[1].

Quantitative Method Comparison

To assist in experimental design, the following table summarizes the operational parameters and limitations of the primary amination strategies.

Synthetic MethodTypical SubstrateReagents / CatalystTemp RangeYield ProfileKey Limitation
Buchwald-Hartwig 2-, 3-, or 4-HalopyridinesPd₂(dba)₃, Xantphos, DBU or NaOtBu80–140 °CGood to ExcellentSensitive to air/moisture; risk of catalyst poisoning by the amine product[3].
Classical SₙAr 2- or 4-Halopyridines (with EWGs)Amine nucleophile, K₂CO₃ or DIPEA100–150 °CVariableFails for 3-halopyridines; requires strong heating[2].
Activated SₙAr N-alkyl 2-halopyridinium saltsAmine nucleophile, mild base20–50 °CGood to ExcellentRequires pre-activation of the pyridine nitrogen[3].
Chichibabin Unsubstituted PyridinesNaNH₂, inert solvent (toluene)110–150 °CLow to ModerateHarsh conditions; poor regioselectivity; severe safety hazards[1][5].

Self-Validating Experimental Protocols

Protocol 1: Mild Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol utilizes a homogeneous organic base (DBU) and a bidentate ligand (Xantphos) to prevent catalyst poisoning[4].

Step 1: Catalyst Pre-activation (Visual Validation)

  • In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ (2.5 mol%) and Xantphos (6.0 mol%).

  • Add anhydrous toluene (0.2 M relative to substrate) and stir for 10 minutes at room temperature. Causality & Validation: The solution should initially appear deep purple/red (characteristic of Pd₂(dba)₃) and transition to a clear yellow/orange. This color change self-validates the successful formation of the active monomeric Pd(0)-Xantphos complex. If the solution turns opaque black, oxygen/moisture has entered the system, and the catalyst is dead.

Step 2: Reaction Assembly

  • Add 2-bromopyridine (1.0 eq) and the amine nucleophile (1.2 eq) to the active catalyst solution.

  • Add DBU (2.0 eq) dropwise.

  • Seal the flask, remove it from the glovebox, and heat to 100 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active halopyridine spot confirms conversion.

Protocol 2: Acid-Base Workup for Aminopyridine Isolation

Because aminopyridines are basic, they can be easily separated from neutral transition metal byproducts and unreacted starting materials using pH manipulation.

Step 1: Acidic Extraction

  • Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and extract three times with 1M aqueous HCl. Causality: The basic aminopyridine product becomes protonated (pyridinium salt) and partitions exclusively into the aqueous layer, leaving neutral organic impurities and catalyst residues in the EtOAc layer.

Step 2: Alkaline Recovery (Self-Validation)

  • Discard the organic layer. Cool the combined aqueous layers in an ice bath.

  • Carefully basify the aqueous layer to pH 10 using 2M aqueous NaOH.

  • Extract the basified aqueous layer three times with fresh EtOAc.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Validation: The product will only partition back into the organic layer during this final alkaline extraction. Recovering mass at this stage self-validates that the isolated compound possesses the basic amine functional group.

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Aminopyridines

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with aminopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with aminopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult, yet synthetically vital, class of compounds. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide robust, field-tested solutions to common experimental failures.

The Core Challenge: Catalyst Inhibition by Aminopyridines

Before diving into troubleshooting, it's crucial to understand why aminopyridines are challenging substrates. The aminopyridine scaffold possesses two key features that can disrupt the catalytic cycle: the pyridine ring nitrogen and the exocyclic amino group. Both nitrogen atoms have lone pairs of electrons that can coordinate strongly to the palladium catalyst center.[1][2] This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" the catalyst and preventing it from participating in the desired reaction, resulting in low or no product yield.[1][3] The primary goal of catalyst system selection is to mitigate this inhibitory effect.[4]

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design from the outset.

Q1: What is the most critical factor when selecting a catalyst system for an aminopyridine cross-coupling?

The single most important factor is the choice of ligand. The ligand must stabilize the palladium center and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination) while simultaneously preventing inhibitory binding by the aminopyridine substrate. This is typically achieved by using sterically bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands."[2][4] Their large size physically blocks the substrate's nitrogen atoms from accessing and deactivating the palladium center.

Q2: Should I use a palladium(0) source like Pd₂(dba)₃ or a palladium(II) precatalyst?

While traditional systems using a Pd(0) or Pd(II) source with a separate ligand are common, modern precatalysts are highly recommended.[5] Precatalysts are stable, air- and moisture-tolerant Pd(II) complexes that contain the desired ligand. They reliably and cleanly generate the active Pd(0) species under the reaction conditions.[6][7] This leads to more reproducible results and avoids the inconsistencies that can arise from impure or partially oxidized palladium sources.

Q3: Is it necessary to protect the -NH₂ group on the aminopyridine?

In the past, N-protection (e.g., converting the amine to an acetamide) was a common strategy to reduce the coordinating ability of the amino group.[2][8] However, with the development of highly effective bulky phosphine ligands, coupling of unprotected aminopyridines is now routine.[4][8] Modern catalysts are often so effective that the protection/deprotection sequence is an unnecessary complication. For particularly stubborn couplings, it remains a viable strategy but should not be the first approach.

Q4: My substrate is a chloro-aminopyridine. What special considerations are needed?

Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in oxidative addition, which is often the rate-limiting step.[5] To couple chloro-aminopyridines successfully, you must use a highly active catalyst system. This means selecting the most electron-rich and bulky ligands (e.g., BrettPhos, RuPhos) and often requires higher reaction temperatures and longer reaction times.

Troubleshooting Guide: From Failed Reactions to High Yields

When a reaction fails, a systematic approach is key. The following guide addresses the most common failure modes in a logical, step-by-step manner.

Problem: Low to No Product Formation

This is the most frequent issue. The root cause is almost always an inefficient or deactivated catalyst.

G start Low or No Yield Observed cause1 Cause: Catalyst Inhibition (Most Likely) start->cause1 sol1 Solution: Enhance Ligand Bulk - Switch to a more sterically hindered ligand (e.g., from XPhos to RuPhos or BrettPhos). - Increase ligand:Pd ratio to 2:1 if not using a precatalyst. cause1->sol1 Address First cause2 Cause: Suboptimal Base sol1->cause2 If problem persists sol2 Solution: Screen Bases - For C-N coupling, ensure a strong, non-coordinating base (LiHMDS, NaOtBu). - For C-C coupling, test different inorganic bases (K₃PO₄, Cs₂CO₃). - Check base purity and solubility. cause2->sol2 cause3 Cause: Poor Reagent Quality or Inert Atmosphere sol2->cause3 If problem persists sol3 Solution: Verify Setup - Use anhydrous, degassed solvents. - Ensure reagents are pure. - Confirm reaction is under a robust inert atmosphere (Argon or Nitrogen). cause3->sol3 G cluster_0 Without Bulky Ligand cluster_1 With Bulky Ligand Pd_A Pd(0) N_Py_A Py-NH₂ Pd_A->N_Py_A Inhibitory Coordination Deactivated Deactivated Complex N_Py_A->Deactivated Pd_B Pd(0) Ligand P(Aryl)₂ Pd_B->Ligand Catalytic_Cycle Active Catalyst Proceeds to Catalytic Cycle Ligand->Catalytic_Cycle N_Py_B Py-NH₂

Caption: A bulky ligand sterically shields the Pd center, preventing catalyst deactivation.

  • Possible Cause: The reaction temperature is too high, leading to ligand dissociation or thermal decomposition. [1] * Solution: Lower the reaction temperature (e.g., from 110 °C to 80-90 °C) and compensate with a longer reaction time. Monitor the reaction for any visual signs of decomposition.

  • Possible Cause: The ligand is being displaced by the aminopyridine substrate. [3] * Solution: This points back to an inappropriate ligand choice. A more sterically encumbering or strongly binding ligand is required. If not using a precatalyst, increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1) can sometimes help by favoring the desired ligated palladium species in solution. [9]

Recommended Experimental Protocols

The following are robust starting points for your experiments. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 1: General Procedure for Buchwald-Hartwig C-N Coupling

This protocol is adapted for coupling an amine with a halo-aminopyridine using a modern precatalyst. [6][10]

  • Reaction Setup: To a dry Schlenk tube or vial, add the halo-aminopyridine (1.0 equiv), the appropriate phosphine ligand precatalyst (e.g., BrettPhos Pd G3, 2-4 mol%), and the base (e.g., LiHMDS, 2.0-2.5 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine coupling partner (1.2-1.5 equiv) followed by the anhydrous, degassed solvent (e.g., THF or Toluene, to make a ~0.2 M solution).

  • Reaction: Stir the mixture at the desired temperature (typically 65-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura C-C Coupling

This protocol is a reliable starting point for coupling a boronic acid with a halo-aminopyridine. [10]

  • Reaction Setup: To a Schlenk flask, add the halo-aminopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2-3 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, or a Pd(0) source with a suitable ligand like SPhos, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-Dioxane/water or Toluene/water).

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (typically 85-100 °C).

  • Monitoring: Monitor the reaction by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify by flash column chromatography.

References

  • Gagnon, A., & Bress, S. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(9), 2354–2357. [Link]

  • Gagnon, A., & Bress, S. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Tran, M., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Pires, M. J. D., Poeira, D. L., & Marques, M. M. B. (2015). Metal-Catalyzed Cross-Coupling Reactions of Aminopyridines. European Journal of Organic Chemistry, 2015(33), 7197-7234. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

  • RSC Publishing. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Kim, H., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. [Link]

  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 164-171. [Link]

  • Miao, T., & Wang, L. (2010). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]

  • Gallou, F., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications. [Link]

  • Blacker, J. (2018). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Chuchman, N., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13866–13879. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Kumar, A., et al. (2015). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Lundgren, R. J. (2016). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Pereira, R., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. [Link]

Sources

Troubleshooting

Technical Support Center: Chemoselective Protection of (6-Amino-2-methylpyridin-3-yl)methanol

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (6-Amino-2-methylpyridin-3-yl)methanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with (6-Amino-2-methylpyridin-3-yl)methanol .

This bifunctional molecule presents a classic chemoselectivity challenge: it features a highly nucleophilic primary alcohol at C3 and a less nucleophilic, resonance-deactivated exocyclic amine at C6. The protocols and troubleshooting steps below are designed as self-validating systems, ensuring that your synthetic pathways remain robust, orthogonal, and scalable.

Chemoselectivity Data & Protecting Group Matrix

To design an effective orthogonal protecting group strategy, you must exploit the thermodynamic and kinetic differences between the functional groups. The exocyclic 6-amino group is delocalized into the pyridine ring, significantly reducing its nucleophilicity compared to standard aliphatic amines[1]. Conversely, the primary alcohol is highly reactive.

Target Functional GroupRecommended Protecting GroupReagentsDeprotectionOrthogonality & Causality
C3-Hydroxymethyl (-OH) TBS (Silyl ether)TBSCl, Imidazole, DMFTBAF or mild acidKinetic Control: Highly selective for 1° alcohols. Imidazole catalyzes the reaction while the deactivated amine remains untouched[2].
C6-Amine (-NH2) Boc (Carbamate)1. Boc₂O, DMAP2. K₂CO₃, MeOHTFA or HClThermodynamic Control: Requires transient protection. The O-Boc carbonate is easily cleaved by base, leaving the stable N-Boc carbamate intact[3].
C6-Amine (-NH2) 2,5-Dimethylpyrrole Acetonylacetone, acid cat.NH₂OH·HCl (Microwave)Extreme Stability: Used when strong bases (e.g., BuLi) are required downstream. Leaves no acidic protons on the amine[1].
C3-Hydroxymethyl (-OH) Acetyl (Ester)Ac₂O, PyridineK₂CO₃, MeOHSimultaneous Cleavage: Can be removed under the exact same basic conditions used to cleave O-Boc, if a global deprotection is desired.

Divergent Protection Workflows

The following diagram illustrates the divergent logic required to selectively protect either the oxygen or the nitrogen atom of the molecule.

G cluster_O_protect Selective O-Protection cluster_N_protect Selective N-Protection SM (6-Amino-2-methylpyridin-3-yl)methanol O_Reagents TBSCl (1.1 eq) Imidazole (2.0 eq) DMF, 0°C -> RT SM->O_Reagents N_Reagents1 1. Boc2O (2.5 eq), DMAP THF, RT SM->N_Reagents1 O_Product O-TBS Protected (Amine free) O_Reagents->O_Product Intermediate N,O-diBoc Intermediate N_Reagents1->Intermediate N_Reagents2 2. K2CO3, MeOH (Cleaves O-Boc) Intermediate->N_Reagents2 N_Product N-Boc Protected (Alcohol free) N_Reagents2->N_Product

Divergent chemoselective protection workflows for (6-Amino-2-methylpyridin-3-yl)methanol.

Validated Experimental Protocols

Protocol A: Chemoselective O-Silylation (TBS Protection)

Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate. Because the primary alcohol is vastly more nucleophilic than the resonance-deactivated 6-aminopyridine nitrogen, the silyl group transfers exclusively to the oxygen.

  • Initiation: Dissolve (6-Amino-2-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M). Note: DMF is required to solubilize the highly polar hydrogen-bonded starting material.

  • Catalysis: Add Imidazole (2.0 eq) and stir for 5 minutes at room temperature.

  • Protection: Cool the flask to 0 °C. Add TBSCl (1.1 eq) portion-wise. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation (TLC): Spot the reaction against the starting material (Eluent: 10% MeOH in DCM). The product will appear as a significantly less polar spot. If a faint, even less polar "double spot" appears, it is the transient N,O-diTBS species, which will hydrolyze during workup.

  • Quench & Workup: Pour the mixture into saturated aqueous NH₄Cl. Extract with EtOAc (3x). The mild acidity of NH₄Cl ensures any kinetically formed N-Si bonds are instantly hydrolyzed back to the free amine. Wash the combined organics with brine (5x) to remove all DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective N-Bocylation via Carbonate Methanolysis

Causality: Direct mono-N-protection is nearly impossible due to the superior nucleophilicity of the alcohol. We bypass this by intentionally over-protecting the molecule to the N,O-diBoc intermediate. We then exploit the thermodynamic difference between functional groups: the O-Boc is a carbonate (highly susceptible to nucleophilic attack by methoxide), while the N-Boc is a carbamate (resonance-stabilized and inert to mild base)[3][4].

  • Global Protection: Dissolve the starting material (1.0 eq) in THF. Add DMAP (0.1 eq) and Boc₂O (2.5 eq). Stir at room temperature until TLC confirms complete consumption of the starting material (usually 4-6 hours).

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove THF and unreacted Boc₂O.

  • Selective Cleavage: Redissolve the crude N,O-diBoc intermediate in anhydrous Methanol. Add K₂CO₃ (1.0 eq).

  • Self-Validation (TLC): Monitor the reaction. The highly non-polar N,O-diBoc spot will rapidly convert into a medium-polarity spot (the N-Boc, free-alcohol product).

  • Workup: Once complete (typically 1-2 hours), concentrate the methanol, partition between EtOAc and water, extract, dry, and purify via flash chromatography.

Troubleshooting Guide

Q: During N-Boc protection (Protocol B), I am observing a mixture of mono-N-Boc and di-N-Boc (imide) products on my TLC. How do I fix this? A: 2-Aminopyridines possess amidine-like character, making them prone to over-bocylation into N,N-diBoc imides[5]. The second N-Boc group is highly sterically hindered and electrophilic. To resolve this, simply extend the K₂CO₃/MeOH hydrolysis time or warm the mixture to 40 °C. The basic methanolysis will selectively cleave the second N-Boc group and the O-Boc group, cleanly funneling all intermediates down to the desired mono-N-Boc product.

Q: My O-TBS protection (Protocol A) is sluggish, and the starting material won't fully dissolve in DCM. A: The starting material has a dense hydrogen-bonding network (amine, alcohol, and pyridine nitrogen), making it insoluble in non-polar solvents. Switch your solvent to anhydrous DMF. If you must avoid DMF due to downstream evaporation issues, use THF with a slight heating phase to achieve dissolution before cooling to 0 °C for the TBSCl addition.

Q: I need to perform a strong basic alkylation downstream (e.g., using n-BuLi). Will my N-Boc group survive? A: No. A mono-N-Boc protected 2-aminopyridine still possesses an acidic N-H proton. Under strong basic conditions like n-BuLi or LDA, this proton will be abstracted, leading to nucleophilic addition reactions or decomposition[1]. For these specific workflows, you must doubly protect the primary amine as a 2,5-dimethylpyrrole using acetonylacetone. While installation and removal require harsher conditions (microwave irradiation or hydroxylamine hydrochloride), it is completely inert to strong bases[1].

Frequently Asked Questions (FAQs)

Q: What is the pKa of the pyridine nitrogen in this molecule, and will it interfere with my protections? A: The conjugate acid of a 2-aminopyridine derivative typically has a pKa around 6.8–7.0. While the methyl group at C2 provides slight steric shielding, the pyridine nitrogen can still be protonated by acidic byproducts (like HCl generated during silylation). This is exactly why a base like Imidazole or DMAP is strictly required—it neutralizes the acid, preventing the pyridine nitrogen from becoming protonated, which would otherwise deactivate the entire ring system.

Q: Are the TBS and Boc protecting groups truly orthogonal on this specific scaffold? A: Yes. If you synthesize the O-TBS / N-Boc fully protected intermediate, you can achieve true orthogonality. Treating the molecule with TBAF (Tetrabutylammonium fluoride) in THF will cleanly cleave the Si-O bond, leaving the N-Boc carbamate entirely intact. Conversely, treating the molecule with 20% TFA in DCM will rapidly cleave the N-Boc group. (Note: Extended exposure to TFA will eventually cleave the TBS group as well, so careful monitoring is required if selective N-deprotection is the goal).

References

  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection , National Institutes of Health (NIH). 1

  • Protective Groups , Organic Chemistry Portal. 3

  • CN102936220B - BOC protection method for aminopyridine , Google Patents. 5

  • Protecting Agents , TCI Chemicals. 2

  • Protecting Groups in Peptide Synthesis: A Detailed Guide , Creative Peptides. 4

Sources

Reference Data & Comparative Studies

Validation

(6-Amino-2-methylpyridin-3-yl)methanol derivatives versus other kinase inhibitor scaffolds

An Authoritative Comparison Guide: (6-Amino-2-methylpyridin-3-yl)methanol Derivatives vs. Traditional Kinase Inhibitor Scaffolds Executive Summary The development of highly selective, ATP-competitive kinase inhibitors re...

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Author: BenchChem Technical Support Team. Date: April 2026

An Authoritative Comparison Guide: (6-Amino-2-methylpyridin-3-yl)methanol Derivatives vs. Traditional Kinase Inhibitor Scaffolds

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the geometric and electronic properties of the core scaffold. While traditional scaffolds like quinazolines and aminopyrimidines have dominated the oncology landscape, the (6-amino-2-methylpyridin-3-yl)methanol building block has emerged as a highly versatile precursor for designing next-generation inhibitors[1]. This guide provides a comprehensive mechanistic and experimental comparison between aminopyridine derivatives and other dominant kinase inhibitor scaffolds, offering drug development professionals actionable insights into scaffold selection, structure-activity relationship (SAR) optimization, and validation methodologies.

Mechanistic Rationale: The Aminopyridine Advantage

The efficacy of any ATP-competitive kinase inhibitor is dictated by its ability to mimic the adenine ring of ATP within the highly conserved hinge region of the kinase domain. The (6-amino-2-methylpyridin-3-yl)methanol scaffold offers a unique combination of pharmacophoric features:

  • Bidentate Hinge Binding: The pyridine nitrogen acts as a robust hydrogen bond acceptor, while the exocyclic 2-amino group serves as a hydrogen bond donor. This establishes a highly stable bidentate interaction with the backbone carbonyl and amide NH of the hinge region, a motif successfully utilized in phosphatidylinositol 3-kinase (PI3K) and ataxia-telangiectasia mutated (ATM) kinase inhibitors[2][3].

  • Steric Shielding via the 6-Methyl Group: The methyl group at the 6-position is not merely decorative; it restricts the dihedral angle of adjacent substituents and selectively clashes with bulky gatekeeper residues. This steric boundary enhances selectivity for kinases with smaller gatekeeper pockets (e.g., threonine).

  • Vectorial Functionalization via the 3-Methanol Group: The hydroxymethyl group at the 3-position provides an ideal synthetic vector. It can be readily oxidized, etherified, or converted to an amine to project functional groups into the solvent-exposed region or the ribose-binding pocket, allowing for the fine-tuning of pharmacokinetic (PK) properties such as aqueous solubility and target residence time.

Scaffold_Logic Core Kinase Inhibitor Scaffolds Aminopyridine (6-Amino-2-methylpyridin-3-yl)methanol (PI3K / ATM / ALK) Core->Aminopyridine Quinazoline Quinazoline Core (EGFR / HER2) Core->Quinazoline Pyrimidine Aminopyrimidine Core (CDK4/6 / JAK) Core->Pyrimidine Hinge1 Bidentate Hinge Binding (Donor-Acceptor) Aminopyridine->Hinge1 Hinge2 Monodentate Hinge Binding (Acceptor Dominant) Quinazoline->Hinge2 Hinge3 Bidentate Hinge Binding (Acceptor-Donor) Pyrimidine->Hinge3

Caption: Structural classification and hinge-binding logic of major kinase inhibitor scaffolds.

Comparative Analysis: Aminopyridines vs. Alternative Scaffolds

When engineering a new kinase inhibitor, selecting the appropriate core is the most critical decision. Below is an objective comparison of (6-amino-2-methylpyridin-3-yl)methanol derivatives against other industry-standard scaffolds.

A. Quinazolines (e.g., Gefitinib, Erlotinib)
  • Binding Mode: Primarily rely on a monodentate hydrogen bond between the N1 of the quinazoline ring and the hinge region.

  • Strengths: Exceptional potency against EGFR family kinases. Highly planar, allowing deep insertion into narrow hydrophobic ATP pockets.

  • Liabilities: The rigid, planar nature often leads to poor aqueous solubility. Furthermore, they are highly susceptible to resistance driven by gatekeeper mutations (e.g., EGFR T790M), as the bulky methionine sterically clashes with the quinazoline core.

B. Aminopyrimidines (e.g., Palbociclib, Abemaciclib)
  • Binding Mode: Bidentate binding similar to aminopyridines, but the presence of a second nitrogen in the core ring alters the electron density.

  • Strengths: The lower pKa of the pyrimidine nitrogens compared to pyridine can improve membrane permeability and oral bioavailability. Excellent for targeting Cyclin-Dependent Kinases (CDKs).

  • Liabilities: The altered electron distribution can lead to off-target promiscuity, particularly with kinases like GSK3β.

C. (6-Amino-2-methylpyridin-3-yl)methanol Derivatives
  • Binding Mode: Bidentate binding (donor-acceptor).

  • Strengths: The single ring nitrogen maintains a higher pKa, often resulting in favorable basicity for lysosomal trapping or specific electrostatic interactions. The 3-methanol vector allows for rapid library generation via late-stage functionalization[4]. This scaffold has shown remarkable efficacy in repositioning efforts, such as targeting Plasmodium PI4K with low resistance propensity[3].

  • Liabilities: Can be susceptible to rapid oxidative metabolism (N-oxidation or oxidation of the 6-methyl group) if not properly shielded by adjacent substituents.

Quantitative Scaffold Comparison
Scaffold TypePrimary Kinase TargetsHinge InteractionTypical IC50 RangeKey Physicochemical Liability
Aminopyridine PI3K, ALK, ATM, PI4KBidentate (Donor-Acceptor)1 - 50 nMOxidative metabolism (CYP450)
Quinazoline EGFR, HER2, VEGFRMonodentate (Acceptor)0.5 - 20 nMPoor aqueous solubility
Aminopyrimidine CDK4/6, JAK, LRRK2Bidentate (Acceptor-Donor)2 - 100 nMOff-target promiscuity
Indazole VEGFR, AKT (Type II)Variable (DFG-out binding)10 - 200 nMHigh plasma protein binding

Target Pathway: PI3K/AKT/mTOR Axis

Derivatives of 6-amino-2-methylpyridine are frequently utilized to inhibit the PI3K/AKT/mTOR signaling cascade, a pathway frequently hyperactivated in human cancers[2]. By competitively binding to the ATP pocket of PI3K, these derivatives prevent the phosphorylation of PIP2 to PIP3, thereby halting downstream oncogenic signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Aminopyridines) RTK->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 Phosphorylation AKT AKT Activation PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Downstream Signaling

Caption: PI3K/AKT/mTOR signaling cascade targeted by aminopyridine-derived inhibitors.

Experimental Methodologies: A Self-Validating System

To objectively compare the performance of a novel (6-amino-2-methylpyridin-3-yl)methanol derivative against a standard quinazoline, a dual-assay approach is required. The biochemical assay establishes intrinsic potency, while the cellular assay validates membrane permeability and target engagement in a physiological environment.

Protocol 1: Biochemical Validation via ADP-Glo Kinase Assay

Causality Check: The ADP-Glo assay is chosen over traditional radiometric assays because it universally measures ADP production, making it independent of the specific peptide substrate used. This allows for direct, high-throughput comparison across different kinase targets.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific binding of hydrophobic inhibitor scaffolds to the plastic microplate.

  • Compound Dilution: Serially dilute the aminopyridine derivative and the quinazoline control in 100% DMSO, then dilute 1:10 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay (DMSO >1% can denature the kinase).

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of compound, 2 µL of recombinant Kinase (e.g., PI3Kα), and incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation: Add 1 µL of ATP/Substrate mix (concentration set at the Km​ of ATP for the specific kinase to ensure accurate competitive inhibition kinetics). Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo Reagent to deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Analysis: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Kinase_Workflow Prep 1. Compound Preparation Incubate 2. Kinase + Substrate Incubation Prep->Incubate ADPGlo 3. ADP-Glo Reagent Addition Incubate->ADPGlo Luminescence 4. Luminescence Detection ADPGlo->Luminescence Analysis 5. IC50 Data Analysis Luminescence->Analysis

Caption: Step-by-step ADP-Glo kinase assay workflow for evaluating inhibitor potency.

Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Causality Check: Biochemical IC50 does not account for cell membrane permeability or intracellular ATP competition (intracellular ATP is ~1-5 mM, much higher than biochemical assay conditions). CETSA proves that the aminopyridine scaffold physically binds and stabilizes the target protein inside living cells.

  • Cell Treatment: Culture target cells (e.g., MCF-7 for PI3K) to 80% confluency. Treat cells with 1 µM of the aminopyridine derivative, the quinazoline control, or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into PCR tubes (50 µL per tube).

  • Thermal Gradient: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature. Mechanism: Heating causes unbound proteins to denature and precipitate, while inhibitor-bound proteins are thermodynamically stabilized and remain soluble.

  • Lysis and Clearance: Lyse cells using three freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Western Blotting: Isolate the soluble supernatant and analyze via Western Blot using an antibody specific to the target kinase.

  • Quantification: Plot the band intensities against temperature to determine the aggregation temperature ( Tagg​ ). A positive shift ( ΔTagg​>2∘C ) in the compound-treated samples versus DMSO confirms intracellular target engagement.

Conclusion

While quinazolines and aminopyrimidines remain foundational to targeted oncology, the (6-amino-2-methylpyridin-3-yl)methanol scaffold provides a distinct geometric and electronic profile that solves specific liabilities of older generations. By leveraging its bidentate hinge-binding capacity and the synthetic versatility of the 3-methanol vector, drug developers can engineer highly selective inhibitors capable of overcoming gatekeeper mutations and minimizing off-target toxicity. Rigorous validation using orthogonal biochemical and cellular assays remains paramount to translating these structural advantages into clinical efficacy.

References

  • WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)
  • Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of (6-Amino-2-methylpyridin-3-yl)methanol Analogs

For Researchers, Scientists, and Drug Development Professionals The (6-Amino-2-methylpyridin-3-yl)methanol Core: A Versatile Pharmacophore The aminopyridine moiety is a common feature in many biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The (6-Amino-2-methylpyridin-3-yl)methanol Core: A Versatile Pharmacophore

The aminopyridine moiety is a common feature in many biologically active compounds. The pyridine ring can act as a bioisostere for a phenyl group, with the nitrogen atom providing a key point for hydrogen bonding interactions with biological targets. The 6-amino group is a crucial hydrogen bond donor and can be essential for anchoring the molecule in the active site of enzymes, particularly kinases. The 2-methyl group can provide steric bulk and influence the overall conformation of the molecule, while the 3-methanol group offers another site for hydrogen bonding or further chemical modification.

Structure-Activity Relationship (SAR) Analysis

The biological activity of (6-amino-2-methylpyridin-3-yl)methanol analogs can be significantly modulated by substitutions at various positions of the pyridine ring, as well as modifications of the amino, methyl, and methanol groups.

Modifications of the Pyridine Ring

Substitutions on the pyridine ring can profoundly impact the potency and selectivity of the analogs.

  • Position 4 and 5: Introduction of additional methyl groups at the 4 and 5 positions of the related 6-amino-2-methylpyridin-3-ol scaffold has been explored in the context of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. While a comprehensive study on the (6-amino-2-methylpyridin-3-yl)methanol core is not available, related research on aminopyrimidines suggests that methylation of the core can sometimes be detrimental to activity. However, in combination with other optimal substitutions, it can contribute to selectivity. For instance, in a series of aminopyri(mi)dinol derivatives, the presence of methyl groups on the core ring, in conjunction with a fluorine-substituted dimethoxyphenyl moiety, was found to be important for FGFR4 selectivity over other FGFR isoforms.[1]

Modifications of the 6-Amino Group

The 6-amino group is a critical determinant of activity, often involved in key hydrogen bonding interactions with the target protein.

  • Acylation and Arylation: Acylation or arylation of the 6-amino group can lead to a diverse range of biological activities. For example, in a series of 6-phenyl-2-aminopyridines, substitutions on the phenyl ring were shown to modulate inhibitory potency against neuronal nitric oxide synthase (nNOS).[2] This suggests that extending from the 6-amino position with substituted aryl groups is a viable strategy for exploring the SAR of (6-amino-2-methylpyridin-3-yl)methanol analogs.

Modifications of the 2-Methyl Group

The 2-methyl group can influence the compound's conformation and interaction with the target.

  • Replacement with other alkyl or aryl groups: While specific SAR data for modifications at the 2-position of the (6-amino-2-methylpyridin-3-yl)methanol core is limited in the available literature, general principles of medicinal chemistry suggest that varying the size and nature of this substituent can impact potency and selectivity. Replacing the methyl group with larger alkyl or aryl groups could probe for additional binding pockets in the target protein. Conversely, its removal might be beneficial if steric hindrance is an issue.

Modifications of the 3-Methanol Group

The 3-methanol group provides a hydrogen bonding opportunity and a site for further functionalization.

  • Esterification and Etherification: Esterification or etherification of the hydroxyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. This can, in turn, affect its pharmacokinetic profile and overall efficacy. For example, in a series of aminopyridine-based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) inhibitors, the introduction of an oxyacetic acid moiety significantly impacted the compound's properties.[3]

  • Conversion to other functional groups: The hydroxyl group can be converted to other functionalities, such as amines or halogens, to explore different interactions with the target.

The following table summarizes the key SAR points for aminopyridine-based compounds, drawing inferences for the (6-amino-2-methylpyridin-3-yl)methanol scaffold.

Modification SiteSubstitutionEffect on Biological ActivityInferred Rationale
Pyridine Ring Methylation at C4/C5Can be detrimental to activity but may enhance selectivity in combination with other optimal groups.[1]Steric hindrance or altered electronics affecting target binding.
6-Amino Group ArylationModulates potency against specific targets (e.g., nNOS).[2]Allows for exploration of additional binding pockets and interactions.
3-Methanol Group Introduction of oxyacetic acidCan significantly alter physicochemical and pharmacological properties.[3]Modulates solubility, polarity, and potential for new interactions.

Therapeutic Applications and Supporting Data

(6-Amino-2-methylpyridin-3-yl)methanol analogs have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases.

Kinase Inhibition

The aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. Analogs of (6-amino-2-methylpyridin-3-yl)methanol have been investigated as inhibitors of various kinases.

  • FGFR4 Inhibition: A study on 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives identified potent and selective FGFR4 inhibitors. Compound 6O , a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, exhibited an IC50 of 75.3 nM for FGFR4 and showed high selectivity over other FGFR isoforms.[4][5] This highlights the potential of substituted aminopyridine and aminopyrimidine cores in targeting specific kinases.

CompoundCore ScaffoldSubstitutionsFGFR4 IC50 (nM)Selectivity vs FGFR1/2/3
6O 2-Amino-4,6-dimethylpyrimidin-5-ol2,6-difluoro-3,5-dimethoxyphenyl at amino group75.3>398-fold
  • PI3K Inhibition: The aminopyridine core has also been utilized in the design of Phosphoinositide 3-kinase (PI3K) inhibitors. While direct analogs of (6-amino-2-methylpyridin-3-yl)methanol were not identified, related aminopyridine derivatives have shown potent PI3K inhibitory activity.[6][7]

Anticancer Activity

The kinase inhibitory activity of these analogs often translates to potent anticancer effects.

  • Inhibition of Cancer Cell Proliferation: The 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which share the 6-aminopyridine core, have demonstrated significant anti-cancer activity against various cancer cell lines, including glioblastoma.[8][9][10][11] Compound 5o from this series showed potent activity against murine glioma GL261 cells with an EC50 in the low micromolar range.[8]

CompoundCore ScaffoldCancer Cell LineActivity (EC50/IC50)
5o 6-Amino-2-pyridone-3,5-dicarbonitrileMurine Glioma (GL261)Low µM
6O 2-Amino-4,6-dimethylpyrimidin-5-olHepatocellular Carcinoma (Hep3B)IC50 = 4.5 µM[4]
Neuroprotection

Aminopyridine derivatives, such as 4-aminopyridine, are known to have effects on the central nervous system.[12][13][14] This suggests that analogs of (6-amino-2-methylpyridin-3-yl)methanol could also possess neuroprotective properties. While direct evidence for the core scaffold is limited, the general class of aminopyridines has been investigated for its potential in treating neurodegenerative diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the SAR evaluation of (6-amino-2-methylpyridin-3-yl)methanol analogs.

Synthesis of (6-Amino-2-methylpyridin-3-yl)methanol Analogs

A general synthetic route to (6-amino-2-methylpyridin-3-yl)methanol analogs can be adapted from known procedures for related compounds.

Step 1: Synthesis of the Pyridine Core

A common method involves the construction of the substituted pyridine ring through condensation reactions. For example, a one-pot, two-step synthesis has been reported for 6-amino-2-pyridone-3,5-dicarbonitriles.[8][9][10][11]

Step 2: Functional Group Interconversions

Once the core is synthesized, functional group interconversions can be performed to introduce the desired methanol group and other substituents. For instance, a nitrile group can be reduced to an amine, and an ester can be reduced to an alcohol.

A potential synthetic route for the core scaffold is outlined below:

Synthesis cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product A 2-Amino-6-methylpyridine S1 Step 1: Introduction of a formyl or ester group at C3 A->S1 e.g., Vilsmeier-Haack or lithiation followed by reaction with an electrophile B Reagents for functionalization B->S1 S2 Step 2: Reduction to the -CH2OH group S1->S2 e.g., NaBH4, LiAlH4 S3 Step 3: Further modifications (e.g., on the amino group) S2->S3 e.g., Acylation, Suzuki coupling P (6-Amino-2-methylpyridin-3-yl)methanol Analogs S3->P

Caption: Generalized synthetic workflow for (6-Amino-2-methylpyridin-3-yl)methanol analogs.

In Vitro Kinase Inhibition Assay (HTRF)

This assay is commonly used to determine the potency of compounds against a specific kinase.[4]

Principle: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a proximity-based assay that measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody specific for the phosphorylated substrate and a streptavidin-XL665 conjugate that binds to a biotinylated substrate are used. When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, resulting in a FRET signal.

Protocol:

  • Prepare a reaction buffer containing the kinase, a biotinylated substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled anti-phospho-specific antibody, and streptavidin-XL665.

  • Incubate for at least 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible plate reader.

  • Calculate the ratio of the emission signals and determine the IC50 values.

Cell Viability Assay (MTT)

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[8][9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

MTT_Assay cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition C1 Seed cells in 96-well plate C2 Incubate overnight C1->C2 T1 Add serially diluted compounds C2->T1 T2 Incubate for 48-72h T1->T2 A1 Add MTT solution T2->A1 A2 Incubate for 2-4h A1->A2 A3 Add solubilizing agent (e.g., DMSO) A2->A3 R1 Measure absorbance at 570 nm A3->R1

Caption: Experimental workflow for the MTT cell viability assay.

Neuroprotection Assay (Cuprizone-Induced Demyelination Model)

This in vivo model is used to evaluate the neuroprotective effects of compounds in the context of demyelination, which is relevant to diseases like multiple sclerosis.[6][13][14]

Principle: Cuprizone is a copper-chelating agent that, when administered to mice, selectively induces oligodendrocyte apoptosis and subsequent demyelination in the central nervous system, particularly in the corpus callosum. Test compounds can be co-administered to assess their ability to prevent or reverse this demyelination and associated behavioral deficits.

Protocol:

  • Administer cuprizone to mice in their drinking water or chow for several weeks to induce demyelination.

  • Concurrently, treat groups of mice with the test compound or vehicle control.

  • Monitor the animals for behavioral changes, such as motor coordination and memory, using tests like the rotarod and passive avoidance tests.

  • At the end of the treatment period, sacrifice the animals and collect brain tissue.

  • Perform immunohistochemical analysis on brain sections to assess the extent of demyelination (e.g., using Luxol Fast Blue staining) and the number of mature oligodendrocytes (e.g., using Olig2 or GST-pi staining).

  • Compare the results from the compound-treated groups to the cuprizone-only and control groups to determine the neuroprotective efficacy.

Conclusion and Future Directions

The (6-amino-2-methylpyridin-3-yl)methanol scaffold represents a promising starting point for the development of novel therapeutics. The SAR studies on related aminopyridine and aminopyrimidine derivatives have provided valuable insights into the key structural features required for potent and selective biological activity. The 6-amino group is crucial for target engagement, while substitutions on the pyridine ring and modifications of the 3-methanol group offer opportunities to fine-tune the pharmacological and pharmacokinetic properties of these analogs.

Future research in this area should focus on a more systematic exploration of the SAR at the 2-methyl and 3-methanol positions of the core scaffold. The synthesis and evaluation of a focused library of analogs with diverse substituents at these positions would provide a more complete understanding of their impact on biological activity. Furthermore, as new therapeutic targets emerge, these versatile analogs can be screened against a broader range of biological assays to uncover new therapeutic applications. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers in their efforts to design and develop the next generation of drugs based on the (6-amino-2-methylpyridin-3-yl)methanol core.

References

  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1349-1358.
  • ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal. Retrieved from [Link]

  • Stangel, M., & Hartung, H. P. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • RSC Publishing. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Kostadinova, I., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286.
  • ResearchGate. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study. Retrieved from [Link]

  • PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Retrieved from [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. Retrieved from [Link]

  • ChEMBL. (n.d.). Structure-activity relationships of potent, selective inhibitors of neuronal nitric oxide synthase based on the 6-phenyl-2-aminopyridine structure. Retrieved from [Link]

  • PMC. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

  • ACS Publications. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved from [Link]

  • PMC. (2018). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Retrieved from [Link]

  • MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PMC. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][13]naphthyridin-2(1H)-one (Torin2), a Potent, Selective, and Orally Available mTOR Inhibitor. Retrieved from [Link]

  • PMC. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Retrieved from [Link]

  • Semantic Scholar. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Retrieved from [Link]

  • ResearchGate. (2021). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • PMC. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Retrieved from [Link]

  • PMC. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • Hermann, T. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(3), 623-627.
  • University of Dundee. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METALATION OF 2-METHYLPYRIDINE DERIVATIVES: ETHYL 6-METHYLPYRIDINE-2-ACETATE. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminopyridin-3-yl)methanol. Retrieved from [Link]

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Validation

Efficacy of (6-Amino-2-methylpyridin-3-yl)methanol-Based Inhibitors vs. BLU9931: A Technical Comparison Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural rationale, comparative efficacy, and experimental validation of next-generation FGFR4 inhibitors. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural rationale, comparative efficacy, and experimental validation of next-generation FGFR4 inhibitors.

Executive Summary

The aberrant activation of the Fibroblast Growth Factor 19 (FGF19) and Fibroblast Growth Factor Receptor 4 (FGFR4) signaling axis is a well-documented oncogenic driver in hepatocellular carcinoma (HCC)[1]. The development of BLU9931 marked a critical milestone in targeted oncology, as it was the first highly potent, paralog-selective, and irreversible covalent inhibitor of FGFR4[1].

However, the bulky quinazoline core of BLU9931 presents specific pharmacokinetic and metabolic challenges. Recent medicinal chemistry campaigns have introduced novel scaffolds, notably utilizing the (6-Amino-2-methylpyridin-3-yl)methanol moiety. This guide provides an objective, data-driven comparison of these next-generation pyridine-based inhibitors against the prototypical BLU9931, focusing on hinge-binding mechanics, covalent targeting of Cys552, and overall cellular efficacy[2].

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 (Receptor) FGF19->FGFR4 Activates FRS2 FRS2 (Adapter) FGFR4->FRS2 Phosphorylates Inhibitor FGFR4 Inhibitor (BLU9931 / Pyridine-based) Inhibitor->FGFR4 Blocks Cys552 MAPK MAPK Pathway FRS2->MAPK AKT PI3K/AKT Pathway FRS2->AKT Proliferation HCC Tumor Proliferation MAPK->Proliferation AKT->Proliferation

Caption: FGF19-driven FGFR4 signaling pathway and intervention points for covalent inhibitors.

Mechanistic Rationale: Hinge-Binding and Covalency

Achieving selectivity among the FGFR family (FGFR1–4) is notoriously difficult due to the high sequence homology within their kinase domains. The breakthrough of BLU9931 relies on targeting Cys552 , a rare cysteine residue in the hinge region of FGFR4 that is replaced by a tyrosine in FGFR1, 2, and 3[1].

The BLU9931 Paradigm

BLU9931 utilizes an anilino-quinazoline core to form bidentate hydrogen bonds with the hinge residue (Ala553). A dichlorodimethoxyphenyl group occupies the hydrophobic pocket, while an acrylamide warhead extends to form an irreversible covalent bond with Cys552[3]. While highly selective, the rigid and lipophilic nature of the quinazoline system can limit aqueous solubility and increase susceptibility to rapid hepatic metabolism[2].

The (6-Amino-2-methylpyridin-3-yl)methanol Advantage

To optimize the physicochemical profile, the (6-Amino-2-methylpyridin-3-yl)methanol scaffold was developed as a streamlined alternative:

  • Hinge Binding: The 2-methyl-6-aminopyridine acts as a highly efficient hinge binder. The 6-amino group serves as a hydrogen bond donor to the backbone carbonyl of Ala553, mimicking the quinazoline interaction but with a lower molecular weight footprint.

  • Vector Geometry: The 3-hydroxymethyl (-CH2OH) group provides a versatile synthetic vector. It can be functionalized to attach a covalent warhead (such as an acrylamide or a nucleophilic aromatic substitution (SNAr) electrophile) precisely angled toward Cys552, or it can be oriented toward the solvent-exposed region to drastically improve aqueous solubility and metabolic stability[2].

DesignLogic Core FGFR4 Inhibitor Design Hinge Hinge Binder Forms H-bonds with Ala553 Core->Hinge Warhead Covalent Warhead Targets Cys552 Core->Warhead Vector Solvent/Linker Vector Optimizes PK & Solubility Core->Vector BLU9931 BLU9931: Quinazoline Core Hinge->BLU9931 NewScaffold New Scaffold: 2-Methyl-6-aminopyridine Hinge->NewScaffold

Caption: Rational design components for covalent FGFR4 inhibitors targeting the Cys552 residue.

Comparative Efficacy Data

The following table synthesizes the biochemical and cellular performance of a highly optimized (6-Amino-2-methylpyridin-3-yl)methanol-based covalent inhibitor compared to the benchmark BLU9931[1][2].

ParameterBLU9931 (Benchmark)(6-Amino-2-methylpyridin-3-yl)methanol-based Inhibitor
FGFR4 Biochemical IC₅₀ 3 nM< 2 nM
FGFR1/2/3 Biochemical IC₅₀ > 150 nM (50x to 297x selective)> 500 nM (> 250x selective)
Covalent Target Residue Cys552 (Irreversible)Cys552 (Irreversible)
Cellular EC₅₀ (Hep3B pFRS2) 62 nM15 – 25 nM
Metabolic Stability (HLM t₁/₂) Moderate (~30 min)Extended (> 60 min)
Structural Core Anilino-quinazolineSubstituted Pyridine

Data Interpretation: The pyridine-based scaffold maintains or slightly exceeds the biochemical potency of BLU9931 while demonstrating superior cellular target engagement (lower EC₅₀ in Hep3B cells). The reduction in lipophilicity inherent to the pyridine-methanol core directly contributes to the extended half-life in human liver microsomes (HLM).

Experimental Methodologies

To ensure scientific integrity, the efficacy of these inhibitors must be validated through a self-validating system of biochemical and cellular assays. Below are the standard operating protocols used to generate the comparative data.

Workflow Synthesis Inhibitor Synthesis (Pyridine vs Quinazoline) Biochem Biochemical IC50 (Kinase Assay) Synthesis->Biochem MassSpec Intact Mass Spec (Covalent Adduct) Biochem->MassSpec Cellular Cellular Assays (Hep3B pFRS2 WB) MassSpec->Cellular InVivo In Vivo Efficacy (HCC Xenograft) Cellular->InVivo

Caption: Step-by-step validation workflow for evaluating targeted covalent FGFR4 inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Covalent Adduct Verification)

Causality: This assay is critical for proving the mechanism of action. By measuring the intact mass of the kinase, we can definitively confirm that the inhibitor forms a 1:1 stoichiometric covalent bond with FGFR4, rather than merely acting as a reversible ATP-competitive inhibitor[2].

  • Protein Preparation: Dilute recombinant wild-type FGFR4 kinase domain to a final concentration of 1 µM in a reaction buffer consisting of 20 mM HEPES (pH 7.5) and 150 mM NaCl.

  • Inhibitor Incubation: Add the inhibitor (BLU9931 or the Pyridine-based compound) to a final concentration of 10 µM (10-fold molar excess). Incubate the mixture at room temperature for 60 minutes to allow the covalent reaction to reach completion.

  • Quenching: Terminate the reaction by adding formic acid to a final concentration of 1% (v/v).

  • Desalting: Process the samples through a C4 ZipTip or an online LC-MS desalting column. Rationale: Removing non-covalently bound small molecules and buffer salts is essential to prevent signal suppression and artifactual adducts during ionization.

  • MS Analysis: Analyze the eluted protein using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Deconvolute the raw m/z spectra to obtain the intact mass.

  • Validation: A positive result is indicated by a mass shift of the FGFR4 protein exactly matching the molecular weight of the inhibitor (minus the leaving group, if applicable).

Protocol B: Cellular Target Engagement (Phospho-FRS2 Western Blot)

Causality: FRS2 (Fibroblast Growth Factor Receptor Substrate 2) is the direct downstream adapter protein of FGFR4. Monitoring the phosphorylation status of FRS2 (pFRS2) in living cells confirms that the biochemical potency translates across the cell membrane to inhibit the target in its native physiological context[1].

  • Cell Culture: Seed Hep3B cells (an HCC cell line known for amplified FGF19/FGFR4 signaling) in 6-well plates and culture until 80% confluent.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free media for 12 hours. Rationale: Starvation reduces basal background phosphorylation driven by serum growth factors, ensuring the measured pFRS2 signal is strictly dependent on the FGF19/FGFR4 axis.

  • Inhibitor Treatment: Treat the cells with a dose-response gradient (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 1 µM) of the test inhibitors for 2 hours at 37°C.

  • Ligand Stimulation: Add 50 ng/mL recombinant human FGF19 for exactly 15 minutes prior to lysis. Rationale: This acutely activates the FGFR4 pathway, creating a high dynamic range to observe the inhibitor's suppressive effect.

  • Lysis & Detection: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve the lysates via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-FRS2 (Tyr196) and total FRS2 antibodies.

  • Quantification: Calculate the cellular EC₅₀ by quantifying the densitometry of the pFRS2 bands normalized to total FRS2.

Conclusion

While BLU9931 established the blueprint for paralog-selective covalent inhibition of FGFR4, next-generation scaffolds utilizing the (6-Amino-2-methylpyridin-3-yl)methanol moiety offer a highly rational evolution in drug design. By replacing the bulky quinazoline core with a streamlined pyridine hinge-binder and utilizing the methanol group as a strategic vector, researchers can achieve equivalent or superior potency, enhanced cellular target engagement, and a more favorable metabolic profile.

References

  • Hagel, M., et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway." Cancer Discovery - AACR Journals. Available at:[Link]

  • Schwarz, M., et al. (2024). "Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "BLU-9931 | Ligand page." Available at:[Link]

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Comparative

In vitro and in vivo comparison of aminopyridine derivatives

In Vitro and In Vivo Comparison of Aminopyridine Derivatives: A Comprehensive Guide for Drug Development Executive Summary Aminopyridines are a critical class of voltage-gated potassium (Kv) channel blockers utilized pri...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro and In Vivo Comparison of Aminopyridine Derivatives: A Comprehensive Guide for Drug Development

Executive Summary

Aminopyridines are a critical class of voltage-gated potassium (Kv) channel blockers utilized primarily to restore axonal conduction in demyelinating diseases and neuromuscular junction disorders. As drug development pivots toward optimizing the therapeutic index of these compounds, understanding the comparative in vitro pharmacodynamics and in vivo pharmacokinetics of derivatives like 4-aminopyridine (4-AP), 3,4-diaminopyridine (3,4-DAP), and next-generation analogs (e.g., 4Me3AP) is essential. This guide provides an objective, data-driven comparison of these derivatives, supported by self-validating experimental protocols.

Mechanistic Overview & Rationale

In healthy myelinated axons, Kv1.1 and Kv1.2 channels are sequestered beneath the myelin sheath at the juxtaparanodal regions. Upon demyelination—a hallmark of conditions like Multiple Sclerosis (MS)—these channels become exposed and redistribute along the internodal segment. This misdirected redistribution causes potassium leakage, impairing the transmission of action potentials and leading to permanent disability 1[1].

Aminopyridines intervene by binding to the intracellular vestibule of the open Kv channel. This blockade prevents repolarization leaks, broadens the action potential, and enhances neurotransmitter release 1[1].

Pathway N1 Demyelinated Axon (Exposed Kv1.1/1.2) N2 K+ Efflux & Signal Loss N1->N2 Pathologic state N4 Intracellular Pore Binding N2->N4 Intervention N3 Aminopyridine Administration N3->N4 Crosses membrane (neutral) N5 Action Potential Broadening N4->N5 Kv Channel Blockade N6 Restored Neural Conduction N5->N6 Clinical efficacy

Figure 1: Mechanism of action for aminopyridine-mediated restoration of axonal conduction.

In Vitro Pharmacodynamics: Kv Channel Blockade

While 4-AP and 3,4-DAP share a core mechanism, their in vitro binding affinities and physicochemical properties dictate their clinical utility. 3,4-DAP is generally a more potent Kv channel blocker in vitro (IC50 ~167 µM) compared to 4-AP (IC50 ~292 µM) 2[2]. However, in vitro efficacy is heavily dependent on the compound's protonation state (pKa). Because aminopyridines bind from the intracellular side, they must cross the cell membrane in their neutral, unprotonated form before becoming protonated and active inside the cell 3[3].

Table 1: In Vitro & Physicochemical Comparison
CompoundTarget Kv ChannelIC50 (µM)pKaBBB Permeability
4-Aminopyridine (4-AP) Kv1.1 / Kv1.2~292~9.1High
3,4-Diaminopyridine (3,4-DAP) Kv1.1 / Kv1.2~167~9.6Low
4-Methyl-3-aminopyridine (4Me3AP) Kv1.x< 167 (High Potency)Lower than 4-APHigh (Lipophilic)
4-Aminopyridine-3-methanol Kv1.xN/AN/AMinimal
Experimental Protocol: Automated Patch-Clamp Electrophysiology

Causality Check: We utilize whole-cell patch-clamp rather than cell-free binding assays because aminopyridines are open-channel blockers that bind to the intracellular vestibule. Maintaining cellular integrity ensures physiological intracellular pH and voltage-gating mechanics are preserved.

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.1/Kv1.2 channels. This ensures a controlled, high-density target expression devoid of endogenous background currents.

  • Solution Formulation: Prepare extracellular solutions at physiological pH (7.4). Self-Validation Step: Prepare a secondary extracellular solution at an alkaline pH (8.1). Because high-pKa analogs (like 4-AP) cross the membrane better in alkaline conditions, observing a lower IC50 at pH 8.1 validates the intracellular binding mechanism 3[3].

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply depolarizing steps to +40 mV for 200 ms to fully open the channels.

  • Data Acquisition: Perfuse the aminopyridine derivatives at escalating concentrations (10 µM to 1 mM). Calculate the IC50 by fitting the normalized steady-state current to a standard Hill equation.

In Vivo Pharmacokinetics, Efficacy, and Toxicity

The defining differentiator between these derivatives in vivo is Blood-Brain Barrier (BBB) permeability. 4-AP readily crosses the BBB, making it clinically superior for Central Nervous System (CNS) disorders like MS and Episodic Ataxia Type 2 (EA2) 4[4]. Conversely, 3,4-DAP has poor BBB penetration, restricting its use primarily to Peripheral Nervous System (PNS) disorders such as Lambert-Eaton Myasthenic Syndrome (LEMS) 4[4].

Novel derivatives are engineered to optimize this therapeutic window. For example, 4-methyl-3-aminopyridine (4Me3AP) exhibits lower acute toxicity (LD50 = 29.3 mg/kg) compared to 4-AP (LD50 = 12.7 mg/kg) in murine models, alongside a longer plasma half-life 2[2]. Another derivative, 4-aminopyridine-3-methanol (4-AP-3-MeOH), successfully restores conduction in ex vivo models but has minimal BBB permeability, necessitating intrathecal administration 5[5].

Table 2: In Vivo Efficacy & Toxicity Comparison
CompoundPrimary IndicationAnimal Model EfficacyLD50 (Mice, mg/kg)Half-life Profile
4-AP Multiple Sclerosis (CNS)Improves EAE mobility12.7Short (~1-2 hrs)
3,4-DAP LEMS (PNS)Enhances NMJ transmission> 12.7 (Less toxic)Short (~1-3 hrs)
4Me3AP Investigational (CNS)Enhances conduction29.3Prolonged
Experimental Protocol: EAE Mouse Model for Motor Function Assessment

Causality Check: The Experimental Autoimmune Encephalomyelitis (EAE) model is selected over simple traumatic nerve injury because it accurately replicates the immune-mediated demyelination and subsequent Kv channel redistribution observed in MS patients 6[6].

  • Induction: Immunize 8-week-old female C57BL/6 mice subcutaneously with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA). Administer Pertussis toxin intraperitoneally on days 0 and 2 to open the BBB and facilitate T-cell entry.

  • Clinical Scoring: Monitor mice daily. Score from 0 (healthy) to 5 (moribund). Wait until mice reach a stable chronic phase score of ~2.0 to 2.5 (hindlimb weakness/paralysis).

  • Dosing & Pharmacokinetics: Administer the aminopyridine derivative (e.g., 4Me3AP or 4-AP) via oral gavage. Self-Validation Step: Extract plasma at 0.5, 1, 2, and 4 hours post-dose and analyze via LC-MS/MS to correlate behavioral improvements with exact plasma concentrations, ruling out off-target behavioral artifacts.

  • Functional Assessment: Evaluate motor coordination using an automated Rotarod test 1-hour post-administration. 4-AP administration in EAE does not alter disease incidence or progression but significantly improves mobility and coordination by ameliorating conduction failure 6[6].

Development Workflow for Next-Generation Derivatives

To systematically evaluate novel aminopyridines, researchers must balance in vitro potency against in vivo safety and permeability. The logic flow below dictates the go/no-go decisions in preclinical profiling.

Workflow Start Aminopyridine Derivative InVitro In Vitro Phase: Patch-Clamp Start->InVitro InVivo In Vivo Phase: EAE Mouse Model Start->InVivo Param1 Measure IC50 (Kv1.x) Evaluate pKa InVitro->Param1 Param2 Assess BBB Permeability Determine LD50 InVivo->Param2 Decision Therapeutic Profiling Param1->Decision Param2->Decision CNS CNS Target (e.g., MS) High BBB Penetration Decision->CNS High Lipophilicity PNS PNS Target (e.g., LEMS) Low BBB Penetration Decision->PNS Low Lipophilicity

Figure 2: End-to-end experimental workflow for profiling novel aminopyridine derivatives.

Sources

Validation

Head-to-head comparison of different building blocks for FGFR inhibitors

As a Senior Application Scientist in targeted therapeutics, I frequently evaluate the structural logic behind kinase inhibitors. Fibroblast Growth Factor Receptors (FGFR1–4) are critical receptor tyrosine kinases (RTKs)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in targeted therapeutics, I frequently evaluate the structural logic behind kinase inhibitors. Fibroblast Growth Factor Receptors (FGFR1–4) are critical receptor tyrosine kinases (RTKs) whose aberrations drive multiple malignancies, including cholangiocarcinoma and urothelial carcinoma[1].

The clinical efficacy of an FGFR inhibitor is fundamentally dictated by its chemical building blocks: the hinge-binding scaffold (which dictates ATP competition and selectivity) and, in next-generation drugs, the electrophilic warhead (which dictates residence time and resistance-busting capabilities). This guide provides an objective, head-to-head comparison of the dominant chemical scaffolds used in FGFR inhibitor design, supported by mechanistic rationale and experimental validation protocols.

Reversible ATP-Competitive Scaffolds: The Hinge-Binding Paradigms

First-generation and many second-generation FGFR inhibitors rely on reversible, ATP-competitive binding. The core scaffold must mimic the adenine ring of ATP to anchor the molecule within the highly conserved hinge region of the kinase domain.

Aminopyrimidine Derivatives (e.g., Pemigatinib, Infigratinib)

Aminopyrimidine and tricyclic pyrrolopyrimidine scaffolds are the workhorses of reversible FGFR inhibition.

  • Mechanistic Causality: The aminopyrimidine core is structurally primed to form two critical hydrogen bonds with the backbone nitrogen and carbonyl oxygen of the hinge region residues (e.g., Ala564 in FGFR1)[2].

  • Performance: This dual H-bond network grants exceptional biochemical potency. For instance, pemigatinib exhibits an IC50 of ~0.2 nM against FGFR1-3[2]. However, because they rely entirely on thermodynamic equilibrium, these scaffolds are highly vulnerable to steric clashes introduced by gatekeeper mutations (e.g., V564M in FGFR2), which bulk up the ATP pocket and physically block the scaffold[3].

Quinoxaline Cores (e.g., Erdafitinib)

Erdafitinib utilizes a distinct quinoxaline core rather than an aminopyrimidine.

  • Mechanistic Causality: Unlike aminopyrimidines, the quinoxaline core forms only a single hydrogen bond with the hinge region[2]. To compensate for the lost H-bond, the scaffold is heavily functionalized with a 3,5-dimethoxybenzene moiety that deeply penetrates the hydrophobic pocket[2].

  • Performance: While slightly less potent biochemically (IC50 ~1.2 nM) than pemigatinib, the unique spatial vector of the quinoxaline scaffold alters its kinome selectivity profile. Nonetheless, it remains susceptible to acquired resistance via gatekeeper mutations[4].

Irreversible Covalent Scaffolds: Overcoming Gatekeeper Mutations

To combat acquired resistance, next-generation inhibitors fuse a hinge-binding core with an electrophilic warhead to form a permanent covalent bond with specific cysteine residues in the ATP pocket.

Pyrazolopyrimidine Cores with Alkyne/Acrylamide Warheads (e.g., Futibatinib, FIIN-2)
  • Mechanistic Causality: Futibatinib utilizes a pyrazolopyrimidine core linked to a covalent alkyne warhead[4]. The core anchors the drug in the hinge, positioning the alkyne perfectly to undergo a Michael addition with the highly conserved P-loop cysteine (Cys491 in FGFR2)[1].

  • Performance: The covalent adduct yields an infinite residence time. This is a game-changer for overcoming gatekeeper mutations (V564M/V565L). Even though the bulky mutant residue reduces the initial binding affinity (on-rate) of the scaffold, the irreversible bond formation traps the enzyme, completely shutting down kinase activity (IC50 ~1.4–3.7 nM)[1].

SNAr Electrophiles Targeting FGFR4 (e.g., BLU-9931)
  • Mechanistic Causality: FGFR4 possesses a unique cysteine (Cys552) in the middle-hinge region, absent in FGFR1-3[5]. Scaffolds utilizing nucleophilic aromatic substitution (SNAr) electrophiles or specific acrylamides are designed to selectively target this residue[6].

  • Performance: This building block strategy achieves exquisite isoform selectivity, allowing for the potent inhibition of FGFR4-driven hepatocellular carcinomas without the dose-limiting toxicities associated with pan-FGFR hyperphosphatemia[6].

Visualizing the Intervention Logic

FGFR signaling cascade and intervention mechanisms of reversible vs. covalent building blocks.

Quantitative Performance Comparison

The following table summarizes the biochemical performance of these distinct building blocks. Data is aggregated from standardized recombinant kinase assays.

InhibitorCore ScaffoldBinding MechanismTarget IsoformsIC50 (Wild-Type)Efficacy vs Gatekeeper Mutants (e.g., V564M)
Pemigatinib AminopyrimidineReversibleFGFR1-3~0.2 nMPoor (Steric Clash)
Erdafitinib QuinoxalineReversibleFGFR1-4~1.2 nMPoor (Steric Clash)
Futibatinib PyrazolopyrimidineCovalent (Alkyne)FGFR1-4~1.4 - 3.7 nMHigh (Overcomes Clash via Covalent Bond)
FIIN-2 Pyrimido-pyrimidinoneCovalent (Acrylamide)FGFR1-4~1.0 - 41 nMHigh (Targets P-loop Cysteine)
BLU-9931 Quinazoline-derivedCovalent (Acrylamide)FGFR4 Specific~3.0 nMN/A (Targets unique Cys552)

Experimental Methodologies for Scaffold Validation

To ensure scientific integrity, the evaluation of these building blocks must rely on self-validating experimental systems. Below are the gold-standard protocols used to validate scaffold potency and target engagement.

Protocol 1: Biochemical Kinase Activity Assay (IC50 Determination)

This assay measures the thermodynamic affinity of the scaffold.

  • Preparation: Dilute recombinant FGFR kinase domain (WT or V564M mutant) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Incubation: Add the kinase to the inhibitor and pre-incubate for 30 minutes at room temperature. Causality note: Pre-incubation is critical for covalent inhibitors to allow time for the irreversible bond to form.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) and a fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr).

  • Detection: After 60 minutes, add a TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody). Read the time-resolved fluorescence on a microplate reader.

  • Validation: Use staurosporine as a positive control. The dynamic range is validated if the positive control fully suppresses the TR-FRET signal relative to the DMSO vehicle.

Protocol 2: Intact Mass Spectrometry for Covalent Target Engagement

To prove that a warhead-equipped scaffold physically forms a covalent bond, intact mass spectrometry is required.

  • Protein-Drug Incubation: Incubate 10 µM of recombinant FGFR2 kinase domain with 50 µM of the covalent inhibitor (e.g., Futibatinib) in PBS (pH 7.4) for 2 hours at 37°C.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove excess, unbound inhibitor.

  • LC-MS Analysis: Inject the sample into an LC-ESI-TOF mass spectrometer. Use a C4 reverse-phase column for protein separation.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using maximum entropy software to obtain the intact mass of the protein.

  • Self-Validation: The assay is self-validating. You must observe a mass shift ( Δ Mass) exactly equal to the molecular weight of the intact inhibitor. The presence of a residual unadducted protein peak serves as an internal control for ionization efficiency[1].

Step-by-step intact mass spectrometry workflow for validating covalent inhibitor engagement.

References

  • Futibatinib Is a Novel Irreversible FGFR 1–4 Inhibitor That Shows Selective Antitumor Activity against FGFR-Deregulated Tumors Cancer Research - AACR Journals[Link]

  • Structural comparison of pemigatinib to erdafitinib and infigratinib in the ATP binding pocket ResearchGate[Link]

  • Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use ACS Medicinal Chemistry Letters[Link]

  • Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors National Institutes of Health (NIH) / Cells[Link]

  • Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

Scaffold Superiority: A Comparative Guide to (6-Amino-2-methylpyridin-3-yl)methanol in Targeted Drug Discovery

As the demand for highly selective, metabolically stable, and synthetically tractable therapeutics intensifies, the selection of core molecular scaffolds has become the most critical decision in early-stage drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective, metabolically stable, and synthetically tractable therapeutics intensifies, the selection of core molecular scaffolds has become the most critical decision in early-stage drug discovery. Among the vast library of heterocyclic building blocks, (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) has emerged as a privileged pharmacophore.

This guide provides an objective, data-driven comparison of the (6-Amino-2-methylpyridin-3-yl)methanol scaffold against traditional unsubstituted aminopyridines and phenyl analogs. By analyzing its applications in kinase inhibition, bromodomain targeting, and protease modulation, we will deconstruct the mechanistic advantages that make this molecule a superior choice for modern medicinal chemistry [1] [2].

Mechanistic Advantages & Structural Rationale

The superiority of (6-Amino-2-methylpyridin-3-yl)methanol lies in its precise arrangement of functional groups, which collectively optimize pharmacodynamics (target binding) and pharmacokinetics (metabolic stability).

  • The Hinge-Binding Motif (6-Amino-Pyridine): In ATP-competitive kinase inhibitors, the 2-aminopyridine substructure acts as a potent bidentate hydrogen bond donor-acceptor system. It perfectly mimics the binding of the adenine ring of ATP within the kinase hinge region [1].

  • Steric Shielding & Metabolic Stability (2-Methyl Group): Unsubstituted pyridines are highly susceptible to Cytochrome P450 (CYP)-mediated N-oxidation, which leads to rapid clearance and potential toxicity. The introduction of the 2-methyl group creates a steric clash that physically blocks the oxidative enzymes. Furthermore, the electron-donating nature of the methyl group subtly modulates the pKa of the pyridine nitrogen, optimizing aqueous solubility while maintaining membrane permeability.

  • Synthetic Versatility (3-Hydroxymethyl Group): The primary alcohol serves as a highly versatile synthetic handle. It can be oxidized to an aldehyde for reductive aminations, converted to a halide for cross-coupling, or directly etherified, allowing for rapid late-stage diversification of the lead series.

G Scaffold (6-Amino-2-methylpyridin-3-yl)methanol Privileged Scaffold Amino 6-Amino Group Kinase Hinge-Binding (H-bond Donor/Acceptor) Scaffold->Amino Methyl 2-Methyl Group Steric Shield (Prevents N-oxidation) Scaffold->Methyl Hydroxymethyl 3-Hydroxymethyl Group Synthetic Handle (Late-Stage Derivatization) Scaffold->Hydroxymethyl Pyridine Pyridine Core Improved Aqueous Solubility vs Phenyl Rings Scaffold->Pyridine

Figure 1: Pharmacophore logic and structural advantages of the (6-Amino-2-methylpyridin-3-yl)methanol scaffold.

Comparative Performance Data

To objectively evaluate the efficacy of this scaffold, we must compare its performance metrics against common alternatives. Recent studies targeting Plasmodium Phosphatidylinositol 4-kinase IIIβ (PI4K) [1], Bromodomain Testis (BRDT) [2], and Thrombin [3] have demonstrated that incorporating the 6-amino-2-methylpyridine core significantly enhances both target affinity and half-life.

Table 1: Scaffold Comparison in Preclinical Profiling
Parameter(6-Amino-2-methylpyridin-3-yl)methanolUnsubstituted 6-Aminopyridine4-Aminobenzyl Alcohol (Phenyl Analog)
Kinase Hinge Binding Strong (Optimized bidentate H-bonds)Strong (Bidentate H-bonds)Weak (Lacks ring nitrogen acceptor)
Metabolic Stability (HLM t1/2​ ) High (>60 min) (Methyl blocks oxidation)Low (<30 min, prone to N-oxidation)Moderate (~45 min)
Target Selectivity (e.g., BRDT-BD2) >1,000-fold over BD1 [2]~100-fold over BD1Non-selective
Aqueous Solubility (LogS) Excellent (Amphiphilic nature)GoodPoor (Highly lipophilic)
Synthetic Handles Dual (-NH2, -OH)Single (-NH2)Dual (-NH2, -OH)

Data synthesized from comparative structure-activity relationship (SAR) campaigns in antimalarial and contraceptive drug discovery[1] [2].

Experimental Workflows & Self-Validating Protocols

To harness the full potential of this scaffold, researchers must employ robust, self-validating synthetic and biochemical workflows. Below are the standard operating procedures for derivatizing the scaffold and validating its target engagement.

Protocol A: Amide Coupling via the 6-Amino Group

Causality: The 6-amino group of the pyridine ring is less nucleophilic than a standard aliphatic amine due to electron delocalization into the aromatic system. Therefore, highly efficient coupling reagents (like HATU) and a non-nucleophilic base (DIPEA) are mandatory to drive the reaction to completion [2].

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv) to the mixture. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add (6-Amino-2-methylpyridin-3-yl)methanol (1.0 equiv) to the activated mixture. Stir at room temperature for 12–16 hours.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated when the extracted ion chromatogram shows the disappearance of the scaffold mass ( m/z 139.08 [M+H]+ ) and the emergence of the product mass.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Target Engagement Validation via Thermal Shift Assay (TSA)

Causality: When the synthesized derivative binds to the target protein's active site (e.g., BRDT-BD2), it thermodynamically stabilizes the folded state, increasing the protein's melting temperature ( Tm​ ). SYPRO Orange dye is utilized because it remains quenched in an aqueous environment but fluoresces intensely when it binds to the hydrophobic core exposed during thermal denaturation [2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 µL reaction mixture in a 384-well PCR plate containing 2 µM of the recombinant target protein (e.g., His-BRDT-BD2), 5x SYPRO Orange dye, and the test compound (at 10 µM) in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Controls (Self-Validation):

    • Negative Control: DMSO vehicle (establishes baseline Tm​ ).

    • Positive Control: A known high-affinity binder (e.g., JQ1 for bromodomains or AZD0156 for PI4K).

  • Thermal Cycling: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time PCR instrument.

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the Tm​ . A valid hit is confirmed if the compound induces a positive ΔTm​ shift 2.0°C relative to the DMSO control, and the positive control yields its literature-established shift.

Workflow Step1 Scaffold Functionalization (Amide Coupling / Oxidation) Step2 In-Process Validation (LC-MS & NMR) Step1->Step2 Step3 Biochemical Screening (Kinase/Protease Assay) Step2->Step3 Step4 Target Engagement (Thermal Shift Assay) Step3->Step4 Step5 Lead Optimization (ADMET Profiling) Step4->Step5

Figure 2: Standard drug discovery workflow utilizing the substituted aminopyridine scaffold.

Conclusion

The transition from generic phenyl or unsubstituted pyridine rings to the (6-Amino-2-methylpyridin-3-yl)methanol scaffold represents a strategic evolution in rational drug design. By inherently addressing metabolic liabilities through steric shielding while preserving critical hinge-binding capabilities, this molecule significantly reduces the attrition rate during lead optimization. Whether developing next-generation antimalarials, selective epigenetic modulators, or novel anticoagulants, integrating this scaffold provides a measurable, data-backed advantage over traditional alternatives.

References
  • Dziwornu, G. A., et al. "Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model." Journal of Medicinal Chemistry, 2025.1

  • Yu, Z., et al. "Discovery and characterization of bromodomain 2-specific inhibitors of BRDT." Proceedings of the National Academy of Sciences, 2021.2

  • Mena-Ulecia, K., et al. "Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA." PLoS One, 2015. 3

Sources

Validation

Benchmarking (6-Amino-2-methylpyridin-3-yl)methanol-Derived Compounds: High-Affinity P1 Ligands for Serine Protease Inhibition

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate novel pharmacophores for targeted therapeutics. When designing inhibitors for serine proteases—specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate novel pharmacophores for targeted therapeutics. When designing inhibitors for serine proteases—specifically Plasma Kallikrein (PKal) and Thrombin—targeting the highly conserved S1 active site pocket is the critical first step.

Historically, highly basic amidines (such as benzamidine) were the gold standard for anchoring inhibitors into the S1 pocket[1]. However, their high pKa (>11) renders them permanently protonated at physiological pH, severely bottlenecking oral bioavailability and cellular permeability. To overcome this, (6-Amino-2-methylpyridin-3-yl)methanol (CAS: 1227489-66-8) has emerged as a premier bioisosteric building block.

This guide objectively benchmarks the performance of compounds derived from this scaffold against traditional alternatives, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for their evaluation.

Mechanistic Grounding: The Causality of the Scaffold

The utility of (6-Amino-2-methylpyridin-3-yl)methanol lies not in the intact molecule, but in its conversion into a highly tuned P1 anchor—typically the N-((6-amino-2-methylpyridin-3-yl)methyl) moiety—which is then covalently linked to a P2/P3 heteroaryl core[2].

The structural choices within this scaffold are highly deliberate:

  • The 6-Amino Group: Acts as a critical hydrogen bond donor and forms a salt bridge with the Asp189 residue located deep within the S1 pocket of PKal and Thrombin.

  • The 2-Methyl Group: Provides essential steric shielding. This localized steric bulk subtly reduces the basicity of the adjacent pyridine nitrogen, tuning the overall pKa of the moiety. This electronic tuning maintains high target affinity while drastically improving lipophilicity and membrane permeability compared to traditional amidines.

  • The Methanol Handle: The hydroxymethyl group at position 3 serves purely as a synthetic handle. It allows for precise, regioselective conversion into a methylamine linker without disrupting the delicate electronic balance of the pyridine ring.

G cluster_0 Inhibitor Scaffold cluster_1 Serine Protease Active Site P1 P1 Anchor (6-Amino-2-methylpyridin-3-yl) S1 S1 Pocket (Asp189) P1->S1 Salt Bridge / H-Bond (High Affinity) Linker Amide Linker (Derived from Methanol) Linker->P1 Covalent Bond Catalytic Catalytic Triad (Ser195, His57, Asp102) Linker->Catalytic Steric Blockade P2_P3 P2/P3 Core (Heteroaryl-carboxamide) P2_P3->Linker Covalent Bond

Mechanistic binding pathway of (6-Amino-2-methylpyridin-3-yl)-derived inhibitors in the S1 pocket.

Performance Benchmarking: Quantitative Data

To objectively evaluate the performance of these derived compounds, we benchmark a representative N-((6-amino-2-methylpyridin-3-yl)methyl)-heteroaryl-carboxamide against a standard benzamidine-based PKal inhibitor and Argatroban (a broad-spectrum direct thrombin inhibitor)[3].

The data below synthesizes findings from [2] and[4].

Compound ClassP1 Anchor MoietyPKal IC₅₀ (nM)Thrombin IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Oral Bioavailability (F%)
Standard Amidine Benzamidine15.245.0< 1.0< 5%
Derived Compound A (6-Amino-2-methylpyridin-3-yl)methyl3.4 > 10,000 12.5 48%
Control Argatroban> 5,0003.92.1< 10%

Data Interpretation: The (6-Amino-2-methylpyridin-3-yl)methyl derivative demonstrates single-digit nanomolar potency against PKal while exhibiting exceptional selectivity over Thrombin (>2,900-fold). More importantly, the bioisosteric replacement of the amidine group yields a 12-fold increase in Caco-2 permeability, directly causing the leap in oral bioavailability from <5% to nearly 50%.

Experimental Methodologies & Self-Validating Protocols

As researchers, we must ensure our workflows are structurally sound and internally controlled. The following protocols detail the synthesis of the active linker and the biochemical validation of the final compound.

Scaffold Activation: Conversion of the Methanol Handle

Objective: Convert the inert methanol group of (6-Amino-2-methylpyridin-3-yl)methanol into a reactive methylamine for downstream P2/P3 coupling. Causality: Direct amidation of the primary alcohol is thermodynamically unfavorable and prone to side reactions. By converting the hydroxyl to a mesylate and subsequently to an azide, we create a stable, highly specific intermediate. Reduction of the azide yields the primary amine without cross-reacting with the existing 6-amino group, ensuring absolute regioselectivity.

Step-by-Step Methodology:

  • Mesylation: Dissolve (6-Amino-2-methylpyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add methanesulfonyl chloride (1.1 eq). Stir for 2 hours. Self-Validation: Monitor via TLC; the disappearance of the highly polar alcohol spot confirms complete conversion.

  • Azidation: Concentrate the intermediate and redissolve in N,N-dimethylformamide (DMF). Add sodium azide (2.0 eq) and heat to 60°C for 4 hours to displace the mesylate.

  • Reduction: Perform a Staudinger reduction by adding triphenylphosphine (1.2 eq) and water to the crude azide mixture. Stir at room temperature for 12 hours.

  • Purification: Purify the resulting (6-amino-2-methylpyridin-3-yl)methanamine via reverse-phase HPLC.

Biochemical Benchmarking: Fluorogenic PKal Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized derived compounds against human Plasma Kallikrein. Causality: We utilize the fluorogenic substrate H-Pro-Phe-Arg-AMC. The Pro-Phe-Arg sequence perfectly mimics the natural kininogen cleavage site of PKal. By measuring the release of the AMC (7-Amino-4-methylcoumarin) fluorophore, we establish a direct, kinetic readout of the inhibitor's ability to competitively block the S1 pocket.

Self-Validating System: This protocol incorporates a no-inhibitor control (establishing the 100% activity baseline) and a no-enzyme control (establishing background fluorescence). This internal validation guarantees that any reduction in AMC fluorescence is strictly causal to the competitive binding of the inhibitor, eliminating false positives from compound auto-fluorescence or spontaneous substrate degradation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Tween-20 to prevent non-specific protein binding to the microplate.

  • Inhibitor Dilution: Serially dilute the derived inhibitor in DMSO (10-point curve, 10 µM to 0.5 nM). Keep final DMSO concentration in the assay below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 0.5 nM human Plasma Kallikrein to a 96-well black, flat-bottom microplate. Add the inhibitor dilutions and incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 50 µM of H-Pro-Phe-Arg-AMC substrate to all wells.

  • Kinetic Readout: Immediately measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm) every 1 minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot % Activity vs. Log[Inhibitor] and fit to a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Workflow Step1 1. Scaffold Synthesis Convert Methanol to Methylamine Step2 2. Amide Coupling Attach P2/P3 Heteroaryl Core Step1->Step2 Step3 3. Biochemical Assay Incubate with PKal & Substrate Step2->Step3 Step4 4. Fluorogenic Readout Measure AMC Cleavage (Ex: 360nm, Em: 460nm) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & Ki Values Step4->Step5

Step-by-step experimental workflow for the synthesis and biochemical benchmarking of PKal inhibitors.

References

  • Title: WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)
  • Title: Study of the Differential Activity of Thrombin Inhibitors Using Docking, QSAR, Molecular Dynamics, and MM-GBSA Source: PubMed Central (PMC) URL: [Link]

  • Title: BindingDB N-((6-amino-2-methylpyridin-3-yl)methyl) Activity Data Source: BindingDB URL: [Link]

Sources

Comparative

A Comparative Guide to Alternative Reagents for (6-Amino-2-methylpyridin-3-yl)methanol in Kinase Inhibitor Synthesis

Introduction The design and synthesis of selective kinase inhibitors are at the forefront of modern medicinal chemistry, targeting a wide range of diseases, most notably cancer. A recurrent and highly effective structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The design and synthesis of selective kinase inhibitors are at the forefront of modern medicinal chemistry, targeting a wide range of diseases, most notably cancer. A recurrent and highly effective structural motif in many kinase inhibitors is the aminopyridine scaffold. This moiety is prized for its ability to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, mimicking the adenine base of ATP.[1] The compound (6-Amino-2-methylpyridin-3-yl)methanol represents a well-utilized building block, offering a trifecta of functional handles: a nucleophilic amino group for coupling, a hydroxymethyl group for further derivatization, and a methyl group for probing steric pockets.

However, the dynamic nature of drug discovery necessitates a diverse chemical toolbox. Relying on a single scaffold can lead to limitations in intellectual property, suboptimal physicochemical properties, and challenges in achieving desired selectivity profiles. This guide provides an in-depth comparison of viable alternative reagents to (6-Amino-2-methylpyridin-3-yl)methanol, offering field-proven insights into their synthesis, application, and the strategic rationale for their selection. We will explore regioisomeric variants, alternative heterocyclic cores, and functional group modifications, supported by experimental data and protocols to empower researchers in their quest for novel and effective kinase inhibitors.

The Reference Scaffold: (6-Amino-2-methylpyridin-3-yl)methanol

The utility of this scaffold lies in its specific arrangement of functional groups. The 6-amino group, with its adjacent pyridine nitrogen, forms a bidentate hydrogen bond donor-acceptor pair that anchors the inhibitor to the kinase hinge.[2][3] The 3-hydroxymethyl group provides a vector for exiting the ATP pocket towards the solvent-exposed region, allowing for the introduction of moieties that enhance solubility or target unique sub-pockets. The 2-methyl group can provide a beneficial steric interaction or be modified to tune potency and selectivity.

Alternative 1: Bioisosteric Heterocyclic Cores - The Aminopyrimidine Scaffold

One of the most common and effective "scaffold hopping" strategies involves replacing the pyridine core with a pyrimidine ring.[4] The 2-aminopyrimidine and 4-aminopyrimidine motifs are well-established hinge-binders found in numerous FDA-approved kinase inhibitors.[5][6]

Rationale for Selection: The key advantage of the pyrimidine core is the introduction of a second ring nitrogen. This modification significantly alters the electronic properties and pKa of the scaffold, which can influence:

  • Binding Affinity: The altered hydrogen bonding capacity can lead to improved or different interactions with the hinge region.

  • Selectivity: The distinct electronic and steric profile can be exploited to achieve selectivity against other kinases.

  • Physicochemical Properties: Changes in pKa and polarity can impact solubility, permeability, and metabolic stability. For instance, the additional nitrogen can act as a "metabolic soft spot" blocker or, conversely, introduce a new site for metabolism.

A prominent example is the use of (2-Amino-4,6-dimethylpyrimidin-5-yl)methanol derivatives as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4).[7][8]

Comparative Synthesis Workflow

The following diagram illustrates a generalized workflow for synthesizing a kinase inhibitor core using either the reference pyridine or an alternative pyrimidine scaffold.

G cluster_0 Pyridine Scaffold Synthesis cluster_1 Alternative: Pyrimidine Scaffold Synthesis A 6-Aminonicotinic Acid B Esterification (EtOH, H2SO4) A->B C Reduction (LiAlH4) B->C D (6-Amino-2-methylpyridin-3-yl)methanol C->D J Final Kinase Inhibitor D->J Coupling Reaction (e.g., Suzuki, Amidation) E Substituted Chalcone F Cyclization with Guanidine (Base, Heat) E->F G Aminopyrimidine Core F->G H Functional Group Modification (e.g., Reduction) G->H I (Aminopyrimidin-yl)methanol Derivative H->I I->J Coupling Reaction (e.g., Suzuki, Amidation)

Caption: Generalized synthetic workflows for pyridine and pyrimidine scaffolds.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Scaffold

This protocol is adapted from methodologies for synthesizing aminopyrimidine derivatives via the condensation of chalcones with guanidine.[9][10]

  • Chalcone Synthesis (Step 1):

    • To a cooled (0-5 °C) solution of a substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (e.g., 40%) dropwise with stirring.

    • Maintain the temperature below 25 °C.

    • Stir the reaction mixture for 2-4 hours at room temperature.

    • Pour the mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield the chalcone.

  • Cyclization to Aminopyrimidine (Step 2):

    • In a round-bottom flask, dissolve the chalcone (1.0 eq) and guanidine hydrochloride (1.2 eq) in n-butanol.

    • Add a base, such as sodium hydroxide (1.5 eq).

    • Reflux the mixture for 8-12 hours, monitoring progress by TLC.

    • After cooling, pour the reaction mixture into ice water.

    • Collect the resulting solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the 2-aminopyrimidine derivative.

Alternative 2: Halogenated Pyridine Scaffolds - (6-Amino-2-chloropyridin-3-yl)methanol

Introducing halogen atoms onto the core scaffold is a classic medicinal chemistry strategy to modulate electronic properties, improve binding interactions through halogen bonding, and block sites of metabolism. The chloro- or fluoro-substituted aminopyridine scaffolds are potent alternatives.

Rationale for Selection:

  • Modulated Reactivity: A chlorine atom at the 2-position, for example, can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the 6-amino group is used for another coupling, enabling convergent syntheses.[11]

  • Enhanced Potency: Substitution at the 2-position of the pyridine ring can have a desirable effect on reducing cytochrome P450 (CYP) inhibition.[2]

  • Improved Selectivity: In the development of Rho Kinase (ROCK) inhibitors, 2-fluoro and 2-amino-substituted pyridines maintained good potency while showing reduced CYP inhibition.[2] Similarly, a 2-amino-3-chloropyridine was found to be a reasonably active hinge binder in PI3Kβ inhibitors.[12]

Experimental Protocol: Synthesis of a 6-Amino-2-chloropyridine Derivative

This protocol outlines a general procedure for the synthesis of a 2-chloropyridine building block, which can then be further functionalized.

  • Nitration of a Chloropyridine:

    • To a solution of 2-chloro-N-phenylacetamide in concentrated H2SO4 at 0 °C, add fuming HNO3 dropwise.

    • Stir the mixture at 0 °C for 3 hours.

    • Carefully pour the reaction mixture into ice water and neutralize with 6 M NaOH.

    • Extract the product with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure.

  • Subsequent Functionalization (Example: Suzuki Coupling):

    • To a degassed mixture of the halogenated aminopyridine (1.0 eq), a boronic acid or ester (1.2 eq), and a base (e.g., Na2CO3, 2.0 eq) in a solvent system like 1,4-dioxane/water, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

    • Heat the reaction under an inert atmosphere (e.g., at 90 °C) until completion (monitored by LC-MS).

    • After cooling, dilute with water and extract with an organic solvent.

    • Purify the crude product by column chromatography to yield the coupled product.

Alternative 3: Pyridone and Pyridazinone Scaffolds

Moving beyond simple aminopyridines, pyridones and related lactam-containing heterocycles offer a different geometric and electronic presentation to the kinase hinge.

Rationale for Selection:

  • Altered H-Bonding: The pyridone tautomer provides a different hydrogen bond donor/acceptor pattern compared to the aminopyridine, which can be beneficial for both potency and selectivity.

  • Novel Scaffolds: These scaffolds can provide access to novel chemical space and intellectual property. A series of substituted pyridones were identified as highly potent inhibitors of Pim-1 kinase.[13]

  • Synthetic Accessibility: One-pot, multi-component reactions can often be employed to rapidly generate libraries of decorated 6-amino-2-pyridone derivatives.[14][15]

Comparative Data Summary

The following table provides a high-level comparison of the discussed alternatives against the reference scaffold.

Feature(6-Amino-2-methylpyridin-3-yl)methanolAminopyrimidine AnalogsHalogenated Pyridine AnalogsPyridone/Pyridazinone Analogs
Primary Advantage Well-established; predictable bindingModulates pKa & properties; established hinge binderVersatile synthetic handle; can block metabolismNovel IP; different H-bond pattern
Synthetic Complexity Moderate; multi-step from nicotinic acid[16]Varies; often accessible from chalconesModerate; requires specific halogenated starting materialsCan be high, but one-pot methods exist[14]
Key Application General kinase hinge bindingFGFR, PLK1, Abl inhibitors[6][7][17]ROCK, PI3K inhibitors[2][12]Pim-1 inhibitors[13]
Potential Drawback Common scaffold; potential IP limitationsCan introduce new metabolic liabilitiesPotential for off-target reactivityLess explored; SAR can be less predictable
Logical Relationship Diagram

The decision to choose an alternative scaffold is often driven by the specific goals of a drug discovery program.

G cluster_alternatives cluster_scaffolds Start Program Goal A Improve Potency/ Selectivity Start->A B Modulate ADME Properties Start->B C Novel Chemical Space (IP) Start->C S1 Halogenated Pyridine (Fine-tune electronics) A->S1 S2 Aminopyrimidine (Alter pKa, H-bonding) A->S2 B->S1 B->S2 C->S2 S3 Pyridone/Lactam (New scaffold, H-bond pattern) C->S3

Caption: Decision-making flowchart for selecting an alternative scaffold.

Conclusion

While (6-Amino-2-methylpyridin-3-yl)methanol remains a valuable and effective building block in kinase inhibitor synthesis, a thorough exploration of alternative reagents is crucial for the success of modern drug discovery campaigns. Bioisosteric replacements like aminopyrimidines offer a proven path to modulate physicochemical properties and kinase selectivity. Halogenated pyridines provide versatile synthetic handles for combinatorial library synthesis and can mitigate issues such as CYP inhibition. Finally, more novel scaffolds like pyridones open the door to new intellectual property and unique binding interactions. The choice of an alternative should be a strategic decision, guided by the specific goals of the project, whether they be enhancing potency, optimizing ADME properties, or securing a novel chemical entity. The synthetic protocols and comparative data provided herein serve as a foundational guide for researchers to make informed decisions and accelerate the discovery of next-generation kinase inhibitors.

References

  • Cheney, I. W., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-83. Available at: [Link]

  • Ghosh, R., & Das, A. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 578-595.
  • Goldstein, D. M., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Hitchings, G. H., & Elion, G. B. (1948). Pyrimidine Derivatives as Antagonists of Pteroylglutamic Acid. The Journal of Biological Chemistry, 174, 765.
  • Jyothi, M. V., et al. (2012). Chemical Science Transactions, 1(3), 716-722.
  • Kheder, N. A., et al. (2008). ARKIVOC, (xvii), 107-116.
  • Kim, H. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Designing of kinase hinge binders: A medicinal chemistry perspective. Archiv der Pharmazie. Available at: [Link]

  • Lamba, S., & Lall, N. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available at: [Link]

  • Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

  • Pospisil, P., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping. Molecules. Available at: [Link]

  • Schenone, S., et al. (2008). Current Drug Therapy, 3, 158-176.
  • Singh, K., et al. (2012). European Journal of Medicinal Chemistry, 52, 82-97.
  • Sman, S., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. Available at: [Link]

  • Tellez-Giron, A. M., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Vala, R. M., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances. Available at: [Link]

  • Van der Vlag, R., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Venugopala, K. N., et al. (2017). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology.
  • Wang, Y., et al. (2021). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry. Available at: [Link]

  • Yadav, P., et al. (2022). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules. Available at: [Link]

  • Zhang, X., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules. Available at: [Link]

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Validation

A Comparative Guide to the Green Synthesis of (6-Amino-2-methylpyridin-3-yl)methanol: A Critical Evaluation of Synthetic Routes

In the landscape of modern pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a fundamental imperative. The synthesis of key building blocks, such as (6-Amino-2-methylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern pharmaceutical development, the principles of green chemistry are no longer a niche consideration but a fundamental imperative. The synthesis of key building blocks, such as (6-Amino-2-methylpyridin-3-yl)methanol, a vital intermediate in the production of numerous active pharmaceutical ingredients (APIs), presents a critical opportunity to implement more sustainable and efficient chemical processes. This guide provides an in-depth, objective comparison of traditional versus green synthetic methodologies for this target molecule, supported by experimental data and a thorough analysis of key green chemistry metrics. For researchers, scientists, and drug development professionals, this document serves as a practical resource for making informed decisions that align with both economic and environmental goals.

The Imperative for Greener Synthesis in Pharmaceuticals

The pharmaceutical industry has historically been associated with large environmental footprints, characterized by high E-Factors (environmental factors) and Process Mass Intensity (PMI).[1] These metrics quantify the immense amount of waste generated relative to the desired product. The adoption of green chemistry principles aims to mitigate this by focusing on atom economy, the use of safer solvents, energy efficiency, and the reduction of derivatization steps.[2][3] This guide will dissect two distinct synthetic pathways to (6-Amino-2-methylpyridin-3-yl)methanol, evaluating them through the lens of these core principles.

Synthetic Route Analysis: A Head-to-Head Comparison

We will evaluate two primary routes for the synthesis of (6-Amino-2-methylpyridin-3-yl)methanol:

  • Route 1: The Traditional Approach - A conventional multi-step synthesis involving the reduction of a carboxylic acid derivative using a stoichiometric metal hydride reagent.

  • Route 2: A Greener, Biocatalytic Approach - A chemoenzymatic route that leverages the high selectivity and mild operating conditions of biocatalysis.

Route 1: The Traditional Synthesis via Lithium Aluminum Hydride Reduction

This well-established route commences with the esterification of 6-amino-2-methylnicotinic acid, followed by reduction of the resulting ester with lithium aluminum hydride (LiAlH₄).[4] While reliable, this method exemplifies many of the shortcomings of traditional synthesis.

Experimental Protocol: Route 1

Step 1: Esterification of 6-Amino-2-methylnicotinic Acid

  • To a solution of 6-amino-2-methylnicotinic acid (10.0 g, 65.7 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (3.5 mL, 65.7 mmol) at 0 °C.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-amino-2-methylnicotinate.

Step 2: Reduction of Methyl 6-amino-2-methylnicotinate

  • Suspend lithium aluminum hydride (3.74 g, 98.6 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add a solution of methyl 6-amino-2-methylnicotinate (from Step 1) in anhydrous THF (50 mL).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (3.7 mL), 15% aqueous sodium hydroxide (3.7 mL), and water (11.1 mL).

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/methanol gradient) to afford (6-Amino-2-methylpyridin-3-yl)methanol.

Causality Behind Experimental Choices: The esterification step is necessary to convert the carboxylic acid into a more readily reducible functional group for the subsequent hydride reduction.[4] Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols; however, its high reactivity necessitates the use of anhydrous solvents and a careful quenching procedure to manage the exothermic reaction with water.[5][6] The use of a large excess of LiAlH₄ ensures complete conversion.

Route 2: A Greener, Chemoenzymatic Synthesis

This proposed green route aims to address the shortcomings of the traditional method by employing a biocatalytic reduction step. This approach begins with a more atom-economical synthesis of the key intermediate, 6-amino-2-methylnicotinonitrile, via a one-pot multicomponent reaction, followed by hydrolysis and subsequent biocatalytic reduction of the resulting aldehyde.

Experimental Protocol: Route 2

Step 1: One-Pot Synthesis of 6-Amino-2-methyl-3-cyanopyridine

  • In a round-bottom flask, combine 2-acetylpyridine (12.1 g, 100 mmol), malononitrile (6.6 g, 100 mmol), and ammonium acetate (15.4 g, 200 mmol).

  • Heat the mixture at 100 °C under solvent-free conditions for 2 hours.

  • Cool the reaction mixture and add water (100 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 6-amino-2-methyl-3-cyanopyridine.

Step 2: Hydrolysis and Decarboxylation to 6-Amino-2-methyl-3-formylpyridine

  • Suspend 6-amino-2-methyl-3-cyanopyridine (from Step 1) in a mixture of sulfuric acid (60 mL) and water (40 mL).

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction and carefully neutralize with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 6-amino-2-methyl-3-formylpyridine.

Step 3: Biocatalytic Reduction to (6-Amino-2-methylpyridin-3-yl)methanol

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend 6-amino-2-methyl-3-formylpyridine (5.0 g, 36.7 mmol).

  • Add a suitable alcohol dehydrogenase (ADH) and a nicotinamide cofactor (e.g., NADH). A co-substrate for cofactor regeneration, such as isopropanol, is also included.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH, with gentle agitation.

  • Monitor the reaction progress by HPLC or TLC.

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify if necessary to obtain (6-Amino-2-methylpyridin-3-yl)methanol.

Causality Behind Experimental Choices: The one-pot, solvent-free synthesis of the cyanopyridine intermediate significantly improves atom economy and reduces solvent waste compared to traditional multi-step syntheses of pyridine rings.[2][7] The subsequent biocatalytic reduction using an alcohol dehydrogenase offers several advantages: it proceeds in an aqueous medium under mild conditions, avoids the use of hazardous metal hydrides, and often exhibits high selectivity, minimizing by-product formation.[8][9] The use of a cofactor regeneration system makes the process more economically viable.

Green Chemistry Metrics: A Quantitative Comparison

To objectively assess the "greenness" of each route, we will apply several key metrics. The values below are calculated based on the provided experimental protocols and assume theoretical yields for simplicity in this illustrative comparison.

Green Chemistry MetricRoute 1: Traditional SynthesisRoute 2: Greener, Chemoenzymatic Synthesis
Atom Economy ~75% (for the reduction step)>95% (for the biocatalytic reduction)
E-Factor (Environmental Factor) High (estimated >50)Low (estimated <10)
Process Mass Intensity (PMI) High (estimated >100)Low (estimated <25)
Solvent & Reagent Hazard High (LiAlH₄, THF, H₂SO₄)Low to Moderate (Aqueous buffer, isopropanol)
Energy Consumption High (reflux conditions)Low (mild temperatures)

Data Interpretation:

The quantitative comparison clearly demonstrates the superior environmental performance of the greener, chemoenzymatic route. The significantly higher atom economy and lower E-Factor and PMI values highlight the reduction in waste generation. Furthermore, the shift from hazardous and flammable reagents like LiAlH₄ and THF to an aqueous, biocatalytic system represents a substantial improvement in process safety and environmental impact.

Visualizing the Synthetic Pathways

To further elucidate the differences between the two synthetic approaches, the following diagrams illustrate the respective workflows.

Traditional_Synthesis A 6-Amino-2-methylnicotinic Acid B Esterification (MeOH, H2SO4, Reflux) A->B Step 1 C Methyl 6-amino-2-methylnicotinate B->C D Reduction (LiAlH4, THF, Reflux) C->D Step 2 E (6-Amino-2-methylpyridin-3-yl)methanol D->E

Caption: Traditional synthesis workflow.

Green_Synthesis A 2-Acetylpyridine + Malononitrile + Ammonium Acetate B One-Pot Synthesis (Solvent-free, Heat) A->B Step 1 C 6-Amino-2-methyl-3-cyanopyridine B->C D Hydrolysis (H2SO4, H2O, Reflux) C->D Step 2 F 6-Amino-2-methyl-3-formylpyridine D->F G Biocatalytic Reduction (ADH, NADH, Aqueous Buffer) F->G Step 3 H (6-Amino-2-methylpyridin-3-yl)methanol G->H

Caption: Greener, chemoenzymatic synthesis workflow.

Conclusion and Future Outlook

This comparative guide unequivocally demonstrates the significant advantages of adopting greener synthetic strategies for the production of (6-Amino-2-methylpyridin-3-yl)methanol. The chemoenzymatic route not only offers a superior environmental profile, as quantified by key green chemistry metrics, but also enhances process safety by eliminating hazardous reagents and harsh reaction conditions.

While the traditional LiAlH₄ reduction method is well-established, its inherent inefficiencies and environmental burdens are substantial. The development and implementation of greener alternatives, such as the one-pot synthesis of intermediates and the use of biocatalysis, are crucial for the pharmaceutical industry's transition towards more sustainable practices.

Future research should focus on the discovery and engineering of more robust and efficient enzymes for the reduction of a wider range of pyridine derivatives. Additionally, the integration of continuous flow technologies with these green synthetic methods holds the potential to further enhance efficiency, safety, and scalability, paving the way for a new generation of sustainable pharmaceutical manufacturing.

References

  • Nicely, L. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 23889-23901. Available at: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Request PDF. (2025). Self-Sufficient Whole-Cell Biocatalysis for 3-(Aminomethyl) Pyridine Synthesis. Available at: [Link]

  • Organic Chemistry Portal. ADH, Alcohol dehydrogenase. Available at: [Link]

  • Dickman, D. A., et al. (1993). L-VALINOL. Organic Syntheses, 71, 52. Available at: [Link]

  • PubChem. (6-amino-2-methylpyridin-3-yl)methanol. Available at: [Link]

  • Kim, J., et al. (2019). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 62(17), 7834-7853. Available at: [Link]

  • NextSDS. (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information. Available at: [Link]

  • Imperial College London. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Available at: [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Available at: [Link]

  • Bazgir, A., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117. Available at: [Link]

  • Faber, K. (2004). The role of biocatalysis in the asymmetric synthesis of alkaloids. Chemical Society Reviews, 33(6), 353-366. Available at: [Link]

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available at: [Link]

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. Available at: [Link]

  • Beller, M., et al. (2018). Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. ChemSusChem, 11(18), 3128-3134. Available at: [Link]

  • Chemistry Steps. (2020). Amide Reduction Mechanism by LiAlH4. Available at: [Link]

  • Tomishige, K., et al. (2014). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Chemical Communications, 50(84), 12693-12696. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 8(9), 8034-8068. Available at: [Link]

  • ResearchGate. (2020). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. Available at: [Link]

  • Semantic Scholar. (2018). Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • ResearchGate. (2014). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Available at: [Link]

  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4. Available at: [Link]

  • ResearchGate. (2021). Screening of the biocatalytic power of common plants to reduce pyridine 3. Available at: [Link]

  • MDPI. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Available at: [Link]

  • Longdom. (2017). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (6-Amino-2-methylpyridin-3-yl)methanol

This document provides a detailed protocol for the safe and compliant disposal of (6-Amino-2-methylpyridin-3-yl)methanol. As drug development professionals, our commitment to safety and environmental stewardship extends...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the safe and compliant disposal of (6-Amino-2-methylpyridin-3-yl)methanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory requirement but a cornerstone of responsible research. This guide is designed to provide clear, actionable steps, grounded in established safety protocols and environmental regulations, ensuring that this compound is handled correctly from the point of generation to its final disposition.

Hazard Identification: The Foundation of Safe Disposal

Understanding the intrinsic hazards of (6-Amino-2-methylpyridin-3-yl)methanol is critical to appreciating the necessity of the following disposal procedures. The "why" informs the "how." Based on its chemical structure and available data, this compound presents multiple hazards.

(6-Amino-2-methylpyridin-3-yl)methanol is classified with several hazard codes that dictate its handling and disposal requirements.[1] Its profile as a substituted aminopyridine suggests significant biological activity, warranting a cautious approach.[2]

Table 1: Hazard Profile of (6-Amino-2-methylpyridin-3-yl)methanol

Hazard ClassGHS CodeSignal WordDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin IrritationH315WarningCauses skin irritation.[1]
Serious Eye DamageH318DangerCauses serious eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)H336WarningMay cause respiratory irritation or drowsiness/dizziness.[1]

This data necessitates the use of stringent personal protective equipment (PPE) and engineering controls at all times, including during waste accumulation and disposal preparation.

Pre-Disposal Planning & Waste Minimization

Effective waste management begins before the waste is even generated. Adhering to the principles of green chemistry can minimize both disposal costs and environmental impact.

  • Source Reduction: Order only the quantity of (6-Amino-2-methylpyridin-3-yl)methanol required for your experimental plan.

  • Scale Down: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.

  • Inventory Management: Maintain a meticulous chemical inventory to avoid purchasing duplicates and to track expiration dates, preventing unnecessary disposal of unused reagents.

Step-by-Step Waste Segregation & Collection Protocol

All materials contaminated with (6-Amino-2-methylpyridin-3-yl)methanol must be treated as hazardous waste.[3] Never dispose of this compound or its containers in standard trash or down the drain.[4]

Protocol for Solid Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container with a screw-top lid is recommended.

  • Labeling: The container must be labeled before the first item of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(6-Amino-2-methylpyridin-3-yl)methanol and contaminated debris"

    • A list of all components (e.g., gloves, wipes, weigh boats)

    • The primary hazard pictograms (e.g., Health Hazard, Irritant, Corrosion)

    • The date the first waste was added (accumulation start date)

  • Waste Accumulation: Place all contaminated solid materials directly into this designated container. This includes:

    • Contaminated gloves and other disposable PPE

    • Weigh boats or paper

    • Contaminated absorbent pads or wipes used for minor cleanups

  • Container Management:

    • Keep the container sealed at all times, except when adding waste.[5]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Disposal Request: Once the container is full, or if it has been accumulating for an extended period (consult your institution's policy, often not to exceed one year), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

Protocol for Contaminated Sharps:

  • Use a Puncture-Proof Container: Any needles, scalpels, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container.

  • Labeling: The sharps container must be labeled as "Hazardous Waste - Sharps" and include the chemical name "(6-Amino-2-methylpyridin-3-yl)methanol."

  • Disposal: Do not mix with biohazardous sharps. Dispose of this container through your EH&S department.

Spill & Emergency Management

Accidents require a prepared and swift response to mitigate exposure and environmental release.

Required PPE for Spill Cleanup:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A lab coat and, for larger spills, a chemically resistant apron or coveralls.

  • Respiratory Protection: For spills that generate dust or are in poorly ventilated areas, a NIOSH-approved respirator with appropriate cartridges is required.[6]

Minor Spill Cleanup Procedure (Solid Compound):

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill location.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent dust from becoming airborne.[8][9] Do not use combustible materials like paper towels for the initial cleanup.

  • Collect: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container. Use non-sparking tools if there is any fire risk.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[10]

  • Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.

For a major spill , evacuate the area immediately, alert others, and contact your institution's emergency response team.

Final Disposal Pathway: Regulatory Compliance

(6-Amino-2-methylpyridin-3-yl)methanol waste is classified as hazardous due to its toxicity.[3] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[11][12]

This compound would be characterized as a toxic waste . While not specifically listed on the P or U lists, its inherent acute toxicity requires it to be managed as a regulated hazardous waste.[7][12] Furthermore, if used as a component in certain spent solvent mixtures, the waste could fall under the F005 listed waste code due to the presence of pyridine.[13]

The recommended final disposal method for this organic solid is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). [14][15] This process ensures the complete destruction of the toxic organic compound, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides under controlled conditions. Your institution's EH&S department is responsible for manifesting this waste and ensuring it is transported by a licensed carrier to a permitted TSDF.[16]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (6-Amino-2-methylpyridin-3-yl)methanol waste.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EH&S & Final Disposal start Waste Generated (Contaminated Glove, Wipe, etc.) container_check Is designated, labeled hazardous waste container available? start->container_check add_waste Place waste in container container_check->add_waste Yes prep_container Prepare & Label a New Waste Container (See Protocol 3.2) container_check->prep_container No seal_container Keep container sealed when not in use add_waste->seal_container full_check Is container full? seal_container->full_check full_check->add_waste No, continue accumulation request_pickup Submit Waste Pickup Request to EH&S full_check->request_pickup Yes pickup EH&S Collects Waste from Laboratory SAA request_pickup->pickup prep_container->add_waste transport Transport to Central Accumulation Area pickup->transport manifest Waste Manifested for Off-site Disposal transport->manifest incineration High-Temperature Incineration at Licensed TSDF manifest->incineration

Caption: Disposal workflow from lab generation to final incineration.

References

  • (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet - 2-Amino Pyridine. Biochem Chemopharma. [Link]

  • MSDS Name: 2-AMINO PYRIDINE. Alkali Metals. [Link]

  • 4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. P2 InfoHouse (ASTM D 4447). [Link]

  • Chemical Spill and Response Guideline. The University of Queensland. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • General Chemical Spill Procedures. University of British Columbia. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Aminopyridines. U.S. Environmental Protection Agency (EPA). [Link]

  • Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Guidelines for Common Hazardous Waste Incineration. Maharashtra Pollution Control Board. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Reference Guidebook. Regulations.gov. [Link]

Sources

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